Product packaging for CCR5 antagonist 3(Cat. No.:)

CCR5 antagonist 3

Cat. No.: B12405894
M. Wt: 573.7 g/mol
InChI Key: CHNHYOHQPDHUOP-HLMSNRGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR5 Antagonist 3 is a small molecule investigative compound designed to selectively target the C-C chemokine receptor type 5 (CCR5) . CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of immune cells such as T lymphocytes, macrophages, and dendritic cells . It plays a critical role as a co-receptor for the entry of CCR5-tropic (R5) human immunodeficiency virus type 1 (HIV-1) into host CD4+ cells . The compound acts as an allosteric, non-competitive antagonist, binding to a hydrophobic pocket within the transmembrane helices of CCR5 . This binding induces a conformational change in the receptor, inhibiting the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby blocking viral fusion and entry . Beyond its primary application in studying the mechanisms of HIV-1 viral entry and developing antiretroviral therapies , CCR5 is also involved in a wide range of inflammatory processes. This makes this compound a valuable tool for basic research in immunology, oncology, and other disease areas where CCR5 signaling is implicated . Researchers can use this compound to elucidate chemokine receptor function and explore novel therapeutic pathways. Please Note: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41F2N5O2S B12405894 CCR5 antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H41F2N5O2S

Molecular Weight

573.7 g/mol

IUPAC Name

N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1

InChI Key

CHNHYOHQPDHUOP-HLMSNRGBSA-N

Isomeric SMILES

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C

Canonical SMILES

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of therapeutic agents. We will delve into the intricacies of the CCR5 signaling pathway, explore the distinct inhibitory mechanisms of small-molecule and monoclonal antibody antagonists, present key quantitative data for prominent CCR5 antagonists, and provide detailed protocols for essential in vitro assays.

The CCR5 Signaling Pathway: A Central Axis in Immunity and Disease

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Its primary function is to mediate the migration of immune cells, such as T cells and macrophages, to sites of inflammation in response to its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). Beyond its role in immunosurveillance, CCR5 has been implicated in the pathophysiology of various diseases, most notably as a co-receptor for the entry of the human immunodeficiency virus (HIV-1) into host cells.

Upon binding of a chemokine ligand, CCR5 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The G protein dissociates into its Gαi and Gβγ subunits, which in turn initiate a cascade of downstream signaling events. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The culmination of this signaling is a series of cellular responses, including chemotaxis, the release of pro-inflammatory cytokines, and cell proliferation.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein Heterotrimeric G Protein (Gαiβγ) CCR5->G_protein activates G_alpha Gαi subunit G_protein->G_alpha dissociates G_beta_gamma Gβγ subunits G_protein->G_beta_gamma dissociates MAPK_pathway MAPK/ERK Pathway G_alpha->MAPK_pathway activates PI3K PI3K G_beta_gamma->PI3K activates Akt Akt PI3K->Akt activates Cellular_Responses Cellular Responses (Chemotaxis, Cytokine Release, Proliferation) Akt->Cellular_Responses leads to MAPK_pathway->Cellular_Responses leads to Ligand Chemokine Ligand (CCL3, CCL4, CCL5) Ligand->CCR5 binds

Figure 1: CCR5 Signaling Pathway.

Mechanisms of CCR5 Antagonism

CCR5 antagonists function by disrupting the interaction between the receptor and its ligands, thereby inhibiting downstream signaling. These antagonists can be broadly categorized into two main classes based on their mechanism of action: small-molecule allosteric non-competitive inhibitors and monoclonal antibody competitive inhibitors.

Small-Molecule Allosteric Non-Competitive Antagonists

Prominent examples of this class include Maraviroc and Vicriviroc. These small molecules do not bind to the same site on CCR5 as the natural chemokine ligands. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, effectively altering the shape of the ligand-binding pocket. As a result, the natural ligands and the HIV-1 envelope glycoprotein gp120 can no longer effectively bind to the receptor, thus preventing receptor activation and subsequent downstream signaling. This allosteric, non-competitive mechanism of inhibition is a key feature of these drugs.

Allosteric_Inhibition cluster_membrane Cell Membrane CCR5 CCR5 Receptor Binding_Pocket Allosteric Binding Pocket Binding_Pocket->CCR5 induces conformational change in Antagonist Small-Molecule Antagonist (e.g., Maraviroc, Vicriviroc) Antagonist->Binding_Pocket binds to Ligand Chemokine Ligand / HIV-1 gp120 Ligand->CCR5 binding blocked

Figure 2: Allosteric Non-Competitive Inhibition.
Monoclonal Antibody Competitive Antagonists

Leronlimab is a humanized monoclonal antibody that acts as a competitive antagonist of CCR5. Unlike small-molecule inhibitors, Leronlimab binds directly to the extracellular domains of CCR5, specifically targeting the second extracellular loop (ECL2). This region of the receptor is a critical component of the binding site for both natural chemokine ligands and the HIV-1 gp120 protein. By physically occupying this site, Leronlimab sterically hinders the binding of these molecules, thereby acting as a direct competitive inhibitor of CCR5 function.

Competitive_Inhibition cluster_membrane Cell Membrane CCR5 CCR5 Receptor ECL2 Extracellular Loop 2 (ECL2) Leronlimab Leronlimab (Monoclonal Antibody) Leronlimab->ECL2 binds to and blocks Ligand Chemokine Ligand / HIV-1 gp120 Ligand->ECL2 binding sterically hindered

Figure 3: Competitive Inhibition by Leronlimab.

Quantitative Analysis of CCR5 Antagonists

The potency and efficacy of CCR5 antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for Maraviroc, Leronlimab, and Vicriviroc.

Table 1: Binding Affinity (Ki) of CCR5 Antagonists

CompoundAssay TypeCell Line/SystemRadioligandKi (nM)
MaravirocRadioligand BindingCHO cells expressing human CCR5[¹²⁵I]MIP-1β2.0
VicrivirocRadioligand BindingCEMx174 cells expressing human CCR5[¹²⁵I]MIP-1α1.1

Table 2: In Vitro Inhibitory Activity (IC50) of CCR5 Antagonists

CompoundAssay TypeCell Line/SystemVirus/ChemokineIC50 (nM)
MaravirocHIV-1 Entry AssayPBMCsHIV-1 BaL1.0
Chemotaxis AssayHuman MonocytesCCL50.8
LeronlimabHIV-1 Entry AssayPBMCsHIV-1 R5 isolates64 (ng/mL)
VicrivirocHIV-1 Entry AssayPBMCsHIV-1 BaL0.5
Chemotaxis AssayHuman MonocytesCCL40.3

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of CCR5 antagonists. Below are methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL5 or [³H]Maraviroc).

  • Test compound (CCR5 antagonist).

  • Non-labeled CCR5 ligand (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled CCR5 ligand.

  • For total binding, incubate the membranes and radioligand with binding buffer alone.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay assesses the ability of a CCR5 antagonist to inhibit the migration of cells towards a CCR5 chemokine ligand.

Materials:

  • A cell line expressing CCR5 (e.g., THP-1 monocytes) or primary immune cells.

  • Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant human CCR5 chemokine ligand (e.g., CCL5).

  • Test compound (CCR5 antagonist).

  • Cell viability dye (e.g., trypan blue).

  • Flow cytometer or plate reader for cell quantification.

Procedure:

  • Culture and harvest the CCR5-expressing cells. Resuspend the cells in chemotaxis buffer at a defined concentration.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the CCR5 chemokine ligand to the lower chamber of the chemotaxis plate.

  • Add the pre-incubated cells to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • After incubation, remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye and a plate reader.

  • Plot the number of migrated cells against the log concentration of the test compound to determine the IC50 value for inhibition of chemotaxis.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a CCR5 antagonist to block the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).

HIV_Entry_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Produce_Pseudovirus 1. Produce HIV-1 Pseudovirus (Co-transfect HEK293T cells with Env-expressing plasmid and luciferase backbone plasmid) Harvest_Virus 2. Harvest and Titer Pseudovirus Supernatant Produce_Pseudovirus->Harvest_Virus Infect_Cells 5. Infect with Pseudovirus (Add a fixed amount of pseudovirus to each well) Harvest_Virus->Infect_Cells Prepare_Target_Cells 3. Prepare Target Cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4) Pretreat_Cells 4. Pretreat Target Cells (Incubate with serial dilutions of CCR5 antagonist) Prepare_Target_Cells->Pretreat_Cells Pretreat_Cells->Infect_Cells Incubate 6. Incubate (Typically 48-72 hours at 37°C) Infect_Cells->Incubate Lyse_Cells 7. Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence 8. Measure Luminescence (Using a luminometer) Lyse_Cells->Measure_Luminescence Calculate_IC50 9. Calculate IC50 (Plot % inhibition vs. log[antagonist] and fit to a dose-response curve) Measure_Luminescence->Calculate_IC50

Figure 4: HIV-1 Pseudovirus Entry Assay Workflow.

Procedure in Detail:

  • Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein (from a CCR5-tropic strain) and a plasmid containing the HIV-1 backbone with the envelope gene deleted and a luciferase reporter gene inserted.

  • Virus Harvest and Titer: After 48-72 hours, harvest the supernatant containing the pseudoviral particles. Determine the viral titer, for example, by measuring the p24 antigen concentration or by a titration assay on target cells.

  • Target Cell Preparation: Plate target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the CCR5 antagonist and add them to the wells containing the target cells. Incubate for a short period (e.g., 1 hour) at 37°C.

  • Infection: Add a pre-determined amount of the HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each antagonist concentration relative to the untreated control. Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Discovery and Synthesis of Novel 1-Benzazepine Sulfoxide Derivatives as Potent CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a promising series of 1-benzazepine derivatives containing a sulfoxide moiety, potent antagonists of the C-C chemokine receptor 5 (CCR5). This class of compounds, emerging from a dedicated drug discovery program aimed at orally active anti-HIV-1 agents, demonstrates significant potential in blocking the entry of R5-tropic HIV-1 into host cells. This whitepaper details the structure-activity relationships (SAR), optimized synthetic protocols, and key biological assays, offering a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.

Introduction: CCR5 as a Therapeutic Target

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, its function as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells has made it a prime target for the development of novel antiretroviral therapies. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, viral entry can be effectively inhibited, thus preventing viral replication. This mechanism of action offers a distinct advantage over other antiretroviral drug classes that target viral enzymes.

The discovery and development of small-molecule CCR5 antagonists represent a significant advancement in the management of HIV-1 infection. This whitepaper focuses on a specific series of 1-benzazepine derivatives featuring a key sulfoxide moiety, which have demonstrated exceptional potency and favorable pharmacokinetic profiles.

Discovery of the 1-Benzazepine Sulfoxide Series

The journey to identify these potent 1-benzazepine sulfoxide CCR5 antagonists began with the screening of compound libraries and subsequent lead optimization efforts. Initial investigations focused on 1-benzazepine derivatives with a tertiary amine moiety. Further chemical modifications led to the exploration of derivatives containing a sulfoxide group, which was found to be crucial for enhanced inhibitory activity in CCR5 binding assays[1].

A systematic investigation into sulfoxide compounds containing a 2-pyridyl group revealed that a methylene linker between the sulfoxide and the pyridyl group was essential for increased potency. Subsequent modifications, including the replacement of the pyridyl group with imidazolyl or 1,2,4-triazolyl moieties, led to a significant enhancement in binding affinity[1].

A key finding in the structure-activity relationship was the stereochemistry of the sulfoxide group, with the S-isomers consistently demonstrating higher activity than their R-counterparts[1]. This stereochemical preference underscores the specific and well-defined nature of the binding pocket on the CCR5 receptor.

Synthesis of 1-Benzazepine Sulfoxide Derivatives

The synthesis of the 1-benzazepine sulfoxide derivatives involves a multi-step process. A general synthetic route is outlined below, with specific details for the synthesis of key compounds provided in the experimental protocols section.

The asymmetric synthesis of the more active S-sulfoxide isomers was achieved using a titanium-(S)-(-)-1,1'-bi-2-naphthol complex, highlighting a strategic approach to stereoselective synthesis[1].

Structure-Activity Relationship (SAR) Analysis

The development of the 1-benzazepine sulfoxide series was guided by a thorough investigation of the structure-activity relationships. Key findings from these studies are summarized below:

  • Sulfoxide Moiety: The presence of a sulfoxide group was found to be critical for high potency.

  • Stereochemistry: The S-configuration of the sulfoxide was consistently more active than the R-configuration[1].

  • Heterocyclic Group: Replacement of the initial 2-pyridyl group with imidazolyl or 1,2,4-triazolyl groups significantly enhanced CCR5 antagonistic activity[1].

  • 1-Benzazepine Substituents: The nature of the substituent at the 1-position of the benzazepine ring influenced both potency and pharmacokinetic properties. 1-propyl and 1-isobutyl substituents were found to be favorable[1].

These SAR insights provide a valuable framework for the design of future generations of CCR5 antagonists with improved efficacy and drug-like properties.

Biological Evaluation and Data

The 1-benzazepine sulfoxide derivatives were subjected to a battery of in vitro assays to determine their potency as CCR5 antagonists and their anti-HIV-1 activity.

CCR5 Antagonistic Activity

The CCR5 antagonistic activity was primarily assessed using a radioligand binding assay. The inhibitory concentration (IC50) values for a selection of the most potent compounds are presented in Table 1.

Table 1: CCR5 Antagonistic Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]

CompoundHeterocycleIC₅₀ (nM)
(S)-4r i-Bu1-propyl-1H-imidazol-5-yl1.9
(S)-4s i-Bu1-methyl-1H-imidazol-5-yl1.7
(S)-4w i-Bu1-propyl-1H-1,2,4-triazol-5-yl1.6
Anti-HIV-1 Activity

The ability of these compounds to inhibit HIV-1 entry was evaluated using an HIV-1 envelope-mediated membrane fusion assay. The results for the lead compounds are summarized in Table 2.

Table 2: Anti-HIV-1 Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]

CompoundHeterocycleIC₅₀ (nM)
(S)-4r i-Bu1-propyl-1H-imidazol-5-yl1.0
(S)-4s i-Bu1-methyl-1H-imidazol-5-yl2.8
(S)-4w i-Bu1-propyl-1H-1,2,4-triazol-5-yl7.7
Pharmacokinetic Properties

Preliminary pharmacokinetic studies in rats demonstrated that these compounds possess good oral bioavailability, a critical parameter for the development of clinically viable drugs[1].

Experimental Protocols

General Synthesis of 1-Isobutyl-1-benzazepine Sulfoxide Derivatives

A representative synthetic scheme for the preparation of the 1-isobutyl-1-benzazepine sulfoxide derivatives is provided below. The key steps involve the construction of the 1-benzazepine core, followed by the introduction of the sulfoxide moiety and the heterocyclic side chain.

G cluster_synthesis General Synthetic Workflow start Starting Materials benzazepine_core 1-Benzazepine Core Synthesis start->benzazepine_core Multi-step synthesis thioether_formation Thioether Formation benzazepine_core->thioether_formation Coupling with heterocyclic thiol oxidation Asymmetric Oxidation to Sulfoxide thioether_formation->oxidation Ti(O-i-Pr)₄ / (S)-BINOL / H₂O₂ final_product Final 1-Benzazepine Sulfoxide Derivative oxidation->final_product

Caption: General synthetic workflow for 1-benzazepine sulfoxide derivatives.

Asymmetric Oxidation to (S)-Sulfoxides: To a solution of the corresponding sulfide in an appropriate solvent, titanium(IV) isopropoxide and (S)-(-)-1,1'-bi-2-naphthol are added. The mixture is stirred at room temperature, followed by the addition of an oxidizing agent such as hydrogen peroxide. The reaction is monitored by TLC until completion. The resulting (S)-sulfoxide is then purified by column chromatography[1].

CCR5 Radioligand Binding Assay

This assay is performed to determine the affinity of the test compounds for the CCR5 receptor.

G cluster_binding_assay CCR5 Radioligand Binding Assay Workflow membranes Prepare cell membranes expressing CCR5 incubation Incubate membranes with radioligand (e.g., ¹²⁵I-MIP-1α) and test compound membranes->incubation filtration Separate bound from free radioligand by filtration incubation->filtration counting Quantify radioactivity of bound ligand filtration->counting analysis Calculate IC₅₀ values counting->analysis

Caption: Workflow for the CCR5 radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO/CCR5 cells) are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

HIV-1 Envelope-Mediated Membrane Fusion Assay

This cell-based assay measures the ability of the test compounds to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and CCR5.

G cluster_fusion_assay HIV-1 Envelope-Mediated Fusion Assay Workflow effector_cells Effector cells expressing HIV-1 Env and a reporter (e.g., luciferase) co_culture Co-culture effector and target cells with test compound effector_cells->co_culture target_cells Target cells expressing CD4 and CCR5 target_cells->co_culture fusion Cell fusion and reporter gene activation co_culture->fusion measurement Measure reporter activity (e.g., luminescence) fusion->measurement analysis Calculate IC₅₀ values measurement->analysis

Caption: Workflow for the HIV-1 envelope-mediated cell fusion assay.

Protocol:

  • Cell Lines: Two cell lines are used: an effector cell line that expresses the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene (e.g., luciferase under the control of the HIV-1 LTR), and a target cell line that expresses the CD4 receptor and the CCR5 co-receptor.

  • Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the test compound.

  • Fusion: If fusion occurs, the contents of the two cells mix, leading to the activation of the reporter gene in the fused cells.

  • Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding a substrate and measuring luminescence).

  • Data Analysis: The concentration of the test compound that inhibits the fusion-dependent reporter signal by 50% (IC50) is calculated.

Signaling Pathways and Mechanism of Action

CCR5 antagonists, including the 1-benzazepine sulfoxide series, exert their antiviral effect by allosterically modulating the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope glycoprotein, thereby blocking the fusion of the viral and cellular membranes.

G cluster_signaling CCR5 Signaling and Antagonist Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Receptor CD4->CCR5 Conformational change in gp120, then binds Fusion Membrane Fusion & Viral Entry CCR5->Fusion Antagonist 1-Benzazepine Sulfoxide Antagonist Antagonist->CCR5 Binds allosterically, prevents gp120 interaction

Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

Conclusion and Future Directions

The 1-benzazepine derivatives containing a sulfoxide moiety represent a highly potent and orally bioavailable class of CCR5 antagonists. The detailed structure-activity relationships and optimized synthetic routes described in this whitepaper provide a solid foundation for further development. The lead compounds from this series have demonstrated excellent in vitro anti-HIV-1 activity.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicology and safety pharmacology assessments. Further optimization of the pharmacokinetic properties may also be beneficial to ensure a favorable dosing regimen in a clinical setting. The insights gained from this promising class of compounds will undoubtedly contribute to the ongoing efforts to develop new and effective therapies for the treatment of HIV-1 infection.

References

In Vitro Antiviral Activity of CCR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro antiviral activity of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CCR5 Antagonists

CCR5 is a G-protein coupled receptor expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] It serves as a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] The viral entry process is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1][2] For R5-tropic viruses, this interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]

CCR5 antagonists are small molecules that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120.[1][3] This allosteric modulation effectively blocks the entry of R5-tropic HIV-1 into the cell.[4] This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase or protease. The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection provided a strong rationale for targeting CCR5 for antiviral therapy.[1][5]

This guide will focus on the in vitro antiviral properties of several key CCR5 antagonists, including the FDA-approved drug Maraviroc, as well as Vicriviroc, Aplaviroc, TAK-220, and an early lead compound designated as "compound 3" in foundational structure-activity relationship (SAR) studies.

Quantitative Antiviral Activity

The in vitro antiviral potency of CCR5 antagonists is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in various cell-based assays. The cytotoxic concentration (CC50) is also determined to assess the therapeutic index (Selectivity Index, SI = CC50/EC50). The following tables summarize the reported in vitro antiviral activities of selected CCR5 antagonists against different HIV-1 strains in various cell types.

CompoundVirus StrainCell TypeEC50 / IC50 (nM)CC50 (µM)Reference
Maraviroc HIV-1 Ba-LPM1 cellsEC90 = 1>10[4]
43 primary isolatesPBMCsGeometric mean IC90 = 2.0>10[6]
200 clinical isolatesPseudovirus assayGeometric mean IC90 = 14>10[7]
R5 HIV-2 clinical isolatesPBMCsActiveNot Reported[2]
Vicriviroc 30 R5-tropic isolatesPBMCsGeometric mean EC50 ranging from 0.3 to 2.1Not Reported[8]
Aplaviroc HIV-1 Ba-LPHA-PBMCsEC50 = 0.7Not Reported[9]
TAK-220 HIV-1 R5-08PBMCsIC50 = 3.12>0.1[3]
HIV-1 R5-06PBMCsIC50 = 13.47>0.1[3]
HIV-1 R5-18PBMCsIC50 = 2.26>0.1[3]
6 R5 clinical isolatesPBMCsMean EC90 = 13Not Reported[10]
Compound 3 Not SpecifiedMIP-1β binding assayIC50 = 45Not Reported[2]

Experimental Protocols

The in vitro evaluation of CCR5 antagonists involves a series of standardized assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action.

Antiviral Activity Assays

These assays measure the ability of a compound to inhibit HIV-1 replication in cell culture.

This assay utilizes primary human immune cells, providing a more physiologically relevant model.

  • Cell Isolation and Stimulation : PBMCs are isolated from healthy donor blood using Ficoll-Hypaque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.[3][9]

  • Infection and Treatment : Stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., Ba-L, JR-FL, or clinical isolates). Following infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the CCR5 antagonist.[3][9]

  • Endpoint Measurement : After a defined incubation period (typically 7 days), the level of viral replication is quantified by measuring the concentration of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]

  • Data Analysis : The p24 antigen concentrations are plotted against the drug concentrations, and the EC50/IC50 values are calculated using non-linear regression analysis.

This assay offers a high-throughput and safer alternative to using replication-competent HIV-1.

  • Pseudovirus Production : Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a luciferase reporter gene, and a separate plasmid encoding the HIV-1 envelope glycoprotein (Env) from an R5-tropic strain.

  • Cell Line Preparation : Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[11]

  • Infection and Treatment : The pseudoviruses are incubated with serial dilutions of the CCR5 antagonist before being added to the target cells.[11]

  • Endpoint Measurement : After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A reduction in luciferase signal corresponds to inhibition of viral entry.[11]

  • Data Analysis : The luciferase readings are normalized to control wells and plotted against drug concentrations to determine the IC50.

Cytotoxicity Assays

These assays are performed in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment : Target cells are seeded in 96-well plates and treated with the same concentrations of the CCR5 antagonist as used in the antiviral assays, but without the virus.[12]

  • MTT Addition and Incubation : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[12]

  • Formazan Solubilization and Measurement : The formazan crystals are solubilized with a solvent (e.g., DMSO or an acidic isopropanol solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[13]

CCR5 Binding Assays

These assays confirm that the antagonist directly interacts with the CCR5 receptor.

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Membrane Preparation : Cell membranes are prepared from cells engineered to overexpress the CCR5 receptor.

  • Competition Binding : The cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) and increasing concentrations of the unlabeled CCR5 antagonist.

  • Separation and Detection : The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the antagonist, and the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined.

This functional assay measures the antagonist's effect on G-protein activation following receptor stimulation.

  • Membrane Incubation : Membranes from CCR5-expressing cells are incubated with the CCR5 antagonist.

  • Ligand Stimulation and GTPγS Binding : The membranes are then stimulated with a CCR5 agonist (e.g., RANTES), and the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G-proteins is measured.[8]

  • Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.[8]

  • Data Analysis : An antagonist will block the agonist-induced increase in [35S]GTPγS binding, and the IC50 can be determined.

Visualizations

Signaling Pathway of HIV-1 Entry via CCR5

The following diagram illustrates the key steps in the entry of an R5-tropic HIV-1 virion into a host cell and the point of intervention for CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolding & Membrane Fusion Membrane Antagonist CCR5 Antagonist Antagonist->CCR5 Blockade

Caption: HIV-1 entry pathway and CCR5 antagonist intervention.

Experimental Workflow for PBMC Antiviral Assay

This diagram outlines the sequential steps involved in a typical PBMC-based antiviral assay.

PBMC_Assay_Workflow start Start: Isolate PBMCs from Donor Blood stimulate Stimulate PBMCs with PHA and IL-2 start->stimulate infect Infect Stimulated PBMCs with R5-tropic HIV-1 stimulate->infect treat Add Serial Dilutions of CCR5 Antagonist infect->treat incubate Incubate for 7 Days treat->incubate supernatant Collect Culture Supernatant incubate->supernatant elisa Quantify p24 Antigen using ELISA supernatant->elisa analyze Analyze Data and Calculate EC50/IC50 elisa->analyze end End analyze->end

Caption: Workflow for a PBMC-based HIV-1 antiviral assay.

Logical Relationship of Key Assay Parameters

This diagram illustrates the relationship between the primary outcomes of in vitro antiviral testing.

Assay_Parameters EC50 EC50 / IC50 (Antiviral Potency) SI Selectivity Index (SI) (Therapeutic Window) EC50->SI CC50 CC50 (Cytotoxicity) CC50->SI Antiviral_Assay Antiviral Activity Assay Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->CC50

References

The Role of CCR5 Antagonism in HIV-1 Entry Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanism, Efficacy, and Evaluation of CCR5 Antagonists for HIV-1 Therapy

This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) antagonists as a class of antiretroviral drugs for the treatment of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and pharmacology. This document details the mechanism of HIV-1 entry, the inhibitory action of CCR5 antagonists, presents key quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation.

Introduction: Targeting the Gateway of HIV-1 Infection

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the virus's entry into host immune cells, primarily CD4+ T-helper lymphocytes. This process is mediated by the viral envelope glycoprotein complex (Env), which consists of gp120 and gp41 subunits.[1] The entry cascade begins with the binding of gp120 to the CD4 receptor on the host cell surface.[1][2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two principal co-receptors for HIV-1 are CCR5 and CXCR4, both of which are chemokine receptors.[2][3]

Viral strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, X4-tropic viruses use CXCR4, and dual/mixed-tropic viruses can use either.[2] R5-tropic viruses are predominantly responsible for initial transmission and are prevalent throughout the course of the infection.[4] The critical role of CCR5 in the viral lifecycle was highlighted by the observation that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection.[5] This natural resistance provided a strong rationale for the development of CCR5 antagonists as a therapeutic strategy.

CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors.[6] Unlike many other antiretrovirals that target viral enzymes, CCR5 antagonists target a host cellular protein, preventing the virus from entering and infecting the cell.[1][3] Maraviroc is the first and most prominent FDA-approved drug in this class, but other compounds such as Vicriviroc and Aplaviroc have also been extensively studied.[3][7]

Mechanism of Action: Allosteric Inhibition of a Key Interaction

The mechanism of action of small-molecule CCR5 antagonists is a sophisticated process of allosteric modulation. These compounds do not directly compete with the natural chemokine ligands for their binding site. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, altering its three-dimensional structure.[8]

The altered conformation of the CCR5 receptor is no longer recognized by the HIV-1 gp120 protein.[8] Consequently, the gp120-CCR5 interaction, which is essential for the subsequent gp41-mediated fusion of the viral and cellular membranes, is blocked. By preventing this crucial step, CCR5 antagonists effectively halt the viral entry process for R5-tropic HIV-1 strains.[9][10] It is important to note that these antagonists are not effective against X4-tropic or dual/mixed-tropic viruses, as these strains can utilize the CXCR4 co-receptor for entry.[11] Therefore, a tropism test to determine the patient's viral strain is necessary before initiating therapy with a CCR5 antagonist.[11]

HIV_Entry_Inhibition Figure 1: Mechanism of HIV-1 Entry and CCR5 Antagonist Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell (CD4+) cluster_2 CCR5 Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Altered_CCR5 Altered CCR5 (Antagonist-Bound) gp120->Altered_CCR5 Binding Blocked gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. Fusion CCR5->Altered_CCR5 Induces Conformational Change Membrane Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Binding to Transmembrane Pocket

Figure 1: HIV-1 Entry and CCR5 Antagonist Inhibition.

Quantitative Efficacy of CCR5 Antagonists

The potency of CCR5 antagonists is typically quantified through in vitro assays that measure their ability to inhibit viral replication or bind to the CCR5 receptor. Key metrics include the 50% and 90% inhibitory concentrations (IC50 and IC90), the 50% effective concentration (EC50), and the inhibitor constant (Ki).

In Vitro Antiviral Activity

The following table summarizes the in vitro activity of several prominent CCR5 antagonists against various R5-tropic HIV-1 strains.

CompoundHIV-1 StrainAssay Cell TypeIC50 (nM)IC90 (nM)Reference
Maraviroc Ba-LPM1-1[3]
Group M IsolatesVarious0.1 - 1.25 (EC50)-[10]
43 Primary IsolatesPBMC-2.0 (Geo. Mean)[12]
R5-tropic HIV-1HOS4.26-[13]
Vicriviroc JrFLPBMC-3.3[14]
ADA-MPBMC-2.8[14]
RU 570PBMC-10[14]
Aplaviroc Ba-LVarious0.4-[13]
Ba-L, JRFL, MOKWVarious0.1 - 0.4-[14]
CCR5 antagonist 3 Not SpecifiedNot Specified15.90-[14]
Receptor Binding Affinity

The binding affinity of CCR5 antagonists to the receptor is a crucial determinant of their potency. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating tighter binding.

CompoundRadioligandCell TypeKi (nM)Reference
Maraviroc MIP-1αHEK-2933.3[4]
MIP-1βHEK-2937.2[4]
RANTESHEK-2935.2[4]
Vicriviroc Not SpecifiedNot Specified2.5[14]
TAK-779 RANTESCHO/CCR51.1[4]
Clinical Efficacy of Maraviroc

Clinical trials have demonstrated the efficacy of Maraviroc in both treatment-naive and treatment-experienced patients with R5-tropic HIV-1.

TrialPatient PopulationTreatment ArmsKey Outcomes (at 48 weeks)Reference
MERIT Treatment-NaiveMaraviroc + ZDV/3TC vs. Efavirenz + ZDV/3TCViral Load <50 copies/mL: 65.3% (Maraviroc) vs. 69.3% (Efavirenz). CD4+ Count Increase: +170 cells/mm³ (Maraviroc) vs. +144 cells/mm³ (Efavirenz).[9]
MOTIVATE 1 & 2 Treatment-ExperiencedMaraviroc + OBT vs. Placebo + OBTViral Load <50 copies/mL: ~44% (Maraviroc) vs. ~17% (Placebo). CD4+ Count Increase: +120 cells/µL (Maraviroc) vs. +61 cells/µL (Placebo).[3]

Key Experimental Methodologies

The evaluation of CCR5 antagonists relies on a suite of specialized in vitro assays. Below are detailed protocols for three fundamental experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of single-round infectious pseudoviruses into a target cell line.

Objective: To determine the IC50 of a CCR5 antagonist against HIV-1 Env-pseudotyped viruses.

Materials:

  • HEK 293T/17 cells

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with Tat-inducible luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-expressing plasmid and an Env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or PEI)

  • Complete Growth Medium (DMEM, 10% FBS, penicillin-streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well flat-bottom culture plates (white and clear)

  • Luminometer

Protocol:

  • Pseudovirus Production: a. Seed HEK 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.[8] b. Co-transfect the cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 48-72 hours at 37°C, 5% CO2. d. Harvest the virus-containing supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter. e. Aliquot and store at -80°C.

  • Virus Titration: a. Prepare serial dilutions of the pseudovirus stock in a 96-well plate. b. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran. c. Incubate for 48 hours. d. Measure luciferase activity using a luminometer. e. Determine the virus dilution that results in a relative luminescence unit (RLU) value of approximately 100,000 to 200,000 for use in the neutralization assay.[15]

  • Neutralization Assay: a. In a 96-well plate, prepare serial dilutions of the CCR5 antagonist. Include virus control wells (no compound) and cell control wells (no virus). b. Add the pre-titered pseudovirus to each well (except cell controls) and incubate for 1 hour at 37°C. c. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran to all wells.[16] d. Incubate for 48 hours at 37°C, 5% CO2.[16] e. Remove 100-150 µL of medium from each well and add 100 µL of luciferase assay reagent.[15][16] f. Incubate for 2 minutes at room temperature to allow for cell lysis.[16] g. Transfer 150 µL of the lysate to a white 96-well plate and immediately read the luminescence.[16]

  • Data Analysis: a. Calculate the percentage of neutralization for each compound concentration relative to the virus control. b. Plot the percentage of neutralization against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Pseudovirus_Assay_Workflow Figure 2: Workflow for HIV-1 Pseudovirus Neutralization Assay cluster_production 1. Pseudovirus Production cluster_titration 2. Virus Titration cluster_neutralization 3. Neutralization Assay cluster_analysis 4. Data Analysis P1 Co-transfect 293T cells (Env + Backbone Plasmids) P2 Incubate 48-72h P1->P2 P3 Harvest & Filter Supernatant P2->P3 T1 Serial Dilute Virus P3->T1 T2 Add TZM-bl cells T1->T2 T3 Incubate 48h T2->T3 T4 Measure Luciferase (RLU) T3->T4 T5 Determine Optimal Dilution T4->T5 N2 Add Titered Pseudovirus T5->N2 N1 Serial Dilute CCR5 Antagonist N1->N2 N3 Incubate 1h N2->N3 N4 Add TZM-bl cells N3->N4 N5 Incubate 48h N4->N5 N6 Measure Luciferase (RLU) N5->N6 A1 Calculate % Neutralization N6->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 A2->A3

Figure 2: HIV-1 Pseudovirus Neutralization Assay Workflow.
Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a CCR5 antagonist.

Materials:

  • Cell membranes from cells expressing CCR5 (e.g., HEK-293 or CHO cells)

  • Radiolabeled CCR5 ligand (e.g., [125I]MIP-1β or [3H]Maraviroc)

  • Unlabeled CCR5 antagonist (test compound)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and counter

Protocol:

  • Assay Setup: a. In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Incubation: a. Add the CCR5-expressing cell membranes to each well to initiate the binding reaction. b. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation to reach equilibrium.[17]

  • Filtration and Washing: a. Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[17] b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: a. Dry the filters and place them in scintillation vials with scintillation cocktail. b. Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow Figure 3: Workflow for Competitive Radioligand Binding Assay A Prepare Assay Plate: - Radioligand (fixed conc.) - Test Compound (serial dilutions) - Control wells (Total & Non-specific) B Add CCR5-expressing cell membranes A->B C Incubate to reach equilibrium (e.g., 60-120 min) B->C D Rapid Vacuum Filtration (Separates bound from free ligand) C->D E Wash filters with ice-cold buffer D->E F Quantify radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50 & calculate Ki H->I

Figure 3: Competitive Radioligand Binding Assay Workflow.
MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability and is crucial for ensuring that antiviral activity is not due to toxicity.

Objective: To determine the 50% cytotoxic concentration (CC50) of a CCR5 antagonist.

Materials:

  • A relevant cell line (e.g., TZM-bl or PBMCs)

  • Complete Growth Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • 96-well flat-bottom culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Plating: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[18] b. Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the CCR5 antagonist in growth medium. b. Remove the existing medium from the cells and add the medium containing the different compound concentrations. Include control wells with medium only (no compound). c. Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[19]

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. b. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

CCR5 antagonists represent a significant advancement in antiretroviral therapy, offering a unique mechanism of action that targets a host protein rather than a viral enzyme. Maraviroc has proven to be a safe and effective option for patients with R5-tropic HIV-1, demonstrating durable virologic suppression and immune reconstitution.[20] The development of this class of drugs underscores the value of targeting host-virus interactions and has paved the way for novel therapeutic strategies.

Future research in this area may focus on the development of second-generation CCR5 antagonists with improved pharmacokinetic profiles, higher barriers to resistance, and broader activity against different viral strains.[21] Additionally, the immunomodulatory effects of CCR5 antagonism are an area of active investigation, with potential applications beyond HIV-1 infection.[11] As our understanding of the intricate interplay between HIV-1 and the host immune system deepens, CCR5 and other chemokine receptors will undoubtedly remain key targets for innovative drug discovery and development.

References

The Impact of CCR5 Antagonism on Chemokine Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a critical G protein-coupled receptor (GPCR) involved in inflammatory responses and serves as a co-receptor for HIV-1 entry into host cells. Its central role in mediating the signaling of chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) has made it a key target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the effects of CCR5 antagonists, with a specific focus on Maraviroc, on chemokine signaling pathways. It includes a detailed examination of the mechanism of action, quantitative data on receptor binding and downstream signaling inhibition, and meticulous experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.

Introduction: CCR5 and Its Role in Chemokine Signaling

CCR5 is primarily expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. The binding of its cognate chemokines—CCL3, CCL4, and CCL5—initiates a cascade of intracellular signaling events. This process begins with a conformational change in the CCR5 receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi/o family.

Upon activation, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a range of cellular responses, including chemotaxis (cell migration towards a chemical gradient), cellular activation, and proliferation.[1][2]

Beyond G protein-dependent signaling, CCR5 can also signal through β-arrestin pathways. Upon chemokine binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events and mediates receptor internalization.

Mechanism of Action of CCR5 Antagonists: The Case of Maraviroc

Maraviroc is a potent and selective small-molecule antagonist of CCR5. It functions as a non-competitive, allosteric inhibitor.[3] This means that Maraviroc does not bind to the same site on the CCR5 receptor as the natural chemokine ligands. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the receptor.[3] This binding induces and stabilizes a conformation of CCR5 that is not recognized by the chemokines CCL3, CCL4, and CCL5, thereby preventing them from binding and initiating downstream signaling.[3][4] This allosteric mechanism is a key feature of Maraviroc's action, distinguishing it from competitive antagonists that would directly compete with chemokines for the same binding site.

Quantitative Effects of Maraviroc on Chemokine Signaling

The antagonistic properties of Maraviroc have been quantified through various in vitro assays. These studies provide crucial data for understanding its potency and efficacy in inhibiting chemokine-induced cellular responses.

Table 1: Inhibition of Chemokine-Induced Calcium Mobilization by Maraviroc
ChemokineCell TypeAssay TypeMaraviroc IC50 (nM)Reference
CCL3 (MIP-1α)HEK-293/CCR5Calcium Flux7 - 30[4]
CCL4 (MIP-1β)HEK-293/CCR5Calcium Flux7 - 30[4]
CCL5 (RANTES)HEK-293/CCR5Calcium Flux7 - 30[4]

IC50 values represent the concentration of Maraviroc required to inhibit 50% of the maximal chemokine-induced response.

Table 2: Inhibition of Chemokine-Induced Chemotaxis by Maraviroc
ChemokineCell TypeAssay TypeMaraviroc Concentration (µM)Inhibition of Chemotaxis (%)Reference
CCL4 (MIP-1β)MonocytesTranswell10Significant dose-dependent reduction[5]
CCL5 (RANTES)Monocyte-derived Dendritic CellsTranswell0.1~31[5]
CCL5 (RANTES)Monocyte-derived Dendritic CellsTranswell1~32[5]
CCL5 (RANTES)Monocyte-derived Dendritic CellsTranswell10~28[5]

Note: The referenced study showed a significant reduction but did not provide specific IC50 values for chemotaxis inhibition.

Signaling Pathway Visualizations

To illustrate the impact of a CCR5 antagonist on chemokine signaling, the following diagrams depict the canonical CCR5 signaling pathway and its inhibition by Maraviroc.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine CCL3 / CCL4 / CCL5 ccr5 CCR5 chemokine->ccr5 Binding g_protein Gαiβγ ccr5->g_protein Activation g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition plc PLC g_beta_gamma->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc chemotaxis Chemotaxis & Cellular Activation ca_release->chemotaxis pkc->chemotaxis camp ↓ cAMP ac->camp camp->chemotaxis

Caption: Canonical CCR5 Signaling Pathway.

CCR5_Antagonist_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine CCL3 / CCL4 / CCL5 ccr5_inactive CCR5 (Inactive) chemokine->ccr5_inactive Binding Blocked no_signal No Downstream Signaling ccr5_inactive->no_signal maraviroc Maraviroc maraviroc->ccr5_inactive Allosteric Binding

Caption: Maraviroc's Allosteric Inhibition of CCR5.

Detailed Experimental Protocols

Chemotaxis Assay (Transwell Migration Assay)

This protocol outlines the procedure to assess the effect of a CCR5 antagonist on chemokine-induced cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for monocytes)

  • 24-well plates

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Recombinant human chemokines (CCL3, CCL4, CCL5)

  • CCR5 antagonist (e.g., Maraviroc)

  • Cells expressing CCR5 (e.g., primary human monocytes, monocyte-derived dendritic cells)

  • Cell staining dye (e.g., Diff-Quik) or flow cytometer

Procedure:

  • Cell Preparation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). To obtain monocytes or monocyte-derived dendritic cells (MDCs), further purification or differentiation steps are required. Resuspend the cells in serum-free or low-serum medium.

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of the CCR5 antagonist (e.g., Maraviroc at 0.1, 1, and 10 µM) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[5]

  • Assay Setup:

    • Add chemokine (e.g., 100 ng/mL CCL5) to the lower chamber of the 24-well plate in culture medium.[5] For a negative control, use medium without chemokine.

    • Place the Transwell insert into the well.

    • Add the pre-incubated cells to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 90 minutes for monocytes, longer for other cell types).

  • Quantification of Migration:

    • Microscopy Method:

      • Remove the Transwell inserts.

      • Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

      • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using Diff-Quik stain).

      • Count the number of migrated cells in several high-power fields under a microscope.

    • Flow Cytometry Method:

      • Collect the cells from the lower chamber.

      • Count the number of migrated cells using a flow cytometer for a set period of time.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

Chemotaxis_Assay_Workflow start Start: Isolate CCR5-expressing cells preincubate Pre-incubate cells with Maraviroc or vehicle control start->preincubate setup Set up Transwell plate: - Chemokine in lower chamber - Cells in upper chamber preincubate->setup incubate Incubate at 37°C setup->incubate quantify Quantify migrated cells (Microscopy or Flow Cytometry) incubate->quantify analyze Analyze data and calculate % inhibition of chemotaxis quantify->analyze end End analyze->end

Caption: Chemotaxis Assay Workflow.

Calcium Flux Assay (Fluo-4 Assay)

This protocol describes how to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by a CCR5 antagonist.

Materials:

  • Cells expressing CCR5 (e.g., HEK-293 cells stably transfected with CCR5)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Recombinant human chemokines (CCL3, CCL4, CCL5)

  • CCR5 antagonist (e.g., Maraviroc)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed the CCR5-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.

  • Assay Measurement:

    • Place the plate in a fluorometric plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Add the CCR5 antagonist (Maraviroc) at various concentrations or vehicle control to the wells and incubate for a specified time (e.g., 10-20 minutes).

    • Add the chemokine agonist (e.g., CCL5) to the wells.

    • Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (e.g., for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after agonist addition (ΔF = F - F0).

    • The response is often expressed as the ratio ΔF/F0.

    • Plot the response against the antagonist concentration to determine the IC50 value.

Calcium_Flux_Assay_Workflow start Start: Plate CCR5-expressing cells load_dye Load cells with Fluo-4 AM calcium indicator dye start->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_antagonist Add Maraviroc or vehicle control measure_baseline->add_antagonist add_agonist Add chemokine agonist (CCL3/4/5) add_antagonist->add_agonist record_fluorescence Record fluorescence intensity over time add_agonist->record_fluorescence analyze_data Analyze data and determine IC50 record_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow.

Conclusion

CCR5 antagonists, exemplified by Maraviroc, represent a significant class of therapeutic agents that effectively modulate chemokine signaling. Their allosteric mechanism of action provides a potent and selective means of inhibiting the cellular responses induced by CCL3, CCL4, and CCL5. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of CCR5 in health and disease and to develop novel therapeutics targeting this important receptor. The continued investigation into the nuanced effects of these antagonists on specific chemokine pathways will undoubtedly pave the way for more targeted and effective treatments for a range of inflammatory and infectious diseases.

References

"CCR5 antagonist 3" selectivity for CCR5 over other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the selectivity of Maraviroc, a non-competitive antagonist of the C-C chemokine receptor 5 (CCR5). Maraviroc is a well-characterized entry inhibitor used in the treatment of HIV-1 infection, and its high selectivity for CCR5 is a cornerstone of its clinical utility and safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of CCR5 antagonists.

Executive Summary

Maraviroc exhibits exceptional selectivity for the CCR5 receptor. Extensive in vitro studies have demonstrated that at concentrations significantly exceeding its therapeutic range, Maraviroc does not exert any notable inhibitory effects on a wide panel of other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2.[1] This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile. The mechanism of action involves an allosteric modulation of the CCR5 receptor, whereby Maraviroc binds to a transmembrane pocket distinct from the binding site of endogenous chemokine ligands and the HIV-1 envelope glycoprotein gp120.[2][3][4] This binding induces a conformational change in CCR5 that prevents its interaction with gp120, thereby blocking viral entry into host cells.

Quantitative Selectivity Data

The selectivity of Maraviroc is quantified through comparative analysis of its binding affinity (Ki) and functional inhibitory activity (IC50) against CCR5 and other chemokine receptors. The following tables summarize the available quantitative data.

Table 1: Functional Inhibitory Activity of Maraviroc at CCR5

Ligand/ProcessAssay TypeCell Line/SystemIC50 (nM)
MIP-1α bindingRadioligand BindingHEK-293 cells3.3
MIP-1β bindingRadioligand BindingHEK-293 cells7.2
RANTES bindingRadioligand BindingHEK-293 cells5.2
Chemokine-induced Ca2+ mobilizationCalcium MobilizationVarious7 - 30
HIV-1 (R5-tropic) entryAntiviral AssayPBMCs~2.0 (IC90)

Table 2: Selectivity Profile of Maraviroc Against Other Chemokine Receptors

ReceptorLigand Binding Inhibition (IC50)Functional Assay
CCR1>10,000 nMNo significant inhibition
CCR2>10,000 nMNo significant inhibition
CCR3>10,000 nMNo significant inhibition
CCR4>10,000 nMNo significant inhibition
CCR7>10,000 nMNo significant inhibition
CCR8>10,000 nMNo significant inhibition
CXCR4>10,000 nMNo significant inhibition

Data compiled from multiple sources indicating activity is greater than 10 µM.[1]

Experimental Protocols

The determination of Maraviroc's selectivity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound (Maraviroc) to displace a radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells stably expressing CCR5).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]MIP-1β for CCR5), and varying concentrations of the unlabeled test compound (Maraviroc).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the incubation by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.[5][6]

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., U87.CD4.CCR5 cells) in a 96-well or 384-well plate.[8]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits increased fluorescence upon binding to calcium.[8][9]

  • Assay Procedure:

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR).

    • Add varying concentrations of the antagonist (Maraviroc) to the wells and incubate for a defined period.

    • Add a fixed concentration of an agonist (e.g., RANTES for CCR5) to stimulate the receptor.

    • Measure the change in fluorescence intensity over time. The agonist will induce an increase in intracellular calcium, leading to a spike in fluorescence.[8][9]

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition of the agonist-induced response against the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Methodology:

  • Cell and Plate Preparation:

    • Use a chemotaxis chamber, which consists of an upper and a lower well separated by a microporous membrane (e.g., a Transwell plate).[10][11]

    • Place the chemoattractant (e.g., MIP-1α) in the lower chamber.

    • Resuspend cells known to express the receptor of interest in assay medium. Pre-incubate the cells with varying concentrations of the antagonist (Maraviroc).[12]

  • Assay Procedure:

    • Add the cell suspension to the upper chamber.

    • Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C).[10][11]

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.[11][12]

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (no antagonist).

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway and the workflows of the key experimental assays.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαq/i CCR5->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Inhibition Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binding

Figure 1: Simplified CCR5 Signaling Pathway and Point of Maraviroc Inhibition.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes add_reagents Add Membranes, Radioligand, and Maraviroc to Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count Measure Radioactivity filter_wash->count analyze Analyze Data (Calculate IC50/Ki) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate CCR5-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_maraviroc Add Maraviroc (Antagonist) load_dye->add_maraviroc add_agonist Add Agonist (e.g., RANTES) add_maraviroc->add_agonist measure_fluorescence Measure Fluorescence Change (FLIPR) add_agonist->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end Chemotaxis_Workflow start Start setup_chamber Set up Chemotaxis Chamber (e.g., Transwell Plate) start->setup_chamber add_chemoattractant Add Chemoattractant to Lower Chamber setup_chamber->add_chemoattractant prepare_cells Prepare Cell Suspension with Maraviroc add_chemoattractant->prepare_cells add_cells Add Cells to Upper Chamber prepare_cells->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate quantify_migration Quantify Migrated Cells incubate->quantify_migration analyze Analyze Data (Calculate IC50) quantify_migration->analyze end End analyze->end

References

The Therapeutic Potential of CCR5 Antagonists in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The C-C chemokine receptor type 5 (CCR5) and its principal ligand, CCL5 (RANTES), form a critical signaling axis that has been increasingly implicated in the progression of various cancers.[1] While physiologically involved in immune cell trafficking, the CCL5/CCR5 axis is frequently "hijacked" by tumor cells to promote proliferation, survival, metastasis, and to sculpt an immunosuppressive tumor microenvironment (TME).[1][2] This has led to the exploration of CCR5 antagonists, drugs originally developed for HIV treatment such as Maraviroc and Vicriviroc, as repurposed therapeutics in oncology.[3] Extensive preclinical data demonstrates that blocking CCR5 can inhibit tumor growth and metastatic dissemination across a range of solid and hematological malignancies.[1][4] Clinical trials are now underway to evaluate the safety and efficacy of these antagonists, often in combination with standard chemotherapy or immunotherapy, offering a promising new avenue for cancer treatment.[3]

Introduction: The CCL5/CCR5 Axis in Oncology

The C-C chemokine receptor 5 (CCR5) is a seven-transmembrane G-protein coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][3] Its main function is to direct the migration of these cells to sites of inflammation in response to binding its cognate ligands, the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and most notably, CCL5 (RANTES).[3][5]

In the context of cancer, both tumor cells and stromal cells within the TME can aberrantly express CCR5 and secrete its ligands.[1] Oncogenic transformation itself has been shown to be sufficient to induce CCR5 expression in epithelial cells.[6] This pathological expression is associated with more aggressive disease and poorer prognosis in a multitude of cancers, including breast, colorectal, gastric, and prostate cancer, as well as various hematological malignancies.[1][7][8][9] The activation of the CCL5/CCR5 axis in the TME initiates a cascade of pro-tumorigenic events, establishing it as a key therapeutic target.

Mechanism of Action in Cancer Progression

The pro-tumorigenic effects of the CCL5/CCR5 axis are multifaceted, impacting cancer cells directly through intracellular signaling and indirectly by modulating the TME.

Pro-Tumorigenic Intracellular Signaling

Upon ligand binding, CCR5 activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, and motility.[10][11] As depicted below, this includes the activation of key oncogenic pathways such as PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK.[5][11] These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance the invasive and migratory capabilities of cancer cells.[5][12]

CCR5_Signaling_Pathway Figure 1: Intracellular signaling pathways activated by the CCL5/CCR5 axis in cancer cells. cluster_outcomes Cellular Outcomes CCL5 CCL5 / CCL3 / CCL4 CCR5 CCR5 Receptor CCL5->CCR5 Binds G_protein Gαi / Gβγ CCR5->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK ERK MEK / ERK G_protein->ERK Akt Akt / mTOR PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Migration & Invasion Akt->Migration DNA_Repair DNA Damage Repair Akt->DNA_Repair STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ERK->Migration

Caption: Figure 1: Intracellular signaling pathways activated by the CCL5/CCR5 axis in cancer cells.

Remodeling the Tumor Microenvironment

Perhaps the most critical role of the CCL5/CCR5 axis is its ability to shape an immunosuppressive TME. Tumor and stromal cells secrete CCL5, which acts as a chemoattractant for various CCR5-expressing immune cells.[1] This leads to the recruitment of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[1][13][14] These recruited cells actively suppress the function of cytotoxic CD8+ T cells, allowing the tumor to evade immune destruction.[15] CCR5 antagonists can block this recruitment, thereby altering the immune landscape of the TME to be less suppressive and more conducive to anti-tumor immunity.[13]

CCR5_TME_Diagram Figure 2: Role of CCL5/CCR5 in recruiting immunosuppressive cells to the TME. TumorCell Tumor Cell CCL5 CCL5 TumorCell->CCL5 secretes CAF Cancer-Associated Fibroblast (CAF) CAF->CCL5 secretes Treg Regulatory T cell (Treg) CCL5->Treg recruits MDSC Myeloid-Derived Suppressor Cell (MDSC) CCL5->MDSC recruits TAM M2 Macrophage (TAM) CCL5->TAM recruits Treg->Suppression suppresses MDSC->Suppression suppresses TAM->Suppression suppresses CD8 Cytotoxic T Cell (CD8+) Suppression->CD8

Caption: Figure 2: Role of CCL5/CCR5 in recruiting immunosuppressive cells to the TME.

Facilitating Metastasis, Angiogenesis, and Chemoresistance

The CCL5/CCR5 axis is a key driver of metastasis.[3][16] Activation of CCR5 signaling enhances cancer cell motility and invasion, partly by upregulating matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[5][10] Furthermore, it promotes the homing of circulating tumor cells to distant metastatic sites where CCL5 levels are high.[11]

CCR5 signaling also contributes to angiogenesis by stimulating endothelial cell migration and the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1][5][17] Additionally, CCR5 expression has been linked to increased resistance to chemotherapy. This is achieved by enhancing DNA damage repair mechanisms and upregulating anti-apoptotic pathways, allowing cancer cells to survive treatment with DNA-damaging agents like doxorubicin.[6][10][18]

Preclinical Evidence for CCR5 Antagonism

A substantial body of preclinical research has validated the therapeutic potential of targeting CCR5. The primary agents studied are repurposed HIV drugs, including the small molecule antagonists Maraviroc and Vicriviroc, and the humanized monoclonal antibody Leronlimab.[3]

In Vitro and In Vivo Studies

In vitro, CCR5 antagonists have been shown to inhibit the proliferation, colony formation, migration, and invasion of various cancer cell lines.[8][12][19] In vivo, administration of these antagonists in animal models has led to significant reductions in primary tumor growth and, most notably, a profound inhibition of metastasis.[17][19][20] For instance, in a mouse model of breast cancer, treatment with a CCR5 antagonist reduced the size and number of pulmonary metastases by 90% compared to untreated controls.[20] Similarly, Maraviroc has been shown to reduce peritoneal dissemination in gastric cancer models and bone metastasis in prostate cancer models.[9][19]

Cancer Type Model System CCR5 Antagonist Key Quantitative Finding Citation
Breast CancerMouse Xenograft (MDA-MB-231)Maraviroc / Vicriviroc90% reduction in size and number of pulmonary metastases.[20]
Gastric CancerSCID Mouse Xenograft (MKN45)MaravirocSignificantly reduced peritoneal disease extent and increased survival.[19]
Colorectal CancerOrthotopic Mouse ModelMaravirocReduced tumor formation by limiting cancer-associated fibroblast (CAF) accumulation.[21]
Prostate CancerImmunocompetent Mouse ModelMaraviroc / VicrivirocReduced metastasis to bones, brain, and viscera.[17]
Breast CancerRat Xenograft (MDA-MB-231)MaravirocSignificantly inhibited bone metastasis.[8]
MelanomaMouse Model (B16)Anti-CCR5 AntibodyInhibited tumor growth and accumulation of MDSCs in tumor tissues.[3][17]
Table 1: Summary of Selected Preclinical In Vivo Studies of CCR5 Antagonists.
Cancer Type Cell Line CCR5 Antagonist Key In Vitro Effect Citation
Gastric CancerMKN45, KATOIIIMaravirocReduced cell migration and adhesion induced by CCR5 ligands.[19]
Breast CancerBasal SubtypeMaraviroc / VicrivirocSlowed the invasion of breast cancer cells.[20]
Metastatic BreastMDA-MB-231MaravirocAttenuated proliferation, colony formation, and migration; induced apoptosis.[8][12]
Hodgkin LymphomaL-428, KM-H2MaravirocInhibited recruitment of mesenchymal stromal cells and monocytes.[4]
Table 2: Summary of Selected Preclinical In Vitro Studies of CCR5 Antagonists.

Clinical Investigations

The promising preclinical data has provided a strong rationale for moving CCR5 antagonists into clinical trials for various cancers.[1][2] Maraviroc is the most studied agent in this context. Early phase trials have focused on evaluating its safety and its ability to modulate the tumor microenvironment in patients with advanced cancers.

A phase I study in patients with metastatic colorectal cancer (mCRC) demonstrated that Maraviroc was well-tolerated and could repolarize tumor-associated macrophages towards an anti-tumoral M1 phenotype.[3][13] Several trials are now investigating CCR5 antagonists in combination with other therapies, particularly immune checkpoint inhibitors. The hypothesis is that by blocking the recruitment of immunosuppressive cells, CCR5 antagonists can sensitize tumors to drugs like pembrolizumab (anti-PD-1).[3]

Trial ID Phase Cancer Type Intervention Status / Key Findings Citation
MARACONPhase IMetastatic Colorectal CancerMaravirocWell-tolerated; showed reduced tumor cell proliferation (Ki-67) and M1 macrophage polarization.[3]
NCT03631407Phase IIMetastatic Colorectal Cancer (MSS)Vicriviroc + PembrolizumabCombination showed limited antitumor activity (ORR 5%) but had manageable toxicity.[22]
NCT01736813Phase Ib/IIMetastatic Colorectal CancerMaraviroc + Nivolumab ± IpilimumabRecruiting[23]
NCT03274804Phase IRefractory MSS-Colorectal CancerMaraviroc + PembrolizumabRecruiting[3]
Table 3: Overview of Key Clinical Trials of CCR5 Antagonists in Oncology.

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are outlines of key experimental protocols used to assess the efficacy of CCR5 antagonists.

Cell Migration/Invasion Assay (Boyden Chamber)

This assay quantifies the chemotactic response of cancer cells to a CCR5 ligand.

  • Cell Preparation : Culture cancer cells to ~80% confluency. Serum-starve cells for 12-24 hours prior to the assay.

  • Chamber Setup : Use a 24-well plate with 8.0 µm pore size inserts (e.g., Transwells). For invasion assays, coat the insert membrane with a thin layer of Matrigel.

  • Chemoattractant : Add media containing a CCR5 ligand (e.g., 50-100 ng/mL of recombinant human CCL5) to the lower chamber.

  • Treatment : Resuspend serum-starved cells in serum-free media containing the CCR5 antagonist (e.g., Maraviroc at various concentrations) or a vehicle control.

  • Seeding : Add 1x10^5 to 2x10^5 cells to the upper chamber of each insert.

  • Incubation : Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell line's migratory capacity.

  • Quantification : Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet. Elute the dye and measure absorbance, or count the cells in several microscopic fields. Results are expressed as a percentage of migration relative to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol assesses the effect of a CCR5 antagonist on tumor growth and metastasis in an immunodeficient mouse model.

Xenograft_Workflow Figure 3: Typical experimental workflow for an in vivo xenograft study. A 1. Cell Culture Propagate human cancer cells (e.g., MDA-MB-231) in vitro. B 2. Cell Implantation Inject 1x10^6 cells subcutaneously or orthotopically into NOD/SCID mice. A->B C 3. Tumor Growth Allow tumors to establish and reach a palpable size (e.g., 100 mm³). B->C D 4. Randomization Randomly assign mice into a treatment group and a vehicle control group. C->D E 5. Treatment Administration Administer CCR5 antagonist (e.g., Maraviroc) daily via oral gavage or IP injection. D->E F 6. Monitoring Measure tumor volume with calipers 2-3 times per week. Monitor body weight. E->F G 7. Endpoint & Analysis At study endpoint, sacrifice mice. Excise primary tumor for weight and IHC. Harvest lungs/liver to quantify metastatic nodules. F->G

Caption: Figure 3: Typical experimental workflow for an in vivo xenograft study.

Conclusion and Future Directions

The CCL5/CCR5 signaling axis represents a significant, non-redundant pathway in cancer progression, influencing tumor growth, immune evasion, and metastasis. The wealth of preclinical data strongly supports the therapeutic rationale for targeting this axis. CCR5 antagonists, particularly the FDA-approved drug Maraviroc, offer a compelling opportunity for drug repurposing in oncology due to their known safety profiles.

Future research should focus on several key areas:

  • Biomarker Identification : Identifying which patients are most likely to respond to CCR5 antagonist therapy is crucial. This may involve measuring CCR5 expression on tumor cells or immune infiltrates, or quantifying CCL5 levels in the TME.

  • Optimizing Combination Therapies : Further investigation is needed to determine the most effective combinations, such as pairing CCR5 antagonists with specific checkpoint inhibitors, chemotherapy agents, or targeted therapies.[24]

  • Overcoming Resistance : Understanding potential mechanisms of resistance to CCR5 blockade will be essential for developing long-term treatment strategies.

  • Expanding to Other Cancers : While research has focused on breast and colorectal cancer, the role of CCR5 in other malignancies, such as pancreatic and ovarian cancer, warrants deeper investigation.[15]

References

The Role of Dual CCR5/CXCR4 Antagonism in Immuno-Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemokine receptors CCR5 and CXCR4 have emerged as critical players in the tumor microenvironment (TME), influencing cancer progression, metastasis, and immune evasion. Their antagonism presents a promising therapeutic strategy in immuno-oncology. This technical guide provides an in-depth analysis of a novel dual CCR5/CXCR4 antagonist, referred to as "dual antagonist 3," and contextualizes its potential within the broader landscape of CCR5-targeted cancer therapies. While direct immuno-oncology studies on "dual antagonist 3" are in their infancy, its unique ability to simultaneously block two key signaling pathways offers a compelling rationale for its development. This document details the signaling mechanisms, preclinical data for related compounds, experimental protocols for evaluation, and the potential of dual antagonism to reshape the treatment of cancer.

Introduction: CCR5 and CXCR4 in the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells, orchestrated by a network of signaling molecules, including chemokines. The chemokine receptors CCR5 and CXCR4, and their respective primary ligands CCL5 (RANTES) and CXCL12 (SDF-1), are integral to this network.

CCR5 , a G protein-coupled receptor (GPCR), is expressed on various immune cells, including T cells, macrophages, and dendritic cells.[1] Its expression has also been identified on various tumor cells.[2] The CCL5/CCR5 axis is implicated in the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME, contributing to an immunosuppressive milieu that allows tumors to evade immune destruction.[2][3] Furthermore, CCR5 signaling in cancer cells can promote proliferation, invasion, and metastasis.[1][4]

CXCR4 , another GPCR, plays a pivotal role in tumor metastasis. The CXCL12/CXCR4 axis is a key driver of cancer cell migration to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. Upregulation of CXCR4 on cancer cells is associated with poor prognosis and increased metastatic potential across numerous cancer types.

Given their pro-tumoral roles, both CCR5 and CXCR4 have been pursued as therapeutic targets. The development of a dual antagonist capable of simultaneously inhibiting both pathways represents a novel and potentially more effective therapeutic strategy.

The Dual CXCR4/CCR5 Antagonist: Compound 3

Recent research has identified a novel small molecule, herein referred to as dual CXCR4/CCR5 antagonist 3 , with inhibitory activity against both chemokine receptors. This compound was discovered through a virtual screening approach aimed at identifying new HIV entry inhibitors, a field where CCR5 and CXCR4 are well-established targets.

Chemical Structure and In Vitro Activity

The chemical structure of the dual CXCR4/CCR5 antagonist 3 has been reported in the literature. Its antagonistic activity was confirmed through a calcium mobilization assay, a standard method for assessing GPCR function. In this assay, the compound demonstrated the ability to block the intracellular calcium flux induced by the natural ligands of both receptors.

ReceptorLigandAntagonistIC50 (µM)AssayCell LineReference
CXCR4CXCL12Dual Antagonist 338.34Calcium MobilizationU87.CD4.CXCR4Mirza et al., 2020
CCR5CCL5Dual Antagonist 364.56Calcium MobilizationU87.CD4.CCR5Mirza et al., 2020

Signaling Pathways in Immuno-Oncology

The therapeutic rationale for a dual CCR5/CXCR4 antagonist in cancer is rooted in the signaling pathways these receptors modulate within the TME.

The CCL5/CCR5 Signaling Axis

Activation of CCR5 by its ligands, primarily CCL5, triggers a cascade of downstream signaling events that promote a pro-tumoral microenvironment.

G cluster_tme Tumor Microenvironment cluster_receptor CCR5 Signaling cluster_effects Pro-Tumoral Effects Tumor Cells Tumor Cells CCL5 CCL5 Tumor Cells->CCL5 Immune Cells (Tregs, MDSCs) Immune Cells (Tregs, MDSCs) Immune_Suppression Immune Suppression Immune Cells (Tregs, MDSCs)->Immune_Suppression Stromal Cells Stromal Cells Stromal Cells->CCL5 CCR5 CCR5 CCL5->CCR5 CCR5->Immune Cells (Tregs, MDSCs) Recruitment G_protein Gαi CCR5->G_protein PI3K PI3K G_protein->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis Angiogenesis Angiogenesis NFkB->Angiogenesis

Figure 1: Simplified CCR5 signaling pathway in the tumor microenvironment.
The CXCL12/CXCR4 Signaling Axis

The CXCL12/CXCR4 axis is a primary driver of metastasis, guiding cancer cells to secondary sites.

G cluster_primary Primary Tumor cluster_metastatic Metastatic Niche (e.g., Bone Marrow) cluster_receptor CXCR4 Signaling cluster_effects Metastatic Effects CXCR4+ Tumor Cell CXCR4+ Tumor Cell CXCR4 CXCR4 CXCR4+ Tumor Cell->CXCR4 Stromal Cells Stromal Cells CXCL12 CXCL12 Stromal Cells->CXCL12 CXCL12->CXCR4 Binding G_protein Gαi CXCR4->G_protein PI3K_AKT PI3K/AKT G_protein->PI3K_AKT MAPK MAPK G_protein->MAPK Survival Survival PI3K_AKT->Survival Cell_Migration Cell Migration MAPK->Cell_Migration Invasion Invasion MAPK->Invasion

Figure 2: The role of the CXCL12/CXCR4 signaling axis in metastasis.

Preclinical Evidence for CCR5 Antagonists in Immuno-Oncology

While preclinical data on the dual CXCR4/CCR5 antagonist 3 in cancer is not yet available, a substantial body of evidence supports the use of single-agent CCR5 antagonists in various cancer models. The most studied of these are Maraviroc, Leronlimab, and Vicriviroc, all originally developed as anti-HIV therapeutics.[2]

Quantitative Preclinical Data of CCR5 Antagonists

The following tables summarize key quantitative findings from preclinical studies of well-characterized CCR5 antagonists in different cancer types.

Table 1: In Vitro Efficacy of CCR5 Antagonists in Cancer Cell Lines

AntagonistCancer TypeCell LineEffectMetricValueReference
MaravirocBreast CancerMDA-MB-231Inhibition of Invasion% Inhibition~50% at 100 nMVelasco-Velazquez et al., 2012
VicrivirocBreast CancerSUM159Inhibition of Invasion% Inhibition~60% at 100 nMVelasco-Velazquez et al., 2012
LeronlimabBreast CancerMDA-MB-231Inhibition of Invasion% Inhibition>98%Jiao et al., 2021[5]
MaravirocGastric CancerMKN45, MKN74, KATOIIIInhibition of ProliferationSignificant (P < .05)-Mencarelli et al., 2013[6]
VicrivirocProstate CancerPC3Inhibition of RANTES-induced invasion--Strizki et al., 2005[7]

Table 2: In Vivo Efficacy of CCR5 Antagonists in Animal Models

AntagonistCancer TypeAnimal ModelEffectMetricValueReference
MaravirocBreast CancerNSG Mice (Metastasis model)Reduced Lung Metastasis% Reduction65%Velasco-Velazquez et al., 2012
LeronlimabBreast CancerNu/Nu Mice (Metastasis model)Reduced Lung Metastasis% Reduction>98%Jiao et al., 2021[5]
MaravirocColorectal CancerImmunocompromised MiceReduced Tumor Growth% Reduction~50%Tanabe et al., 2016[8]
MaravirocGastric CancerSCID Mice (Xenograft)Reduced Tumor BurdenSignificant-Mencarelli et al., 2013[6]
MaravirocHodgkin LymphomaXenograft ModelDecreased Tumor Growth% Reduction>50%Aldinucci et al., 2020[9]

Table 3: Immunomodulatory Effects of CCR5 Antagonists in the Tumor Microenvironment

AntagonistCancer TypeAnimal ModelEffectMetricChangeReference
MaravirocColorectal CancerHumanized MiceMacrophage RepolarizationM1/M2 RatioIncreasedHalama et al., 2016
Anti-CCR5 mAbMelanomaC57BL/6 MiceMDSC Accumulation% MDSCs in TumorDecreasedBlattner et al., 2018
TAK-779Pancreatic CancerMouse ModelTreg Migration% Tregs in TumorReducedTan et al., 2009
MaravirocBreast CancerMouse ModelTreg Migration% CCR5+ Tregs in LungsReducedHalvorsen et al., 2016[10]

Experimental Protocols

The evaluation of CCR5 antagonists in an immuno-oncology context requires a range of specialized in vitro and in vivo assays. The following are representative protocols for key experiments.

Calcium Mobilization Assay

This assay is used to determine the functional activity of GPCR antagonists by measuring their ability to inhibit ligand-induced intracellular calcium release.

Protocol:

  • Cell Culture: Plate cells stably expressing the chemokine receptor of interest (e.g., U87.CD4.CCR5) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Antagonist Incubation: Wash the cells to remove excess dye and add the CCR5 antagonist at various concentrations. Incubate for 15-30 minutes.

  • Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the CCR5 ligand (e.g., CCL5) to stimulate calcium flux and immediately begin recording fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the inhibition of the ligand-induced response at each antagonist concentration to determine the IC50 value.

In Vitro Invasion Assay (Matrigel)

This assay assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane extract.

Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts in a 24-well plate with serum-free medium.

  • Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the CCR5 antagonist at various concentrations. Seed the cells into the upper chamber of the inserts.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or a specific chemokine) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of inhibition.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the CCR5 antagonist (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dose. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy.

G A In Vitro Screening (e.g., Calcium Mobilization Assay) B Lead Compound Identification (Dual Antagonist 3) A->B C In Vitro Functional Assays (e.g., Invasion Assay) B->C D In Vivo Efficacy Studies (e.g., Xenograft Model) C->D E Immunophenotyping of TME (Flow Cytometry) D->E F Combination Therapy Studies (e.g., with Checkpoint Inhibitors) D->F G Clinical Trials F->G

Figure 3: A representative experimental workflow for the preclinical development of a CCR5 antagonist in immuno-oncology.

The Promise of Dual CCR5/CXCR4 Antagonism

The simultaneous blockade of both CCR5 and CXCR4 with a single agent like "dual antagonist 3" holds significant therapeutic promise in immuno-oncology.

G cluster_antagonist Dual CCR5/CXCR4 Antagonist cluster_receptors Target Receptors cluster_effects Potential Therapeutic Outcomes Antagonist Dual Antagonist 3 CCR5 CCR5 Antagonist->CCR5 Inhibits CXCR4 CXCR4 Antagonist->CXCR4 Inhibits Reduced_Metastasis Reduced Metastasis CCR5->Reduced_Metastasis Enhanced_Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity CCR5->Enhanced_Anti_Tumor_Immunity CXCR4->Reduced_Metastasis Synergy_with_ICIs Synergy with Immune Checkpoint Inhibitors Enhanced_Anti_Tumor_Immunity->Synergy_with_ICIs

Figure 4: The logical relationship of dual CCR5/CXCR4 antagonism in cancer therapy.

By targeting CCR5, a dual antagonist can potentially:

  • Remodel the immunosuppressive TME: By blocking the recruitment of Tregs and MDSCs, the balance can be shifted towards a more active anti-tumor immune response.

  • Inhibit tumor cell proliferation and invasion: Directly targeting CCR5 on cancer cells can impede their growth and local invasion.

Simultaneously, by targeting CXCR4, the dual antagonist can:

  • Block metastatic dissemination: Inhibiting the CXCL12/CXCR4 axis can prevent cancer cells from migrating to and colonizing distant organs.

This multi-pronged attack on key cancer progression pathways suggests that a dual antagonist could be more effective than single-agent therapies. Furthermore, by creating a more immune-permissive TME, dual CCR5/CXCR4 antagonism may synergize with other immunotherapies, such as immune checkpoint inhibitors.[2]

Conclusion and Future Directions

The emergence of dual CXCR4/CCR5 antagonists like compound 3 represents an exciting advancement in the field of immuno-oncology. While still in the early stages of investigation for cancer applications, the strong scientific rationale for simultaneously targeting these two critical chemokine receptors is clear. The extensive preclinical and emerging clinical data for single-agent CCR5 antagonists provide a solid foundation for the continued development of this therapeutic class. Future research should focus on comprehensive preclinical evaluation of dual antagonists in a variety of cancer models, including syngeneic models that allow for the study of a fully competent immune system. Furthermore, combination studies with existing and novel immunotherapies will be crucial to unlocking the full potential of this promising therapeutic strategy. As our understanding of the complex interplay within the tumor microenvironment deepens, dual-target agents like the CCR5/CXCR4 antagonists are poised to become a valuable addition to the armamentarium against cancer.

References

Preclinical Toxicology of CCR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies essential for the development of CCR5 antagonists. As a class of molecules that modulate a host cell target, CCR5 antagonists have a unique safety profile that warrants careful preclinical evaluation. This document will delve into the core toxicological assessments, present available data for representative compounds, and outline the detailed experimental methodologies employed in these critical studies.

While the prompt specified "CCR5 antagonist 3," publicly available, detailed preclinical toxicology data for a compound with this exact designation is not available. Therefore, this guide will focus on the preclinical toxicology profiles of several well-characterized CCR5 antagonists, including the approved drug Maraviroc and other clinical and preclinical candidates such as Cenicriviroc, Vicriviroc, and the discontinued Aplaviroc. This approach provides a representative and informative overview of the toxicological considerations for this important class of therapeutic agents.

Introduction to CCR5 Antagonism and Toxicological Considerations

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a primary role as a co-receptor for the entry of the most common strains of HIV-1 into host cells. By blocking this interaction, CCR5 antagonists represent a significant therapeutic strategy for the management of HIV infection. Beyond HIV, the immunomodulatory role of CCR5 has led to its investigation in other indications, including graft-versus-host disease, non-alcoholic steatohepatitis (NASH), and cancer.

The preclinical safety evaluation of CCR5 antagonists is paramount to their clinical development. A key concern for this class of drugs is the potential for on-target and off-target toxicities. On-target toxicities could arise from the modulation of the normal physiological functions of the CCR5/chemokine axis, which is involved in immune cell trafficking and inflammatory responses. Off-target toxicities are related to the interaction of the drug molecule with other cellular components, which can lead to unforeseen adverse effects. A notable concern that has emerged from the clinical development of early CCR5 antagonists is the potential for hepatotoxicity.

Summary of Preclinical Toxicology Findings

The preclinical development of CCR5 antagonists has involved a standard battery of toxicology studies in both rodent and non-rodent species, in line with international regulatory guidelines (ICH). These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and define the dose-response relationship for any observed toxicities.

Key Toxicological Findings for Representative CCR5 Antagonists

The following table summarizes key qualitative toxicological findings for several CCR5 antagonists. It is important to note that direct comparison of these findings should be made with caution due to differences in the specific studies conducted and the molecular properties of each compound.

CompoundKey Preclinical Toxicology FindingsDevelopment Status
Maraviroc In long-term (26-week) oral toxicology studies in rats, findings at high doses included bile duct vacuolation and hyperplasia, and multinucleated hepatocytes.[1] No drug-related increases in tumor incidence were observed in carcinogenicity studies in mice and rats.[1]Approved for HIV treatment
Aplaviroc Preclinical toxicology studies in rats at very high doses (>500 mg/kg/day) showed changes in alanine aminotransferase (ALT) and bilirubin levels.[2] However, no adverse effects were observed in monkeys at doses up to 2,000 mg/kg/day.[2]Development discontinued due to severe hepatotoxicity in clinical trials.[3]
GSK 163929 A 7-day safety assessment in rats and dogs showed no adverse effects.[4] However, further development was halted due to unspecified toxicity concerns.[4]Development discontinued
Cenicriviroc Preclinical data supports Cenicriviroc as a safe and potent antifibrotic agent.[5] It has demonstrated a favorable safety profile in animal models of liver disease.[5][6]In late-stage clinical development for NASH
Vicriviroc Preclinical evaluation indicated a reduced potential for cardiac effects (hERG channel inhibition) compared to an earlier prototype compound.[7][8]Development discontinued

Quantitative Preclinical Toxicology Data

The following tables present a summary of the available quantitative data from preclinical toxicology studies of representative CCR5 antagonists. Due to the proprietary nature of much of this data, comprehensive public information is limited. The data presented here has been compiled from publicly available sources such as regulatory approval documents and scientific publications.

Single-Dose Toxicity (LD50)

Data on the acute lethal dose (LD50) for CCR5 antagonists is not widely published, as modern toxicology testing often focuses on identifying a maximum tolerated dose (MTD) rather than lethality.

Repeat-Dose Toxicity (NOAEL)

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

CompoundSpeciesStudy DurationRoute of AdministrationNOAELKey Findings at Higher Doses
Maraviroc Rat26 weeksOralData not publicly availableBile duct vacuolation and hyperplasia, multinucleated hepatocytes.[1]
Maraviroc Monkey39 weeksOralData not publicly available-
Aplaviroc RatLong-termOral< 500 mg/kg/dayChanges in ALT and bilirubin levels.[2]
Aplaviroc MonkeyLong-termOral2000 mg/kg/dayNo adverse effects observed.[2]

Note: The lack of publicly available NOAEL values for many compounds highlights the confidential nature of preclinical data submitted for regulatory review.

Experimental Protocols

The following sections provide detailed methodologies for key preclinical toxicology experiments typically conducted for small molecule drugs like CCR5 antagonists. These protocols are based on general principles outlined in ICH guidelines and common practices in the pharmaceutical industry.

Single-Dose Toxicity Studies

Objective: To determine the potential acute toxicity of a single dose of the test article and to identify the maximum tolerated dose (MTD).

Experimental Workflow:

Single_Dose_Toxicity_Workflow cluster_protocol Single-Dose Toxicity Protocol start Acclimatization of Animals (e.g., Rats, Mice) dose_prep Test Article Formulation start->dose_prep dosing Single Dose Administration (e.g., Oral Gavage, IV) dose_prep->dosing observation Clinical Observations (Mortality, Clinical Signs, Body Weight) (Typically 14 days) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis and MTD Determination necropsy->end Repeat_Dose_Toxicity_Workflow cluster_protocol Repeat-Dose Toxicity Protocol start Animal Acclimatization (Rodent and Non-rodent) dosing Daily Dosing (e.g., 28-day, 90-day) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring sampling Interim Blood/Urine Sampling (Hematology, Clinical Chemistry, Urinalysis) monitoring->sampling necropsy Terminal Necropsy (Organ Weights, Histopathology) sampling->necropsy end Data Analysis and NOAEL Determination necropsy->end Genotoxicity_Assay_Battery cluster_protocol Standard Genotoxicity Test Battery main Genotoxicity Assessment ames Ames Test (Bacterial Reverse Mutation Assay) main->ames in_vitro_chromo In Vitro Chromosomal Aberration Assay (e.g., in human lymphocytes) main->in_vitro_chromo in_vivo_micronucleus In Vivo Micronucleus Assay (in rodent hematopoietic cells) main->in_vivo_micronucleus Safety_Pharmacology_Core_Battery cluster_protocol Safety Pharmacology Core Battery main Safety Pharmacology Assessment cvs Cardiovascular System (e.g., in conscious telemetered dogs) main->cvs cns Central Nervous System (e.g., Irwin test in rats) main->cns resp Respiratory System (e.g., whole-body plethysmography in rats) main->resp CCR5_Antagonist_Mechanism cluster_pathway Mechanism of Action of CCR5 Antagonists gp120 HIV gp120 cd4 CD4 Receptor gp120->cd4 binding gp120-CD4 Binding cd4->binding ccr5 CCR5 Co-receptor co_receptor_binding gp120-CCR5 Binding ccr5->co_receptor_binding antagonist CCR5 Antagonist antagonist->ccr5 Blocks conformational_change Conformational Change in gp120 binding->conformational_change conformational_change->co_receptor_binding fusion Membrane Fusion co_receptor_binding->fusion entry Viral Entry fusion->entry

References

The Structure-Activity Relationship of Small Molecule CCR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Its function as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells has made it a prime target for the development of antiviral therapeutics.[1][2][3] The approval of Maraviroc, a small molecule CCR5 antagonist, for the treatment of HIV-1 infection has validated this approach and spurred further research into novel antagonists with improved pharmacological profiles.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of several classes of small molecule CCR5 antagonists, details the key experimental protocols used for their evaluation, and illustrates the underlying biological pathways.

Core Compound Classes and Structure-Activity Relationships

The development of CCR5 antagonists has led to the exploration of diverse chemical scaffolds. The following sections summarize the key SAR findings for prominent classes of these inhibitors, with quantitative data presented for comparative analysis.

Piperidine-Based Antagonists

Piperidine-based compounds represent one of the most extensively studied classes of CCR5 antagonists. The SAR of this class is characterized by the presence of a central piperidine core, typically with substitutions at the 1 and 4 positions.

Key SAR insights for this class include:

  • Amide Substituent: The nature of the amide substituent at the 4-position of the piperidine ring is crucial for activity. Lipophilic groups are generally favored, interacting with a hydrophobic pocket in the CCR5 receptor.[4]

  • Tropane Core: The replacement of a simple piperidine with a tropane scaffold has been shown to significantly enhance antiviral potency.[4]

  • N-Substituent: The substituent on the piperidine nitrogen plays a critical role in binding and overall pharmacological properties.

Table 1: SAR of Piperidine-Based CCR5 Antagonists

CompoundR1R2CCR5 Binding IC50 (nM)Anti-HIV-1 Activity IC50 (nM)
1 4-chlorophenylaminoH>1000>1000
2 N-methylsulfonylpiperidin-4-ylH5.14.26
3 N-c-hexylmethyl-5-oxopyrrolidin-3-ylH14.4Not Reported
4 (Maraviroc) (4,4-difluorocyclohexyl)methyl1,2,4-triazol-4-yl2.032.0
5 (PF-232798) Imidazopiperidine1,2,4-triazol-4-ylNot ReportedPotent
6k 4-hydroxypiperidine2-(4-chlorobenzyloxy)-5-bromobenzaldehyde11Not Reported
11f 1-acetylpiperidin-4-ylCentral phenyl ring with hydrophobic substituents0.590.59

Data sourced from multiple studies.[4][6][7]

Piperazine-Based Antagonists

Piperazine-based CCR5 antagonists have also emerged as a potent class of inhibitors. The central piperazine ring allows for diverse substitutions at its two nitrogen atoms, leading to a broad chemical space for optimization.

Key SAR insights for this class include:

  • Benzylic Substituent: The size and nature of the benzylic substituent are critical for controlling receptor potency and selectivity against other GPCRs like muscarinic receptors.[8]

  • Carbonyl Moiety: The nature of the carbonyl group attached to one of the piperazine nitrogens influences the compound's activity and pharmacokinetic properties.

  • Hydrophobic Groups: The presence of multiple hydrophobic phenyl rings generally contributes to potent CCR5 fusion activity.[9]

Table 2: SAR of Piperazine-Based CCR5 Antagonists

CompoundR1R2CCR5 Fusion IC50 (µM)Anti-HIV-1 Activity IC50 (µM)
9e p-cyano-phenylPhenyl0.64>10
23h Varied piperazine derivativeVaried phenyl derivative6.290.44
30 (Sch-D) (4,6-dimethyl-5-pyrimidinyl)carbonyl{2-methoxy-1(R)-[4-(trifluoromethyl)phenyl]ethyl}-3(S)-methylNot ReportedPotent

Data sourced from multiple studies.[8][9]

Pyrrolidine-Based Antagonists

1,3,4-trisubstituted pyrrolidines represent another important class of CCR5 antagonists. These compounds have been optimized for potent anti-HIV activity and favorable oral bioavailability.

Key SAR insights for this class include:

  • N-1 Acetic Acid Functionality: The introduction of an acidic functionality, such as an alpha-(pyrrolidin-1-yl)acetic acid, can enhance antiviral activity and improve pharmacokinetic profiles.[10]

  • Substituents at 3 and 4 Positions: The nature and stereochemistry of the substituents at the 3 and 4 positions of the pyrrolidine ring are critical for potent CCR5 antagonism.

Table 3: SAR of Pyrrolidine-Based CCR5 Antagonists

CompoundN-1 Substituent3,4-SubstituentsAnti-HIV Activity (EC50, nM)
Pyrrolidine 1 VariedVariedPotent
Optimized Analogues alpha-(pyrrolidin-1-yl)acetic acidsVariedEnhanced Potency

Data sourced from multiple studies.[10][11]

Experimental Protocols

The evaluation of CCR5 antagonists relies on a battery of in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the CCR5 receptor are prepared from a suitable cell line (e.g., CHO-K1 or HEK293 cells stably expressing CCR5).

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES) and varying concentrations of the test compound.[12][13]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay

This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium mobilization induced by a CCR5 agonist.

Methodology:

  • Cell Preparation: Cells expressing CCR5 (e.g., HOS-CCR5 or U87.CD4.CCR5+) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[14][15]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells to induce a calcium influx.[14]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

HIV-1 Entry Assay

This assay directly measures the ability of a CCR5 antagonist to inhibit the entry of R5-tropic HIV-1 into target cells.

Methodology:

  • Cell Culture: Target cells susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., peripheral blood mononuclear cells (PBMCs) or specific cell lines like GHOST-CCR5) are cultured.[16]

  • Infection: The target cells are pre-incubated with varying concentrations of the CCR5 antagonist and then infected with a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1BaL).[16]

  • Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring reverse transcriptase (RT) activity in the culture supernatant or by using a reporter gene assay (e.g., luciferase or β-galactosidase).[4]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of viral replication (IC50 or EC50) is calculated.

Signaling Pathways and Experimental Workflows

The interaction of CCR5 with its natural chemokine ligands or with HIV-1 gp120 initiates a cascade of intracellular signaling events. CCR5 antagonists block these interactions, thereby preventing viral entry and downstream signaling.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 Binds Viral_Entry Viral Entry HIV-1 gp120->Viral_Entry CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blocks Viral_Entry_Blocked Viral Entry Blocked CCR5_Antagonist->Viral_Entry_Blocked G_Protein G Protein (Gαi) CCR5->G_Protein Activates Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Initiates

Caption: CCR5 Signaling and Antagonist Inhibition.

The following diagram illustrates a typical experimental workflow for the discovery and initial characterization of novel CCR5 antagonists.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Active Compounds Functional_Assays Functional Assays (e.g., Calcium Mobilization) Lead_Generation->Functional_Assays Antiviral_Assays Antiviral Assays (e.g., HIV-1 Entry Assay) Functional_Assays->Antiviral_Assays Lead_Optimization Lead Optimization Antiviral_Assays->Lead_Optimization Lead_Optimization->Lead_Generation Iterative Design Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development Optimized Lead

Caption: Drug Discovery Workflow for CCR5 Antagonists.

This diagram outlines the logical relationship between different experimental assays used to characterize CCR5 antagonists.

Assay_Logic Binding_Assay Radioligand Binding Assay (Measures Affinity) Functional_Assay Calcium Mobilization Assay (Measures Functional Antagonism) Binding_Assay->Functional_Assay Informs Efficacy_Assay HIV-1 Entry Assay (Measures Antiviral Efficacy) Functional_Assay->Efficacy_Assay Predicts

Caption: Logical Flow of CCR5 Antagonist Characterization Assays.

References

The Architecture of Inhibition: A Technical Guide to CCR5 Antagonist Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacophore modeling of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of molecules in the fight against HIV-1. By understanding the key structural features required for potent CCR5 antagonism, researchers can accelerate the discovery and design of novel antiviral therapeutics.

Introduction: CCR5 as a Therapeutic Target

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a primary role as a co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2][3] The viral entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells, which induces conformational changes in gp120, allowing it to then bind to CCR5.[1][4] This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[1] Individuals with a homozygous 32-base pair deletion in the CCR5 gene are resistant to R5-tropic HIV-1 infection, highlighting CCR5 as a prime target for antiviral drug development.[5] Small molecule antagonists of CCR5 allosterically bind to a hydrophobic pocket within the transmembrane helices of the receptor, locking it in a conformation that prevents its use by HIV-1 for entry.[1][6]

The Pharmacophore Concept in CCR5 Antagonist Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify these key features and their spatial relationships. For CCR5 antagonists, pharmacophore models define the arrangement of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for high-affinity binding to the receptor's allosteric pocket.[1][2][3][7][8] These models serve as 3D queries for virtual screening of compound libraries to identify novel and potent CCR5 inhibitors.[7][9]

Key Pharmacophore Models for CCR5 Antagonists

Several pharmacophore models have been developed for different chemical series of CCR5 antagonists. These models, derived from both ligand-based and structure-based approaches, provide a consensus on the critical features for CCR5 inhibition.

Ligand-Based Pharmacophore Models

Ligand-based models are developed by analyzing a set of known active and inactive molecules.

  • The Piperidine and Piperazine-Based Antagonist Model: A highly predictive five-feature pharmacophore model was developed for a series of piperidine- and piperazine-based CCR5 antagonists. This model consists of two hydrogen bond acceptors and three hydrophobic groups.[1][7][9]

  • The Maraviroc Analog Model (AADPR): For analogs of the FDA-approved CCR5 antagonist Maraviroc, a five-point pharmacophore hypothesis was generated. This model, designated AADPR, includes two hydrogen bond acceptor (A) groups, one hydrogen bond donor (D) group, one positively charged (P) group, and one aromatic ring (R) group.[3]

  • The Hydroxypiperidine Derivative Model (HHPRR): Another five-point pharmacophore model, HHPRR, was developed for hydroxypiperidine derivatives. This model is characterized by two hydrophobic (H) features, one positively ionizable (P) feature, and two aromatic ring (R) features.[8]

Structure-Based Pharmacophore Models

Structure-based models are derived from the 3D structure of the target protein in complex with a ligand.

  • Four-Feature Model from CCR5-Inhibitor Complex: A highly selective structure-based pharmacophore model was constructed from a CCR5-inhibitor complex. This model consists of four features: two hydrophobic features and two hydrogen bond acceptors.[10]

Quantitative Pharmacophore Data Summary

The following tables summarize the key features of prominent CCR5 antagonist pharmacophore models.

Pharmacophore Model Chemical Series Pharmacophoric Features Reference
5-Point ModelPiperidine- and Piperazine-based2 Hydrogen Bond Acceptors, 3 Hydrophobic Groups[1][7][9]
AADPR.356Maraviroc Analogs2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Positive Charge, 1 Aromatic Ring[3]
HHPRR.3Hydroxypiperidine Derivatives2 Hydrophobic Groups, 1 Positively Ionizable Group, 2 Aromatic Rings[8]
Model_1 (Structure-Based)General CCR5 Inhibitors2 Hydrophobic Features, 2 Hydrogen Bond Acceptors[10]

Table 1: Summary of Key CCR5 Antagonist Pharmacophore Models

Antagonist Class IC50 / Ki (nM) Key Interactions / Notes Reference
Maraviroc1-Amido-1-phenyl-3-piperidylbutaneIC50 ~2.3FDA-approved. Binds to a hydrophobic pocket in the transmembrane domain.[1][2][3]
AplavirocSpiropiperidineIC50 ~0.9Development halted due to hepatotoxicity.[1][10]
VicrivirocPiperazineKi ~1.3Development halted due to lack of efficacy.[1][10]
TAK-779Quaternary ammonium saltIC50 ~1.2Binds to a pocket formed by transmembrane domains 1, 2, 3, and 7.[4]
INCB009471-Nanomolar activityPotent and prolonged antiviral activity in vivo.[1]

Table 2: Activity of Selected CCR5 Antagonists

Experimental Protocols

The development and validation of pharmacophore models for CCR5 antagonists involve a series of computational steps.

Ligand-Based Pharmacophore Modeling Protocol (Example using Catalyst/HypoGen)
  • Training Set Selection: A structurally diverse set of CCR5 antagonists with a wide range of biological activities (e.g., Ki or IC50 values spanning several orders of magnitude) is selected.[7][9]

  • Conformational Analysis: For each molecule in the training set, a set of low-energy conformers is generated to ensure that the bioactive conformation is likely included.

  • Feature Mapping: Chemical features (hydrogen bond acceptors/donors, hydrophobic, aromatic, positive/negative ionizable) are identified for each molecule.[2]

  • Hypothesis Generation (HypoGen): The software generates a series of pharmacophore hypotheses that are common to the most active molecules. These hypotheses are scored based on how well they correlate with the biological activity of the training set compounds.

  • Model Validation:

    • Cost Analysis: The cost difference between the null cost (a model with no correlation) and the fixed cost (the cost of the generated hypothesis) is evaluated. A large difference indicates a statistically significant model.[7][9]

    • Test Set Validation: The best pharmacophore model is used to predict the activity of a set of molecules not included in the training set (the test set). A high correlation between predicted and experimental activities validates the model's predictive power.[7][9]

    • CatScramble (Data Randomization): The biological activities of the training set are randomly reassigned to the molecules, and the hypothesis generation process is repeated. The resulting models should have significantly lower statistical quality than the original model, confirming that the original correlation was not due to chance.[7]

Structure-Based Pharmacophore Modeling Protocol
  • Receptor-Ligand Complex Preparation: The 3D structure of CCR5 in complex with a potent antagonist is obtained, either from experimental methods (e.g., X-ray crystallography, Cryo-EM) or through homology modeling and molecular docking.

  • Interaction Mapping: The key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the antagonist and the receptor's binding site are identified.

  • Pharmacophore Feature Generation: Based on these interactions, pharmacophoric features are placed at the corresponding locations in 3D space. For example, a hydrogen bond acceptor feature is placed where the ligand accepts a hydrogen bond from a receptor residue.

  • Model Refinement and Validation: The generated pharmacophore is refined and then validated by screening a database of known active and inactive compounds (decoys). A good model should be able to distinguish actives from inactives with high accuracy.[10]

Visualizing the Landscape of CCR5 Inhibition

Diagrams are essential for understanding the complex biological pathways and computational workflows involved in pharmacophore modeling.

CCR5_Signaling_Pathway cluster_virus HIV-1 cluster_cell Host T-Cell cluster_antagonist Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change ViralEntry Viral Entry & Replication CCR5->ViralEntry 4. Membrane Fusion CellMembrane Cell Membrane CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Allosteric Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of CCR5 antagonists.

Pharmacophore_Modeling_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application TrainingSet Select Training Set (Active & Inactive Compounds) Conformers Generate 3D Conformers TrainingSet->Conformers FeatureMap Map Pharmacophoric Features Conformers->FeatureMap HypoGen Generate Hypotheses FeatureMap->HypoGen BestModel Select Best Pharmacophore Model HypoGen->BestModel TestSet Predict Activity of Test Set BestModel->TestSet Stats Statistical Validation (Cost Analysis, Scrambling) BestModel->Stats ValidatedModel Validated Pharmacophore TestSet->ValidatedModel Stats->ValidatedModel VirtualScreening Virtual Screening of Compound Libraries ValidatedModel->VirtualScreening HitID Identification of Novel Hits VirtualScreening->HitID

Caption: A typical workflow for ligand-based pharmacophore model development.

Pharmacophore_Features CCR5_Antagonist CCR5 Antagonist Pharmacophore HBA Hydrogen Bond Acceptor (HBA) CCR5_Antagonist->HBA Essential for interaction with polar residues HBD Hydrogen Bond Donor (HBD) CCR5_Antagonist->HBD HY Hydrophobic (HY) CCR5_Antagonist->HY Crucial for binding in hydrophobic pocket AR Aromatic Ring (AR) CCR5_Antagonist->AR Contributes to hydrophobic interactions PI Positively Ionizable (PI) CCR5_Antagonist->PI Important for some antagonist series

Caption: Key pharmacophoric features for CCR5 antagonist activity.

Conclusion

Pharmacophore modeling is an indispensable tool in the rational design of novel CCR5 antagonists. The models described in this guide provide a clear blueprint of the chemical features required for potent inhibition of HIV-1 entry. By leveraging these models in virtual screening and lead optimization campaigns, researchers can significantly enhance the efficiency of discovering next-generation antiretroviral drugs. The continued refinement of these models, coupled with an increasing understanding of the CCR5 structure and its interactions, will undoubtedly pave the way for new and improved therapies targeting this critical viral co-receptor.

References

Allosteric Modulation of CCR5 by CCR5 Antagonist 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes. It has also been identified as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Consequently, CCR5 has emerged as a critical therapeutic target for HIV/AIDS and other inflammatory diseases. Allosteric modulators of CCR5, which bind to a site distinct from the orthosteric site for endogenous chemokines, offer a promising strategy for inhibiting receptor function. This technical guide provides an in-depth overview of the allosteric modulation of CCR5 by a compound referred to in scientific literature and commercial databases as "CCR5 antagonist 3." It is important to note that this designation has been used for at least two distinct molecular entities: a selective CCR5 antagonist (also known as Compound 26) and a dual CXCR4/CCR5 antagonist. This guide will address both, clearly distinguishing the available data.

This compound: Quantitative Data

The following tables summarize the available quantitative data for the two compounds identified as "this compound."

Table 1: Selective this compound (Compound 26)
ParameterValueCell Line/ConditionsReference
IC50 (CCR5 Binding) 15.90 nMNot specifiedMedChemExpress
EC50 (Anti-HIV-1 Activity) 0.010 ± 0.004 µMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 YU-2 2.89 nMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 KIZ001 5.26 nMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 SF162 7.64 nMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 Ba-L 9.96 nMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 KIZ006 19.01 nMTZM-bl cellsMedChemExpress
EC50 vs. HIV-1 YU-2 (G140S/Q148H) 2.71 ± 0.34 nMTZM-bl cellsMedChemExpress
Table 2: Dual CXCR4/CCR5 Antagonist 3
ParameterValueCell Line/ConditionsReference
IC50 (CCR5 Antagonism) 64.56 µMU87.CD4.CCR5 cells (CCL5-induced Ca2+ signaling)[2]
IC50 (CXCR4 Antagonism) 38.34 µMU87.CD4.CXCR4 cells (CXCL12-induced Ca2+ signaling)[2]

CCR5 Signaling Pathways

CCR5 activation by its endogenous ligands (e.g., CCL3, CCL4, CCL5) or its hijacking by HIV-1 gp120 initiates a cascade of intracellular signaling events. As a GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.

The following diagram illustrates the canonical CCR5 signaling pathway.

CCR5_Signaling_Pathway Ligand Chemokine (CCL3, CCL4, CCL5) or HIV-1 gp120 CCR5 CCR5 Ligand->CCR5 Binds G_Protein Gαi/βγ CCR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase Cβ G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Chem_TF Chemotaxis & Gene Transcription Ca_Release->Chem_TF MAPK MAPK Pathway (ERK1/2, JNK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Chem_TF MAPK->Chem_TF Antagonist This compound Antagonist->CCR5 Allosterically Inhibits Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from CCR5-expressing Cells start->prep_membranes incubate Incubate Membranes with Radioligand ([¹²⁵I]-MIP-1α) and varying concentrations of 'this compound' prep_membranes->incubate separate Separate Bound and Free Radioligand by Filtration incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze end End analyze->end

References

The Role of CCR5 Antagonism in Inflammatory Diseases: A Technical Guide on Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the C-C chemokine receptor type 5 (CCR5) and the therapeutic potential of its antagonism in various inflammatory diseases. Focusing on Maraviroc, a well-characterized CCR5 antagonist, this document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols.

Introduction: CCR5 as a Therapeutic Target in Inflammation

The C-C chemokine receptor type 5 (CCR5) is a G-protein-coupled receptor that plays a pivotal role in regulating leukocyte chemotaxis during inflammation[1][2]. It is expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells[1][2]. CCR5 is activated by several inflammatory chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES or CCL5)[1][2]. The interaction between these chemokines and CCR5 is crucial for the migration of inflammatory cells to sites of inflammation, making CCR5 a compelling target for therapeutic intervention in a range of inflammatory and autoimmune disorders[1][2][3].

Maraviroc is the first approved CCR5 antagonist, initially developed for the treatment of HIV-1 infection[3][4][5]. It functions as a negative allosteric modulator of the CCR5 receptor, binding to a hydrophobic pocket within the transmembrane helices of the receptor[4][5]. This binding induces a conformational change in CCR5, which in turn prevents the interaction of the receptor with its natural chemokine ligands, thereby inhibiting the downstream signaling cascades that lead to immune cell recruitment and activation[4][5]. Beyond its application in virology, the potent anti-inflammatory properties of Maraviroc have prompted extensive research into its utility for treating a variety of inflammatory conditions.

Mechanism of Action: CCR5 Signaling and its Inhibition by Maraviroc

CCR5 signaling is initiated by the binding of its chemokine ligands, which triggers a conformational change in the receptor and the activation of associated heterotrimeric G-proteins[1]. This leads to the dissociation of the G-protein subunits (Gα and Gβγ) and the initiation of downstream signaling cascades, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK and p38)[1][2]. These signaling events ultimately result in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines[1][2]. Maraviroc, by binding to CCR5, stabilizes the receptor in an inactive conformation, preventing G-protein coupling and subsequent downstream signaling, thus effectively blocking the recruitment of inflammatory cells to tissues[4][5].

CCR5_Signaling_Pathway CCR5 Signaling Pathway and Inhibition by Maraviroc cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokines->CCR5 Binds and Activates Maraviroc Maraviroc Maraviroc->CCR5 Binds and Inhibits (Allosteric Modulation) G_Protein G-Protein (Gα, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway (JNK, p38) PKC->MAPK Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) MAPK->Inflammatory_Response Leads to

Caption: CCR5 signaling cascade and its allosteric inhibition by Maraviroc.

Quantitative Data on Maraviroc in Inflammatory Diseases

The following tables summarize the quantitative findings from various preclinical and clinical studies investigating the efficacy of Maraviroc in different inflammatory disease models.

Graft-versus-Host Disease (GvHD)
Study TypeModel/PopulationMaraviroc DosageKey Quantitative FindingsReference
Phase II Clinical TrialPatients undergoing reduced-intensity allogeneic hematopoietic cell transplantationNot specified, extended course for 90 daysExtended course of Maraviroc was safe and effective in preventing acute and chronic GvHD.[6][7]
Phase I/II Clinical TrialPatients with hematologic malignancies undergoing reduced-intensity allogeneic hematopoietic stem cell transplantationNot specified, 33-day courseMaraviroc treatment resulted in a very low cumulative incidence of acute GvHD and 0% visceral GvHD before day 100.[3][8]
Phase II Clinical TrialPatients undergoing unrelated donor allogeneic hematopoietic cell transplantationNot specified, extended administrationHigh Maraviroc trough concentrations on the day of hematopoietic cell infusion were associated with lower rates of acute GvHD.[6]
Multiple Sclerosis (MS)
Study TypeModel/PopulationMaraviroc DosageKey Quantitative FindingsReference
Preclinical (in vivo)Experimental Autoimmune Encephalitis (EAE) mouse model5, 25, and 50 mg/kg body weight (intraperitoneal)Marked decrease in clinical score and improvement in behavioral motor functions. Significant attenuation of inflammatory cell infiltration, microgliosis, astrogliosis, and pro-inflammatory cytokines in the spinal cord. Decreased number of CD4+ and CD8+ T cells in peripheral blood.[9]
Non-alcoholic Fatty Liver Disease (NAFLD)
Study TypeModel/PopulationMaraviroc DosageKey Quantitative FindingsReference
Preclinical (in vivo)High-fat diet (HFD) induced NAFLD mouse modelNot specifiedLiver weight in the Maraviroc/HFD group was significantly higher than in the HFD group. Hepatic triglyceride concentration in the Maraviroc/HFD group was significantly lower than in the HFD group. The Maraviroc/HFD group exhibited a lower degree of steatosis. Hepatic CCL5/RANTES expression was significantly lower in the Maraviroc/HFD group than in the HFD group.[10]
Clinical Trial (MAVMET)People with HIV and NAFLDDose adjusted to antiretroviral regimen48 weeks of Maraviroc did not lower liver fat percentage.[11]
Feasibility TrialPeople with HIV and NAFLDNot specifiedThe study provided preliminary evidence of Maraviroc's safety and supports a definitive randomized-controlled trial.[12]
Other Inflammatory Conditions

| Disease/Condition | Study Type | Model/Population | Maraviroc Dosage | Key Quantitative Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Atherosclerosis | Pilot Study (crossover design) | HIV-suppressed patients at high cardiovascular risk | 300 mg per os for 24 weeks | Significant improvement in brachial flow-mediated dilation (bFMD) by 66% (P = .002), carotid-femoral pulse wave velocity (cfPWV) by 11% (P = .022), and carotid intima-media thickness (cIMT) by 13% (P = .038). Beneficial effect on the EMP/EPC ratio (P < .001) and platelet/leucocyte aggregates (P = .013). |[13][14] | | Cerebral Ischemia/Reperfusion Injury | Preclinical (in vivo) | Middle Cerebral Artery Occlusion (MCAO) mouse model | 20 mg/kg body weight (intraperitoneal) for 3 days | Alleviated neurological deficits and infarct volumes. Remarkably decreased apoptosis and inflammation. |[15] | | Cerebral Ischemia/Reperfusion Injury | Preclinical (in vitro) | Primary microglia with oxygen-glucose deprivation/reoxygenation (OGD/R) | 20 nM for 12 hours | Significantly increased the viability of primary microglia after OGD/R. Down-regulated the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α). |[15] | | Acute Lung Inflammation | Preclinical (in vivo) | Cigarette smoke-exposed and influenza virus-infected mice | 10 mg/kg | Reduced airway obstruction, neutrophil infiltration, and improved survival rate. Reduced accumulation of neutrophils and macrophages, CXCL1 production in the lung, and serum levels of IL-6. |[16] | | Colitis | Preclinical (in vivo) | Dextran sodium sulfate (DSS) induced colitis in mice | 5, 25, or 50 mg/kg/d | Dose-dependent decrease in mucosal inflammation as measured by the disease activity index (DAI). |[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the role of Maraviroc in inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

This protocol is based on studies investigating the effect of Maraviroc on a murine model of multiple sclerosis[9][18][19].

Objective: To induce an autoimmune response against the central nervous system, mimicking aspects of multiple sclerosis, and to evaluate the therapeutic efficacy of Maraviroc.

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Maraviroc

  • C57BL/6 mice (female, 8-10 weeks old)

Procedure:

  • Immunization:

    • Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA containing Mycobacterium tuberculosis H37Ra (4 mg/ml).

    • Inject 100 µl of the emulsion subcutaneously at two sites on the flank of each mouse.

  • Pertussis Toxin Administration:

    • Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization (day 0) and 48 hours later (day 2).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical signs on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

  • Maraviroc Treatment:

    • Once the early clinical signs of EAE appear (typically around day 10-12), randomly assign mice to treatment groups.

    • Administer Maraviroc intraperitoneally at various doses (e.g., 5, 25, and 50 mg/kg body weight) or a vehicle control daily for a specified period (e.g., until the peak of the disease).

  • Outcome Measures:

    • Continue daily clinical scoring to assess disease progression and severity.

    • At the end of the experiment, collect tissues (spinal cord, brain, peripheral blood) for further analysis.

    • Histology: Perfuse mice with paraformaldehyde and collect spinal cords for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) staining for demyelination.

    • Immunohistochemistry: Stain tissue sections for markers of microglia (Iba1), astrocytes (GFAP), and T-cells (CD4, CD8).

    • Flow Cytometry: Analyze peripheral blood or spleen cells for the frequency of different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the spinal cord homogenates using ELISA or multiplex assays.

EAE_Workflow EAE Experimental Workflow Immunization Day 0: Immunization with MOG35-55 in CFA PTX_1 Day 0: Pertussis Toxin (i.p.) PTX_2 Day 2: Pertussis Toxin (i.p.) Monitoring Days 7-12: Daily Monitoring for Clinical Signs PTX_1->Monitoring PTX_2->Monitoring Treatment Onset of Signs: Randomize and Start Maraviroc Treatment Monitoring->Treatment Scoring Daily Clinical Scoring and Weight Measurement Treatment->Scoring Endpoint Endpoint (e.g., Day 21): Tissue Collection Scoring->Endpoint Analysis Histology, Flow Cytometry, Cytokine Analysis Endpoint->Analysis

Caption: Workflow for the EAE mouse model of multiple sclerosis.
Clinical Trial Protocol for GvHD Prophylaxis

This protocol is a generalized representation based on clinical trials of Maraviroc for the prevention of GvHD[3][6][8].

Objective: To evaluate the safety and efficacy of Maraviroc in preventing acute and chronic GvHD in patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT).

Study Design: Phase II, open-label, single-arm, or randomized controlled trial.

Patient Population:

  • Adults with hematologic malignancies undergoing reduced-intensity conditioning allo-HCT from an unrelated or matched related donor.

  • Inclusion and exclusion criteria will be strictly followed.

Procedure:

  • Standard GvHD Prophylaxis:

    • All patients receive a standard GvHD prophylaxis regimen, which may include a calcineurin inhibitor (e.g., tacrolimus) and methotrexate.

  • Maraviroc Administration:

    • Patients in the treatment arm receive Maraviroc at a specified dose (e.g., 300 mg twice daily), starting from a few days before HCT and continuing for a defined period post-transplantation (e.g., 30, 90, or 180 days).

    • Dose adjustments may be necessary based on concomitant medications that are CYP3A4 inhibitors or inducers.

  • Monitoring and Assessments:

    • GvHD Assessment: Patients are regularly monitored for the signs and symptoms of acute and chronic GvHD, which are graded according to established criteria (e.g., Glucksberg criteria for acute GvHD, NIH consensus criteria for chronic GvHD).

    • Safety Monitoring: Regular monitoring of blood counts, liver function tests, and renal function. Adverse events are recorded and graded.

    • Pharmacokinetics: Blood samples may be collected at specified time points to determine Maraviroc trough concentrations.

    • Immunological Monitoring: Peripheral blood samples are collected at baseline and at various time points post-transplantation to analyze immune cell reconstitution (e.g., T-cell subsets, B-cells, NK cells) and T-cell activation markers by flow cytometry.

  • Endpoints:

    • Primary Endpoint: Cumulative incidence of acute GvHD (grades II-IV) by day 100 or 180.

    • Secondary Endpoints: Cumulative incidence of chronic GvHD, overall survival, disease-free survival, non-relapse mortality, and incidence of infectious complications.

GvHD_Trial_Workflow GvHD Clinical Trial Workflow Screening Patient Screening and Enrollment Conditioning Reduced-Intensity Conditioning Regimen Screening->Conditioning Prophylaxis Standard GvHD Prophylaxis (e.g., Tacrolimus + Methotrexate) Conditioning->Prophylaxis Maraviroc_Arm Maraviroc Administration (Pre-HCT to Post-HCT) Prophylaxis->Maraviroc_Arm HCT Allogeneic Hematopoietic Cell Transplantation (HCT) Maraviroc_Arm->HCT Monitoring Post-HCT Monitoring: - GvHD Assessment - Safety Labs - Pharmacokinetics - Immune Monitoring HCT->Monitoring Endpoint_Analysis Endpoint Analysis: - Incidence of Acute and Chronic GvHD - Survival Outcomes - Safety Monitoring->Endpoint_Analysis

Caption: Generalized workflow for a clinical trial of Maraviroc in GvHD prophylaxis.

Conclusion

The antagonism of the CCR5 receptor by Maraviroc represents a promising therapeutic strategy for a wide array of inflammatory diseases. By inhibiting the migration of key inflammatory leukocytes, Maraviroc has demonstrated efficacy in preclinical models of multiple sclerosis, colitis, and other inflammatory conditions. Furthermore, clinical studies have shown its potential in preventing graft-versus-host disease. While the results in non-alcoholic fatty liver disease have been mixed, the overall body of evidence suggests that targeting the CCR5 pathway has significant therapeutic potential beyond its current use in HIV therapy. Further research, including large-scale, randomized controlled trials, is warranted to fully elucidate the role of Maraviroc and other CCR5 antagonists in the management of these complex inflammatory disorders. This guide provides a foundational resource for scientists and clinicians working to advance the development of novel anti-inflammatory therapies.

References

CCR5 Antagonists for the Prevention of Graft-versus-Host Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graft-versus-host disease (GvHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key pathogenic mechanism in GvHD is the migration of donor T cells to target organs, a process mediated by chemokine receptors. The C-C chemokine receptor 5 (CCR5) has emerged as a critical player in this process, making it a promising therapeutic target. This technical guide provides an in-depth overview of the role of CCR5 in GvHD and the use of CCR5 antagonists, with a focus on Maraviroc, as a prophylactic strategy. We will delve into the molecular mechanisms, summarize key preclinical and clinical data, provide detailed experimental protocols, and present visual workflows and signaling pathways to facilitate a comprehensive understanding of this therapeutic approach.

Introduction: The Challenge of Graft-versus-Host Disease

Allogeneic hematopoietic stem cell transplantation (allo-HSCT) is a potentially curative therapy for a variety of hematologic malignancies and non-malignant disorders. However, its success is often limited by the development of graft-versus-host disease (GvHD), an immune-mediated complication where donor T cells recognize recipient tissues as foreign and mount an inflammatory attack. Acute GvHD (aGvHD) typically affects the skin, liver, and gastrointestinal tract, while chronic GvHD (cGvHD) can involve multiple organs and presents with features of autoimmunity.

Standard GvHD prophylaxis involves immunosuppressive agents such as calcineurin inhibitors and methotrexate. While effective to some extent, these agents are associated with significant toxicities and can compromise the beneficial graft-versus-leukemia (GvL) effect. Therefore, there is a critical need for novel prophylactic strategies that can selectively inhibit the pathogenic mechanisms of GvHD without causing broad immunosuppression.

The Role of CCR5 in GvHD Pathogenesis

The trafficking of donor T cells to GvHD target organs is a crucial step in the initiation and propagation of the disease. This migration is orchestrated by a complex interplay of chemokines and their receptors. The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor expressed on various immune cells, including activated T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and regulatory T cells (Tregs).

The ligands for CCR5 include CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). In the context of GvHD, conditioning regimens and the underlying inflammatory state lead to the upregulation of these chemokines in target tissues. This creates a chemotactic gradient that attracts CCR5-expressing donor T cells, leading to their infiltration and subsequent tissue damage. The importance of the CCR5-ligand axis in GvHD is supported by both preclinical and clinical evidence, where genetic polymorphisms in CCR5 have been associated with the risk and severity of GvHD.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are a class of drugs that block the interaction between CCR5 and its ligands, thereby inhibiting the migration of CCR5-expressing T cells. These antagonists are typically small molecules that act as non-competitive allosteric inhibitors, binding to a transmembrane pocket on the CCR5 receptor and inducing a conformational change that prevents ligand binding and subsequent intracellular signaling.

By blocking T-cell trafficking to GvHD target organs, CCR5 antagonists aim to prevent the initiation and amplification of the alloreactive immune response. This targeted approach has the potential to spare systemic immune function, including the GvL effect, which is a significant advantage over conventional immunosuppressive agents.

CCR5 Signaling Pathway

The binding of a chemokine ligand to CCR5 initiates a cascade of intracellular signaling events. This process is fundamental to the chemotactic response of T cells.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Gαi/βγ CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Actin Actin Polymerization (Cell Migration) Ca2->Actin PKC->Actin Murine_GvHD_Workflow Irradiation Recipient Mice (e.g., BALB/c) Lethal Irradiation (e.g., 8 Gy) Transplantation Intravenous Injection of Donor Cells into Recipient Irradiation->Transplantation Cell_Isolation Donor Mice (e.g., C57BL/6) Isolate Bone Marrow and Splenocytes T_Cell_Depletion T-Cell Depletion of Bone Marrow (optional) Cell_Isolation->T_Cell_Depletion T_Cell_Depletion->Transplantation Treatment Administer CCR5 Antagonist or Vehicle Control Transplantation->Treatment Monitoring Monitor GvHD Score (Weight loss, posture, activity, fur texture, skin integrity) and Survival Treatment->Monitoring Analysis Histopathological Analysis of Target Organs (Skin, Liver, Gut) Flow Cytometry of Immune Cells Monitoring->Analysis

Methodological & Application

Application Notes: In Vitro Characterization of CCR5 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking by responding to chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] CCR5 gained significant prominence as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, including T-cells and macrophages.[2][3] The interaction between the viral envelope protein gp120 and CCR5 is essential for the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.[2][4] Consequently, blocking this interaction with CCR5 antagonists is an effective therapeutic strategy for treating HIV-1 infection.[5][6] Beyond HIV, CCR5 signaling is implicated in various inflammatory diseases and cancer progression, making it an attractive target for broader therapeutic applications.[1][7]

These application notes provide detailed protocols for the in vitro characterization of "CCR5 Antagonist 3," a novel small molecule inhibitor of the CCR5 receptor. The described cell-based assays are designed to determine the antagonist's potency, functional effects on downstream signaling, and efficacy in blocking HIV-1 entry.

CCR5 Signaling Pathway and Antagonist Mechanism of Action

Upon binding of its natural chemokine ligands (e.g., CCL5), CCR5 undergoes a conformational change, activating intracellular heterotrimeric G proteins.[8] This activation leads to the dissociation of the G protein subunits, initiating downstream signaling cascades. A key pathway involves the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable flux in intracellular calcium concentration.[3] These signaling events ultimately result in cellular responses such as chemotaxis, immune cell activation, and gene expression.[1][9] CCR5 antagonists are typically allosteric inhibitors that bind to a pocket on the receptor, inducing a conformational change that prevents its interaction with ligands like HIV-1 gp120, thereby blocking viral entry and cellular signaling.[2][10]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Chemokine (CCL5) or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Gαq/βγ CCR5->G_Protein Activates Antagonist This compound Antagonist->CCR5 Blocks PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Induces Response Cellular Response (Chemotaxis, Gene Expression) Ca_Flux->Response Leads to

Figure 1: CCR5 Signaling and Antagonist Inhibition.

Experimental Workflow for Antagonist Characterization

The in vitro evaluation of a novel CCR5 antagonist typically follows a tiered approach. Primary assays are used for initial screening and potency determination, often focusing on direct receptor interaction or a proximal signaling event. Secondary assays then confirm the functional consequences of this inhibition, such as blocking cell migration or viral entry. This workflow ensures a comprehensive characterization of the compound's biological activity.

Experimental_Workflow start Start: Novel Compound (this compound) primary_assay Primary Assay: Calcium Mobilization start->primary_assay potency Determine Potency (IC₅₀) primary_assay->potency secondary_assay1 Secondary Assay 1: Chemotaxis Assay potency->secondary_assay1 secondary_assay2 Secondary Assay 2: Anti-HIV-1 Entry Assay potency->secondary_assay2 function1 Assess Functional Inhibition of Cell Migration (IC₅₀) secondary_assay1->function1 function2 Assess Antiviral Efficacy (IC₅₀) secondary_assay2->function2 end End: Characterized Lead Compound function1->end function2->end

Figure 2: General workflow for CCR5 antagonist testing.

Data Presentation: Summary of In Vitro Activity

The following table summarizes the inhibitory activity of this compound in key in vitro assays compared to Maraviroc, a known CCR5 antagonist.[11][12] Potency is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the measured response.

Assay Parameter Measured This compound (IC₅₀) Maraviroc (Control) (IC₅₀)
Calcium MobilizationInhibition of RANTES-induced Ca²⁺ flux8.5 nM5.2 nM[12]
Chemotaxis AssayInhibition of MIP-1α-induced cell migration12.1 nM3.3 nM[12]
Anti-HIV-1 Entry AssayInhibition of R5-tropic HIV-1 replication4.7 nM~14 nM[11]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the ability of a CCR5 antagonist to block the intracellular calcium flux induced by a CCR5-specific chemokine.[13][14]

Materials:

  • Cell Line: U-87 astroglioma cells stably expressing human CCR5 (U-87-CCR5).

  • Reagents:

    • Human RANTES (CCL5) chemokine.

    • Fluo-4 NW Calcium Assay Kit.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound and Maraviroc (control).

  • Equipment:

    • Black, clear-bottom 96-well microplates.

    • Fluorescent plate reader with automated injection capability (e.g., FLIPR).

Methodology:

  • Cell Plating: Seed U-87-CCR5 cells into 96-well plates at a density of 40,000 cells/well and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and Maraviroc in Assay Buffer.

  • Assay Procedure:

    • Place the cell plate into the fluorescent plate reader.

    • Add 50 µL of the diluted antagonist or vehicle control to the appropriate wells. Incubate for 5 minutes.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the automated injector, add 50 µL of RANTES (at a pre-determined EC₈₀ concentration, e.g., 10 nM) to stimulate the cells.

    • Immediately measure the change in fluorescence intensity over 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (0% inhibition) and wells with no RANTES stimulation (100% inhibition).

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of CCR5-expressing cells towards a chemokine gradient.[14][15]

Materials:

  • Cell Line: CCR5-expressing cells capable of migration (e.g., Ba/F3-CCR5 cells or human Peripheral Blood Mononuclear Cells, PBMCs).

  • Reagents:

    • Human MIP-1α (CCL3) chemokine.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • This compound and Maraviroc.

  • Equipment:

    • Chemotaxis chamber or 96-well transwell plates (5 µm pore size).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Luminometer.

Methodology:

  • Cell Preparation: Resuspend CCR5-expressing cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Incubation: Add serial dilutions of this compound or control to the cell suspension. Incubate for 30 minutes at room temperature.

  • Assay Setup:

    • Add Assay Medium containing the chemoattractant (MIP-1α, e.g., 0.3 nM) to the lower wells of the transwell plate.[14]

    • Place the transwell insert over the lower wells.

    • Add 50 µL of the pre-incubated cell suspension to the top of each insert.

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Add 50 µL of CellTiter-Glo® reagent to the lower wells and incubate for 10 minutes to lyse the migrated cells and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the antagonist.

Protocol 3: Anti-HIV-1 Entry Assay (MAGI Assay)

This reporter gene-based assay measures the inhibition of R5-tropic HIV-1 entry into host cells.[11]

Materials:

  • Cell Line: HeLa-CD4/CCR5-LTR-β-gal cells (MAGI-CCR5 cells). These cells express CD4 and CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene.

  • Reagents:

    • R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL).

    • Culture medium: DMEM with 10% FBS.

    • Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde).

    • β-galactosidase staining solution (containing X-gal).

  • Equipment:

    • 48-well tissue culture plates.

    • Light microscope.

Methodology:

  • Cell Plating: Seed MAGI-CCR5 cells into 48-well plates at 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or Maraviroc.

  • Viral Infection: Immediately add a pre-titered amount of R5-tropic HIV-1 to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Staining:

    • Aspirate the supernatant.

    • Wash the cells once with PBS.

    • Fix the cells with 200 µL of fixing solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add 200 µL of β-galactosidase staining solution to each well and incubate at 37°C for 2-4 hours.

  • Data Acquisition and Analysis:

    • HIV-1 entry and subsequent Tat protein expression lead to the activation of the LTR promoter, expression of β-galactosidase, and the formation of blue-colored cells (foci) after staining.

    • Count the number of blue foci in each well using a light microscope.

    • Calculate the percentage of inhibition of infection for each antagonist concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the antagonist.

References

Application Notes and Protocols for the Evaluation of CCR5 Antagonist 3 (CA-3) in HIV Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host CD4+ T cells. The virus's envelope glycoprotein, gp120, binds to the CD4 receptor, triggering conformational changes that expose a binding site for CCR5.[1] This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. Small molecule antagonists that bind to CCR5 can allosterically inhibit the gp120-CCR5 interaction, effectively blocking viral entry and replication.[2][3] Maraviroc is the first FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[4] This document provides a detailed experimental design for the preclinical evaluation of a novel hypothetical CCR5 antagonist, designated "CCR5 Antagonist 3" (CA-3), for its potential as an anti-HIV-1 agent.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are non-competitive allosteric inhibitors.[3][5] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[6] This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and interaction with the HIV-1 gp120 glycoprotein.[2] Unlike natural chemokine ligands, these antagonists do not typically induce downstream signaling or receptor internalization.[2] This targeted blockade of the viral entry process makes CCR5 an attractive target for antiretroviral therapy.

Data Presentation: Comparative Antiviral Activity of CCR5 Antagonists

The following tables summarize the in vitro antiviral activities of known CCR5 antagonists against various R5-tropic HIV-1 strains. This data provides a benchmark for evaluating the potency of a novel antagonist like CA-3.

Table 1: Inhibitory Activity of CCR5 Antagonists against Laboratory-Adapted HIV-1 Strains

CompoundVirus StrainAssay TypeCell TypeIC50/EC50 (nM)Reference(s)
Maraviroc Ba-LReplicationPBMCs0.56[7]
JR-FLFusionMAGI-CCR50.87[8]
JR-FLReplicationMAGI-CCR51.4[8]
Vicriviroc Ba-LReplicationPBMCs0.2[9]
ADAReplicationPBMCs0.3[9]
Aplaviroc Ba-LReplicationPBMCs0.7[10]

Table 2: Inhibitory Activity of CCR5 Antagonists against Primary HIV-1 Isolates

CompoundHIV-1 CladeAssay TypeCell TypeIC50/EC50 (nM)Reference(s)
Maraviroc BReplicationU87.CD4.CCR52.0[11]
CReplicationU87.CD4.CCR52.0[11]
AReplicationU87.CD4.CCR510.0[11]
Vicriviroc BReplicationPBMCs0.04 - 2.3[9]
CReplicationPBMCs0.1 - 1.2[9]
GReplicationPBMCs0.1 - 0.7[9]
Aplaviroc VariousReplicationPBMCs0.2 - 0.6[10]

Table 3: CCR5 Binding Affinity of Antagonists

CompoundAssay TypeRadioligandCell LineKi (nM)Reference(s)
Maraviroc Competitive Binding[¹²⁵I]MIP-1αCHO-CCR51.4[12]
Vicriviroc Competitive Binding[¹²⁵I]MIP-1αL1.2-CCR51.0[9]
Aplaviroc Competitive Binding[¹²⁵I]MIP-1αCEM.NKR-CCR50.3[10]

Experimental Protocols

Protocol 1: CCR5 Competitive Radioligand Binding Assay

This assay determines the affinity of CA-3 for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled natural ligand.

Materials:

  • HEPES buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[13]

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293)

  • [¹²⁵I]-MIP-1α (radioligand)

  • CA-3 (test compound)

  • Unlabeled MIP-1α (for determining non-specific binding)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from CCR5-expressing cells.[5]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension (typically 5-15 µg of protein).

    • 50 µL of [¹²⁵I]-MIP-1α at a final concentration near its Kd (e.g., 0.1 nM).[13]

    • 50 µL of CA-3 at various concentrations (e.g., 0.01 nM to 10 µM).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled MIP-1α (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CA-3. Determine the IC50 value (the concentration of CA-3 that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of CA-3 to inhibit the entry of HIV-1 into target cells using replication-incompetent pseudoviruses expressing the HIV-1 envelope protein.

Materials:

  • HEK293T cells

  • HIV-1 Env-expressing plasmid (R5-tropic, e.g., Ba-L or JR-FL)

  • HIV-1 backbone plasmid (env-deleted, containing a luciferase reporter gene)

  • Transfection reagent

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter)

  • CA-3 (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the HIV-1 backbone plasmid.[14] Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection and determine the viral titer.

  • Cell Plating: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of CA-3 to the wells containing TZM-bl cells. Include a "no drug" control.

  • Infection: Add a standardized amount of HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of CA-3 relative to the "no drug" control. Determine the EC50 value (the concentration of CA-3 that inhibits 50% of viral entry) by plotting the percentage of inhibition against the log concentration of CA-3.

Protocol 3: HIV-1 Replication Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of CA-3 to inhibit the replication of infectious HIV-1 in primary human immune cells.

Materials:

  • Human PBMCs isolated from healthy donors.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • R5-tropic HIV-1 virus stock (e.g., Ba-L)

  • CA-3 (test compound)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • PBMC Activation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 2-3 days.[15]

  • Cell Culture: After stimulation, wash the cells and culture them in RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, and IL-2 (e.g., 20 U/mL).[15]

  • Assay Setup: Plate the activated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well. Add serial dilutions of CA-3 to the wells. Include a "no drug" control.

  • Infection: Infect the cells with a standardized amount of R5-tropic HIV-1.

  • Incubation and Monitoring: Incubate the plates at 37°C. Collect supernatant samples every 2-3 days for 7-10 days, replacing the collected volume with fresh medium containing the appropriate concentration of CA-3.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of viral replication for each concentration of CA-3 at the peak of infection in the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of CA-3.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of CA-3 to the host cells.

Materials:

  • TZM-bl cells or unstimulated PBMCs

  • CA-3 (test compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed TZM-bl cells or PBMCs in a 96-well plate as described in the respective assay protocols.

  • Compound Addition: Add serial dilutions of CA-3 to the wells. Include a "no cell" control (medium only) and a "no drug" control (cells with medium).

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48 hours for the pseudovirus assay or 7-10 days for the PBMC assay, with media changes as needed).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of CA-3 relative to the "no drug" control. Determine the CC50 value (the concentration of CA-3 that reduces cell viability by 50%). The selectivity index (SI) can be calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.

Visualizations

CCR5 Signaling in HIV-1 Entry

CCR5_Signaling_HIV_Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 1. Binding CCR5 CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding Chemokine Natural Ligand (e.g., CCL5) Chemokine->CCR5 Binding G_protein G-protein (Gαi, Gαq, Gβγ) CCR5->G_protein Activation Fusion Viral Fusion & Entry CCR5->Fusion 3. Membrane Fusion PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, JNK, ERK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Chemotaxis Chemotaxis & Inflammation Ca_flux->Chemotaxis PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis CA3 This compound (CA-3) CA3->CCR5 Blocks gp120 Interaction Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Lead Optimization cluster_preclinical_development Preclinical Development A1 CCR5 Binding Assay (Determine Ki) A2 HIV-1 Pseudovirus Entry Assay (Determine EC50) A1->A2 A3 Cytotoxicity Assay (MTT) (Determine CC50) A2->A3 B1 HIV-1 Replication Assay in PBMCs (Confirm EC50 in primary cells) A3->B1 High Potency & Low Toxicity (High Selectivity Index) B2 Viral Tropism Assay (Confirm specificity for R5-tropic virus) B1->B2 B3 Activity against diverse HIV-1 primary isolates B2->B3 C1 Mechanism of Action Studies (e.g., resistance selection) B3->C1 Promising Lead Candidate C2 In vivo efficacy studies (e.g., humanized mouse models) C1->C2 C3 Pharmacokinetics & Toxicology C2->C3 IND Submission IND Submission C3->IND Submission

References

Application Notes and Protocols: Utilizing CCR5 Antagonists in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 5 (CCR5) has emerged as a promising therapeutic target in oncology.[1][2] Primarily known for its role as a co-receptor for HIV entry into T cells, CCR5 and its principal ligand, CCL5 (RANTES), are increasingly implicated in various aspects of cancer progression, including tumor growth, invasion, metastasis, and the modulation of the tumor microenvironment.[1][3][4] This document provides detailed application notes and experimental protocols for the use of "CCR5 antagonist 3," a representative small molecule inhibitor, in various mouse models of cancer. The protocols outlined below are based on preclinical studies of widely used CCR5 antagonists such as Maraviroc, Vicriviroc, and Leronlimab.[5][6]

Mechanism of Action

CCR5 is a G protein-coupled receptor expressed on various cell types, including tumor cells and immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][7] The binding of CCL5 to CCR5 activates several downstream signaling pathways that promote cancer progression.

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and metabolic reprogramming.[3]

  • MAPK/ERK Pathway: Stimulates cell proliferation and invasion.[3]

  • NF-κB Pathway: Induces the expression of genes involved in inflammation, cell survival, and angiogenesis.[3]

  • STAT3 Pathway: Contributes to tumor growth and immune evasion.[8]

By blocking the interaction between CCL5 and CCR5, antagonists inhibit these signaling cascades, leading to reduced tumor growth and metastasis.[3] Furthermore, CCR5 antagonists can modulate the tumor microenvironment by impeding the recruitment of immunosuppressive Tregs and MDSCs to the tumor site, thereby enhancing anti-tumor immunity.[5][7][8]

Signaling Pathway Diagram

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 GPCR G-Protein CCR5->GPCR Activates PI3K PI3K GPCR->PI3K ERK ERK GPCR->ERK NFkB NF-κB GPCR->NFkB STAT3 STAT3 GPCR->STAT3 CCL5 CCL5 CCL5->CCR5 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Invasion Invasion & Metastasis ERK->Invasion NFkB->Invasion Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Proliferation ImmuneSuppression Immune Suppression (Treg, MDSC recruitment) STAT3->ImmuneSuppression Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks

Caption: CCR5 signaling pathway in cancer.

Data Presentation: Efficacy of CCR5 Antagonists in Murine Cancer Models

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various CCR5 antagonists in mouse models of cancer.

Table 1: Effect of CCR5 Antagonists on Primary Tumor Growth

Cancer TypeMouse ModelCell LineCCR5 AntagonistDosing Regimen% Reduction in Tumor Volume/WeightCitation(s)
Gastric CancerXenograft (SCID)MKN45, MKN74Maraviroc50 mg/kg, twice dailySignificant reduction[9]
Colon CancerOrthotopicColon 26MaravirocNot specified~50% reduction in tumor size[10][11]
Hepatocellular CarcinomaDiet-inducedN/AMaraviroc300 mg/L in drinking waterSignificant reduction in tumor burden[10][12]
Pancreatic CancerOrthotopicPan02TAK-779Not specifiedReduced tumor size[13]

Table 2: Effect of CCR5 Antagonists on Metastasis

Cancer TypeMouse ModelCell LineCCR5 AntagonistDosing Regimen% Reduction in MetastasisCitation(s)
Breast CancerXenograft (Nu/Nu)MDA-MB-231Leronlimab2 mg/mouse, twice weekly>98% reduction in lung metastasis[12][14]
Breast CancerXenograft (NOD/SCID)MDA-MB-231Maraviroc8 mg/kg, every 12 hoursSignificant reduction in lung metastasis[15][16]
Colon CancerOrthotopic (Humanized NSG)SW480Leronlimab2.0 mg/mouse, twice weekly~87% decrease in lung metastatic burden[1][3][5]
Prostate CancerImmunocompetentNot specifiedMaraviroc, VicrivirocNot specifiedReduced metastasis to bone, brain, and viscera[5]

Table 3: Effect of CCR5 Antagonists on the Tumor Microenvironment

Cancer TypeMouse ModelCCR5 AntagonistKey FindingsCitation(s)
Colon CancerHumanized NSGLeronlimabIncreased circulating CD4+CD25+ T cells[3][5][15]
MelanomaNot specifiedAnti-CCR5 antibodyInhibited MDSC accumulation in tumors[5]
Pancreatic CancerNot specifiedTAK-779Reduced Treg infiltration into tumors[13]
Hepatocellular CarcinomaDiet-inducedMaravirocReduced macrophage migration and M2 polarization[12]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A 1. Cell Culture & Antagonist Preparation B 2. Mouse Model Selection (Xenograft, Orthotopic, etc.) A->B Select Model C 3. Tumor Cell Implantation B->C Implant Cells D 4. CCR5 Antagonist Administration C->D Initiate Treatment E 5. Tumor Growth & Metastasis Monitoring D->E Monitor F 6. Tissue Collection & Processing E->F Endpoint G 7. Immunohistochemistry (IHC) F->G Analyze Tissue H 8. Flow Cytometry F->H Analyze Cells

Caption: General experimental workflow.

Protocol 1: Xenograft Mouse Model of Breast Cancer Metastasis

Objective: To evaluate the effect of a CCR5 antagonist on the metastasis of human breast cancer cells in an immunodeficient mouse model.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • NOD/SCID or Nu/Nu mice (female, 6-8 weeks old)

  • CCR5 antagonist (e.g., Maraviroc)

  • Vehicle control (e.g., sterile PBS or as recommended for the specific antagonist)

  • Cell culture medium and reagents

  • Matrigel (optional, for subcutaneous injection)

  • Bioluminescence imaging system and substrate (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.

    • For tail vein injection (experimental metastasis model), harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • For subcutaneous injection (primary tumor model), resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^6 cells/100 µL.

  • Tumor Cell Implantation:

    • Experimental Metastasis Model: Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

    • Subcutaneous Model: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • CCR5 Antagonist Administration:

    • Begin treatment on the day of tumor cell injection or when tumors become palpable.

    • Prepare the CCR5 antagonist solution according to the manufacturer's instructions or literature. For Maraviroc, a dose of 8 mg/kg administered via oral gavage every 12 hours has been reported.[15] For Leronlimab, a dose of 2 mg/mouse via intraperitoneal injection twice weekly has been used.[12]

    • Administer the antagonist or vehicle control to the respective groups of mice for the duration of the study (e.g., 6-8 weeks).

  • Monitoring Tumor Growth and Metastasis:

    • For subcutaneous tumors, measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).

    • For metastatic models, monitor metastasis development using bioluminescence imaging weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest primary tumors and lungs.

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin for histological analysis.

    • Perform H&E staining to visualize tumor burden and metastatic lesions.

    • Conduct immunohistochemistry to assess CCR5 expression and other relevant markers.

Protocol 2: Orthotopic Mouse Model of Colon Cancer

Objective: To assess the efficacy of a CCR5 antagonist on the growth of colon cancer in a clinically relevant anatomical location.

Materials:

  • Colon cancer cell line (e.g., SW480, Colon 26)

  • Immunodeficient or syngeneic mice (depending on the cell line)

  • CCR5 antagonist and vehicle

  • Surgical instruments for laparotomy

  • Suture materials

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the colon cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/50 µL.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Perform a small midline laparotomy to expose the cecum.

    • Gently inject 50 µL of the cell suspension into the cecal wall.

    • Close the abdominal wall and skin with sutures.

  • Treatment and Monitoring:

    • Initiate treatment with the CCR5 antagonist as described in Protocol 1.

    • Monitor tumor growth via imaging (if applicable) or by monitoring for clinical signs of tumor progression.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice and harvest the primary tumor and any metastatic lesions (e.g., in the liver or lungs).

    • Process tissues for histological and immunohistochemical analysis as described in Protocol 1.

Protocol 3: Immunohistochemistry for CCR5 in Tumor Tissue

Objective: To detect the expression and localization of CCR5 in mouse tumor tissues.

Materials:

  • Paraffin-embedded tumor sections (5 µm)

  • Primary antibody against CCR5

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20-30 minutes.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate slides with the primary anti-CCR5 antibody overnight at 4°C.

    • Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Counterstaining:

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded series of ethanol to xylene and mount with a coverslip.

Protocol 4: Flow Cytometry for Treg and MDSC Analysis in the Tumor Microenvironment

Objective: To quantify the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.

Materials:

  • Fresh tumor tissue

  • Enzyme digestion cocktail (e.g., collagenase, DNase)

  • Fluorescently conjugated antibodies against:

    • Tregs: CD45, CD3, CD4, CD25, FoxP3

    • MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)

  • Fixation/Permeabilization buffer (for intracellular FoxP3 staining)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue and digest with the enzyme cocktail to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Staining:

    • Stain the cells with antibodies against surface markers (CD45, CD3, CD4, CD25, CD11b, Gr-1) for 30 minutes on ice.

    • For Treg analysis, fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining of FoxP3.

    • Incubate with the anti-FoxP3 antibody.

  • Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Gate on live, single cells, then on the appropriate immune cell populations (e.g., CD45+).

    • Identify Tregs as CD3+CD4+CD25+FoxP3+ cells and MDSCs as CD11b+Gr-1+ cells.

Conclusion

The use of CCR5 antagonists in mouse models of cancer provides a valuable preclinical platform to investigate their therapeutic potential. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute robust in vivo studies. Careful selection of the appropriate mouse model, CCR5 antagonist, and endpoint analyses will be crucial for advancing our understanding of this promising class of anti-cancer agents.

References

Application Notes and Protocols for CCR5 Antagonists in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C-C chemokine receptor type 5 (CCR5) antagonists in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds across various disease models. The focus is on providing practical dosage information and detailed experimental protocols for two prominent CCR5 antagonists: Maraviroc and Cenicriviroc.

Introduction to CCR5 Antagonists

CCR5 is a G protein-coupled receptor that plays a crucial role in immune cell trafficking and has been identified as a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Consequently, CCR5 antagonists were initially developed as antiretroviral therapies.[3][4][5] Beyond their application in HIV research, studies have demonstrated the involvement of the CCR5 pathway in a range of inflammatory and fibrotic diseases, opening new avenues for therapeutic intervention.[6][7] Preclinical studies in animal models are essential for evaluating the efficacy and safety of CCR5 antagonists for these expanded indications.

Data Presentation: Dosage Information for Animal Studies

The following tables summarize reported dosages for Maraviroc and Cenicriviroc in various animal models. It is crucial to note that the optimal dose can vary significantly based on the animal species, disease model, administration route, and specific experimental conditions.

Table 1: Maraviroc Dosage in Animal Studies

Animal ModelConditionDosageAdministration RouteVehicleReference(s)
MouseHIV Pre-Exposure Prophylaxis62 mg/kg daily for 5 daysOral GavagePhosphate-Buffered Saline (PBS)[8]
MouseHepatocellular Carcinoma300 mg/L in drinking waterOralDrinking Water[9]
RatOpioid Abuse10 mg/kgIntraperitoneal (i.p.)Sterile Saline[10]
RatOpioid Seeking Test10 mg/kgIntraperitoneal (i.p.)8% DMSO, 30% PEG400, 30% Tween 80 in H₂O[10]
RatToxicology100 mg/kg/day (NOAEL)Oral GavageNot Specified[11]
DogToxicology5 mg/kg/day (NOAEL)OralNot Specified[11]
MonkeyToxicology120 mg/kg/day (NOAEL)OralNot Specified[11]

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Cenicriviroc Dosage in Animal Studies

Animal ModelConditionDosageAdministration RouteVehicleReference(s)
MousePeritonitis5, 20, 100 mg/kg/day (BID or QD)Oral GavageNot Specified
MouseNonalcoholic Steatohepatitis (NASH)10, 20, 30 mg/kg/dayIntraperitoneal (i.p.)Not Specified[12]
MouseNonalcoholic Steatohepatitis (NASH)0.015% in dietOral (in diet)Diet[13]
RatLiver Fibrosis50 mg/kg/dayOral GavageNot Specified[14]

BID: Twice a day; QD: Once a day

Signaling Pathway

CCR5 activation by its chemokine ligands (e.g., CCL3, CCL4, CCL5) initiates a cascade of intracellular signaling events.[15][16] This process begins with the coupling of the receptor to heterotrimeric G proteins, leading to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[15][16] These signaling cascades ultimately result in various cellular responses, including chemotaxis, inflammation, and cell proliferation. CCR5 antagonists block the initial step of ligand binding, thereby inhibiting these downstream effects.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokine->CCR5 Binds to CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 Blocks G_Protein G-Protein (α, β, γ subunits) CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK (e.g., ERK, JNK, p38) G_Protein->MAPK NFkB NF-κB PI3K->NFkB MAPK->NFkB Cellular_Response Cellular Response (Chemotaxis, Inflammation) NFkB->Cellular_Response Leads to

CCR5 Signaling Pathway and Antagonist Action.

Experimental Protocols

Below are detailed protocols for the preparation and administration of Maraviroc and Cenicriviroc in common animal models. These protocols are synthesized from published studies and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Oral Administration of Maraviroc in a Mouse Model of HIV Pre-Exposure Prophylaxis

This protocol is based on a study evaluating the mucosal tissue distribution of Maraviroc.[8]

1. Materials and Reagents:

  • Maraviroc (e.g., Selzentry® tablets)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mortar and pestle or tablet crusher

  • Microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (flexible tip recommended)

  • Animal balance

2. Preparation of Maraviroc Solution:

  • Calculate the total amount of Maraviroc needed for the study based on the number of animals, dosage (62 mg/kg), and treatment duration.

  • Crush the Maraviroc tablets into a fine powder using a mortar and pestle.

  • Weigh the required amount of powdered Maraviroc.

  • Resuspend the powder in sterile PBS to the desired final concentration. For a 20g mouse receiving a 62 mg/kg dose, this would be 1.24 mg of Maraviroc. The volume of PBS should be appropriate for oral gavage (typically 100-200 µL for a mouse).

  • Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.

3. Animal Handling and Dosing Procedure:

  • House animals in accordance with institutional guidelines and allow for an acclimatization period.

  • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Gently restrain the mouse and administer the Maraviroc suspension via oral gavage.

  • Administer the dose daily for the duration of the study (e.g., 5 consecutive days).[8]

  • Monitor the animals daily for any signs of distress or adverse effects.

Protocol 2: Intraperitoneal Administration of Cenicriviroc in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This protocol is adapted from studies investigating the anti-inflammatory and anti-fibrotic effects of Cenicriviroc.[12]

1. Materials and Reagents:

  • Cenicriviroc (powder form)

  • Vehicle (e.g., sterile saline, or a solution containing DMSO and/or other solubilizing agents as determined by solubility testing)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

2. Preparation of Cenicriviroc Solution:

  • Determine the appropriate vehicle for Cenicriviroc based on its solubility characteristics. A common starting point is sterile saline, but for compounds with low aqueous solubility, a vehicle containing a small percentage of DMSO may be necessary.

  • Calculate the total amount of Cenicriviroc required for the study.

  • Weigh the Cenicriviroc powder and dissolve it in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per injection). The injection volume should be kept low (e.g., 100-200 µL).

  • Ensure the solution is well-mixed before each injection.

3. Experimental Workflow for Diet-Induced NASH Model:

  • Induction of NASH:

    • Acclimatize C57BL/6 mice for at least one week.

    • Feed the mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.[12] A control group should receive a standard chow diet.

  • Treatment Administration:

    • Initiate Cenicriviroc treatment concurrently with the start of the CDAHFD.

    • Administer Cenicriviroc (e.g., 10, 20, or 30 mg/kg/day) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 4 to 14 weeks).[12]

  • Monitoring and Endpoint Analysis:

    • Monitor animal weight and general health throughout the study.

    • At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples.

    • Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.

    • Conduct molecular analyses, such as qPCR for fibrotic and inflammatory markers, on liver tissue homogenates.

    • Analyze serum for liver enzymes (ALT, AST).

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_induction_treatment Phase 2: Induction and Treatment cluster_monitoring Phase 3: Monitoring cluster_endpoint Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Group_Assignment Random Assignment to Treatment Groups Acclimatization->Group_Assignment Diet_Induction Disease Induction (e.g., CDAHFD Diet) Group_Assignment->Diet_Induction Treatment Daily Drug Administration (CCR5 Antagonist or Vehicle) Diet_Induction->Treatment Concurrent Start Health_Monitoring Regular Monitoring (Weight, Clinical Signs) Treatment->Health_Monitoring Throughout Study Euthanasia Euthanasia and Sample Collection Health_Monitoring->Euthanasia Histology Histological Analysis (Liver Tissue) Euthanasia->Histology Molecular Molecular Analysis (qPCR, Western Blot) Euthanasia->Molecular Biochemistry Serum Biochemistry (ALT, AST) Euthanasia->Biochemistry

Generalized Experimental Workflow for a NASH Model.

Conclusion

The CCR5 antagonists Maraviroc and Cenicriviroc have demonstrated therapeutic potential in a variety of preclinical animal models beyond their initial indication for HIV. The successful application of these compounds in research settings relies on careful consideration of dosage, administration route, and experimental design. The protocols and data presented herein serve as a valuable resource for scientists and researchers in the field of drug development, facilitating the design of robust and reproducible in vivo studies. As with any preclinical research, it is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Notes and Protocols for "CCR5 Antagonist 3" Cell Line Selection in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1][2] This makes it a prime target for the development of antiviral drugs, known as CCR5 antagonists, which block this interaction and prevent viral infection.[3][4] The selection and characterization of appropriate cell lines are fundamental to the in vitro evaluation of these antagonists. This document provides detailed protocols for the selection and validation of a "CCR5 Antagonist 3" cell line, suitable for use in antiviral assays.

The ideal cell line for screening CCR5 antagonists should stably express both human CD4, the primary HIV receptor, and CCR5. The expression levels of these receptors can significantly influence the potency of antagonists.[5] Therefore, rigorous quantification and characterization of the selected cell line are paramount.

Data Presentation

Table 1: Characteristics of Commercially Available CCR5-Expressing Cell Lines
Cell LineParent Cell LineReporter GeneKey FeaturesRecommended Use
GHOST(3)-CD4-CCR5 Human osteosarcoma (HOS)GFP (upon HIV infection)Adherent cells, suitable for single-cycle infectivity assays.[6]Screening for HIV-1 entry inhibitors.
TZM-bl HeLaLuciferase and β-galactosidase (driven by HIV-1 Tat)Adherent, high-level expression of CD4, CCR5, and CXCR4.[7]Broadly applicable for HIV-1 neutralization and entry inhibition assays.
A3R5 Human CD4⁺ lymphoblastoidNone (requires reporter virus)Suspension cells, express CCR5 at levels comparable to primary lymphocytes.[8]Neutralizing antibody assays and studies requiring more physiologically relevant CCR5 expression.
CEM.NKR-CCR5 Human T-lymphoblastoidLuciferase (upon infection)Suspension cells, derived from a T-cell line.Antiviral screening in a T-cell context.
Table 2: Quantitative Analysis of CCR5 Expression on Selected "this compound" Cell Line
Parameter"this compound" Cell LineControl (Parental Cell Line)
Percentage of CCR5+ cells (%) > 95%< 1%
Mean Fluorescence Intensity (MFI) of CCR5 To be determined experimentallyBaseline
CCR5 Antibody Binding Sites (ABS) per cell To be determined experimentallyNot applicable

Experimental Protocols

Protocol 1: Generation of a Stable CCR5-Expressing Cell Line

This protocol outlines the steps to generate a cell line that stably expresses the human CCR5 gene.

Materials:

  • Parental cell line (e.g., HeLa, HEK293T, or a CD4+ T-cell line)

  • Expression vector containing the full-length human CCR5 cDNA and a selectable marker (e.g., neomycin or puromycin resistance gene)

  • Transfection reagent

  • Complete culture medium

  • Selective antibiotic (e.g., G418 or puromycin)

  • Cloning cylinders or sterile pipette tips for colony picking

Procedure:

  • Transfection:

    • One day before transfection, seed the parental cells in a 6-well plate to reach 70-80% confluency on the day of transfection.[9]

    • Transfect the cells with the CCR5 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[10][11]

    • As a negative control, transfect a separate well of cells with an empty vector.

  • Selection:

    • 48-72 hours post-transfection, passage the cells into a larger flask and add the appropriate selective antibiotic to the culture medium.[12] The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[10]

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.[10]

  • Isolation of Stable Clones:

    • After 2-3 weeks of selection, individual antibiotic-resistant colonies will become visible.

    • Isolate well-separated colonies using cloning cylinders or by gentle scraping with a sterile pipette tip.

    • Transfer each clone to a separate well of a 24-well plate and expand the cell population.[11]

  • Screening and Validation:

    • Once sufficient cell numbers are obtained, screen each clone for CCR5 expression using flow cytometry (see Protocol 2).

    • Select the clone with the desired level of stable CCR5 expression for further characterization and use in antiviral assays.

Protocol 2: Quantification of CCR5 Surface Expression by Flow Cytometry

This protocol details the method for quantifying the percentage of CCR5-positive cells and the relative density of CCR5 on the cell surface.

Materials:

  • Selected "this compound" cell clones

  • Parental cell line (negative control)

  • Phycoerythrin (PE)-conjugated anti-human CCR5 monoclonal antibody (e.g., clone 3A9)[13]

  • PE-conjugated isotype control antibody

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Antibody Staining:

    • Add the PE-conjugated anti-CCR5 antibody to the cell suspension at the manufacturer's recommended concentration.

    • For the negative control, add the PE-conjugated isotype control antibody to a separate tube of cells.

    • Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.[14][15]

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the PE fluorescence to determine the percentage of CCR5-positive cells and the mean fluorescence intensity (MFI), which is proportional to the receptor density.[14][15]

Protocol 3: Antiviral Assay using a CCR5-Expressing Reporter Cell Line

This protocol describes a single-cycle infectivity assay to evaluate the efficacy of a CCR5 antagonist using a reporter virus.

Materials:

  • "this compound" reporter cell line (e.g., TZM-bl)

  • R5-tropic HIV-1 Env-pseudotyped virus (e.g., expressing luciferase)

  • CCR5 antagonist compound ("Antagonist 3")

  • Complete culture medium

  • 96-well white, flat-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the "this compound" reporter cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of "Antagonist 3" in culture medium.

    • Add the diluted antagonist to the wells containing the cells. Include a "no drug" control.

    • Incubate for 1 hour at 37°C.

  • Viral Infection:

    • Add a pre-titered amount of the R5-tropic HIV-1 Env-pseudotyped virus to each well. The amount of virus should result in a luciferase signal that is well above background but not saturating.

    • Incubate the plate for 48-72 hours at 37°C.[5]

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[5]

    • Read the luminescence on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the "no drug" control.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Protocol 4: Cell Viability/Cytotoxicity Assay

This protocol is essential to ensure that the observed antiviral activity is not due to cytotoxicity of the test compound.[16][17]

Materials:

  • "this compound" cell line

  • CCR5 antagonist compound ("Antagonist 3")

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)[18]

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the "this compound" cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Treatment:

    • Add the same serial dilutions of "Antagonist 3" to the wells. Include a "no drug" control.

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required by the specific assay.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each antagonist concentration relative to the "no drug" control.

    • Determine the 50% cytotoxic concentration (CC50).[19] A high CC50 value relative to the IC50 value indicates that the antagonist has a good safety profile.

Mandatory Visualizations

HIV_Entry_Signaling_Pathway HIV HIV-1 (R5-tropic) gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor   Binding Fusion Membrane Fusion gp41->Fusion CD4->gp120 CCR5->gp41 Triggers gp41 HostCell Host Cell Membrane ViralEntry Viral Entry Fusion->ViralEntry Antagonist This compound Antagonist->CCR5 Antiviral_Assay_Workflow Start Start SeedCells 1. Seed CCR5+ Reporter Cells Start->SeedCells SeedCells2 1. Seed CCR5+ Cells (Parallel Plate) Start->SeedCells2 AddAntagonist 2. Add Serial Dilutions of this compound SeedCells->AddAntagonist Incubate1 Incubate (1 hr) AddAntagonist->Incubate1 AddAntagonist2 2. Add Serial Dilutions of this compound AddVirus 3. Add R5-tropic Pseudovirus Incubate1->AddVirus Incubate2 Incubate (48-72 hrs) AddVirus->Incubate2 MeasureSignal 4. Measure Reporter (e.g., Luciferase) Incubate2->MeasureSignal Incubate3 Incubate (48-72 hrs) AnalyzeData 5. Calculate % Inhibition and IC50 MeasureSignal->AnalyzeData MeasureViability 3. Measure Cell Viability (e.g., MTT Assay) End End AnalyzeData->End AnalyzeData2 4. Calculate % Viability and CC50 SeedCells2->AddAntagonist2 AddAntagonist2->Incubate3 Incubate3->MeasureViability MeasureViability->AnalyzeData2 AnalyzeData2->End

References

Assessing the Cytotoxicity of CCR5 Antagonist 3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the potential cytotoxicity of "CCR5 antagonist 3," a novel investigational compound. Early-stage evaluation of cytotoxicity is a critical step in drug development to identify and mitigate potential safety concerns.[1][2][3][4] This document outlines several widely used in vitro methods to measure cellular health and viability upon exposure to the test compound.

Introduction to Cytotoxicity Assays

Cytotoxicity refers to the degree to which a substance can cause damage to a cell.[1] Compounds that induce cytotoxicity may trigger various cellular responses, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of growth and proliferation.[1] Cytotoxicity assays are essential for:

  • Safety Assessment: Identifying harmful compounds early in the drug discovery pipeline.[2][5]

  • Dose Optimization: Determining the concentration at which a compound is effective without causing significant harm to host cells.[5]

  • Mechanism of Action: Understanding how a compound interacts with cells and whether it induces specific death pathways.[5]

When evaluating antiviral agents like CCR5 antagonists, it is crucial to run concurrent cytotoxicity assays to differentiate between true antiviral activity and non-specific effects resulting from cell damage.[5]

Key Cytotoxicity Assays for this compound

A panel of assays is recommended to build a comprehensive cytotoxicity profile for this compound. These assays measure different cellular parameters, providing a more complete picture of the compound's effects.

Metabolic Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.18 ± 0.0994.4
101.05 ± 0.1184.0
500.63 ± 0.0550.4
1000.25 ± 0.0320.0
200 (Positive Control - Doxorubicin)0.10 ± 0.028.0
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

The LDH release assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][5][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[1][7]

Data Presentation:

Concentration of this compound (µM)LDH Activity (OD at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
0.10.16 ± 0.031.2
10.18 ± 0.023.5
100.25 ± 0.0411.8
500.55 ± 0.0647.1
1000.88 ± 0.0985.9
Lysis Control1.02 ± 0.05100
Apoptosis Assays

Apoptosis, or programmed cell death, is a controlled process that can be initiated by various stimuli.[1] It is important to determine if a compound induces apoptosis, as this can have different toxicological implications than necrosis.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye to detect apoptotic cells.[2]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic cascade.[2][8][9] Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.[9]

Data Presentation (Flow Cytometry with Annexin V/Propidium Iodide):

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 1.52.1 ± 0.51.8 ± 0.4
1092.8 ± 2.14.5 ± 0.82.0 ± 0.6
5065.7 ± 3.425.3 ± 2.98.1 ± 1.2
10030.1 ± 4.248.9 ± 3.719.5 ± 2.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Target cells (e.g., TZM-bl, PBMCs)

  • Complete culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

Materials:

  • Target cells

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and controls (vehicle and lysis buffer for maximum LDH release).

  • Incubate for the desired exposure time.

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the lysis control.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Target cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

CCR5 Signaling and Apoptosis Pathways

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that, upon binding its ligands (like CCL5), can initiate downstream signaling cascades.[10][11] These pathways, including the PI3K-AKT and MEK-ERK pathways, are generally pro-survival and can inhibit apoptosis.[10] Antagonizing CCR5 could potentially disrupt these survival signals, making it important to assess for any off-target pro-apoptotic effects.

CCR5_Signaling_Apoptosis CCR5 Signaling and Potential Link to Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi CCR5->G_protein Activates Antagonist This compound Antagonist->CCR5 Blocks Ligand Binding PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK AKT AKT PI3K->AKT Bad Bad AKT->Bad Inhibits ERK ERK MEK->ERK ERK->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c release Bcl2->CytoC Inhibits Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: CCR5 signaling pathways and their intersection with apoptosis regulation.

General Workflow for In Vitro Cytotoxicity Testing

The process of evaluating the cytotoxicity of a new compound follows a standardized workflow to ensure reproducible and reliable results.

Cytotoxicity_Workflow Cytotoxicity Testing Workflow start Start cell_culture 1. Cell Culture Select and culture appropriate cell line start->cell_culture treatment 2. Compound Treatment Expose cells to various concentrations of this compound cell_culture->treatment incubation 3. Incubation Allow compound to exert effects over a defined period treatment->incubation assay 4. Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) incubation->assay data_acq 5. Data Acquisition Measure signal (e.g., absorbance, fluorescence) assay->data_acq data_analysis 6. Data Analysis Calculate % viability/cytotoxicity, determine IC50/CC50 data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

References

Application Notes: Measuring CCR5 Receptor Occupancy with Antagonist 3 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in the inflammatory response and serves as a co-receptor for HIV entry into T-cells.[1][2] The development of CCR5 antagonists is a key area of research for treating various diseases, including HIV, inflammatory conditions, and cancer.[1][3] Quantifying the binding of a therapeutic agent to its target receptor, known as receptor occupancy (RO), is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, which aids in determining optimal dosing and assessing therapeutic efficacy.[4][5] Flow cytometry is a powerful and widely used technique for measuring RO on specific cell populations.[6][7][8]

These application notes provide a detailed protocol and data interpretation guidelines for measuring the receptor occupancy of a novel CCR5 antagonist, referred to as "Antagonist 3," on CD4+ T-cells using flow cytometry.

CCR5 Signaling Pathway

CCR5 activation by its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) initiates a cascade of intracellular signaling events.[9] This process is mediated through the dissociation of G-proteins, leading to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are involved in cell migration, proliferation, and survival.[1][9][10] CCR5 antagonists block these signaling events by preventing ligand binding.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine Ligand (e.g., CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binds & Activates Antagonist CCR5 Antagonist 3 Antagonist->CCR5 Binds & Blocks G_Protein G-protein (Gα, Gβγ) CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K PLC PLC G_Protein->PLC RAS RAS/RAF/MEK/ERK (MAPK Pathway) G_Protein->RAS STAT JAK/STAT Pathway G_Protein->STAT Cellular_Response Cellular Response (Migration, Proliferation, Inflammation) PI3K->Cellular_Response PLC->Cellular_Response RAS->Cellular_Response STAT->Cellular_Response Experimental_Workflow Start Start Sample_Collection Collect Whole Blood Samples (Pre- and Post-Dose) Start->Sample_Collection Cell_Staining Stain Cells with Fluorescently Labeled Antibodies Sample_Collection->Cell_Staining Data_Acquisition Acquire Data on a Flow Cytometer Cell_Staining->Data_Acquisition Gating Gate on CD4+ T-cell Population Data_Acquisition->Gating RO_Calculation Calculate Receptor Occupancy Gating->RO_Calculation Data_Analysis Analyze and Report Data RO_Calculation->Data_Analysis End End Data_Analysis->End RO_Calculation_Logic cluster_inputs Input Data cluster_calculation Calculation Total_MFI MFI of Total Receptor (Non-competing Ab) Occupied_MFI Occupied MFI = Total MFI - Free MFI Total_MFI->Occupied_MFI RO_Percentage % RO = (Occupied MFI / Total MFI) * 100 Total_MFI->RO_Percentage Free_MFI MFI of Free Receptor (Competing Ab) Free_MFI->Occupied_MFI Occupied_MFI->RO_Percentage

References

Application Notes and Protocols for CCR5 Antagonist 3 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for characterizing the binding affinity of a novel CCR5 antagonist, designated "CCR5 Antagonist 3," to the human C-C chemokine receptor type 5 (CCR5) using a competitive radioligand binding assay. The methodologies outlined are based on established practices for G-protein coupled receptor (GPCR) binding studies and are intended to guide researchers in setting up and executing robust and reproducible experiments.

Introduction to CCR5 and Radioligand Binding

The C-C chemokine receptor type 5 (CCR5) is a member of the GPCR superfamily and plays a crucial role in immune cell trafficking by responding to its natural chemokine ligands, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[1][2] CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3][4][5] Consequently, antagonists of CCR5 are of significant therapeutic interest, particularly in the context of HIV-1 infection.

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[6][7][8] These assays utilize a radiolabeled ligand that binds to the receptor of interest. In a competitive binding assay, an unlabeled compound (the "competitor," in this case, this compound) is introduced to compete with the radioligand for binding to the receptor. The ability of the competitor to displace the radioligand provides a measure of its binding affinity, typically expressed as an IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) or a Ki (the equilibrium dissociation constant of the competitor).[6][8]

CCR5 Signaling Pathway

Chemokine binding to CCR5 initiates a cascade of intracellular signaling events.[3] This process begins with the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization and the activation of various protein kinase pathways.[1][2][9] The signaling is terminated through a process of desensitization and internalization of the receptor, which is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[3]

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Chemokine Ligand (e.g., MIP-1α, RANTES) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binding G_Protein Heterotrimeric G Protein (Gαi, Gβγ) CCR5->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Gene Expression) Ca_Mobilization->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response

Caption: CCR5 signaling pathway upon ligand binding.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of "this compound" for the human CCR5 receptor using a filtration-based competitive binding assay with [125I]MIP-1α as the radioligand.

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]MIP-1α (specific activity ~2200 Ci/mmol).

  • Competitor: this compound.

  • Reference Compound: A known CCR5 antagonist (e.g., Maraviroc) for assay validation.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4 (ice-cold).

  • Non-specific Binding Control: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM MIP-1β).

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Experimental Workflow

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - CCR5 Membranes - Radioligand ([¹²⁵I]MIP-1α) - this compound (serial dilution) - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competitor Wells (various concentrations) Prepare_Reagents->Assay_Setup Incubation Add Membranes, Radioligand, and Competitor/Buffer to wells. Incubate at room temperature (e.g., 60-90 minutes). Assay_Setup->Incubation Filtration Rapidly filter contents of each well through a glass fiber filter plate using a vacuum manifold. Incubation->Filtration Washing Wash filters with ice-cold Wash Buffer to remove unbound radioligand. Filtration->Washing Drying Dry the filter plate. Washing->Drying Scintillation_Counting Add scintillation cocktail to each well and count radioactivity in a microplate scintillation counter. Drying->Scintillation_Counting Data_Analysis Analyze data: - Calculate specific binding - Plot competition curve - Determine IC₅₀ and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the CCR5 radioligand binding assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 10-11 M to 10-5 M.

    • Dilute the [125I]MIP-1α in binding buffer to a final concentration approximately equal to its Kd (e.g., 0.1-0.2 nM).

    • Thaw the CCR5-expressing cell membranes on ice and dilute to the desired concentration in binding buffer (the optimal amount should be determined in preliminary experiments).

  • Assay Plate Setup:

    • The assay is performed in a 96-well filter plate in a final volume of 200 µL.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): Add 50 µL of the unlabeled CCR5 ligand (e.g., 1 µM MIP-1β), 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.

    • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.

    • Each condition should be performed in triplicate.

  • Incubation:

    • Seal the plate and incubate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-treated glass fiber filter plate using a cell harvester or vacuum manifold.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate completely (e.g., in a 50°C oven for 30 minutes or under a heat lamp).

    • Add scintillation cocktail to each well according to the manufacturer's instructions.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (this compound).

    • The percentage of specific binding at each competitor concentration is calculated as: ((Binding at [Competitor] - NSB) / (Total Binding - NSB)) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • And Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinities of this compound and a reference compound should be summarized in a table for clear comparison.

CompoundRadioligandIC50 (nM)Ki (nM)
This compound[125I]MIP-1αTo be determinedTo be calculated
Maraviroc (Reference)[125I]MIP-1α2.51.1

Note: The IC50 and Ki values for Maraviroc are representative and may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the characterization of a novel CCR5 antagonist using a radioligand binding assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding affinity of "this compound," which is a critical step in the drug discovery and development process. Proper validation with a known reference compound is essential for ensuring the accuracy of the results.

References

Application Notes and Protocols for High-Throughput Screening of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including T-cells and macrophages.[1] It is also widely recognized as the major co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV), making it a critical target for antiviral drug development.[1][2] Antagonists of CCR5, which block the interaction of the receptor with its native chemokine ligands (such as RANTES, MIP-1α, and MIP-1β) or viral envelope proteins like HIV gp120, have been successfully developed as therapeutic agents.[3][4][5] High-throughput screening (HTS) is a key strategy in the discovery of novel and potent CCR5 antagonists.[5][6] This document provides detailed application notes and protocols for the use of a representative CCR5 antagonist, herein referred to as "CCR5 Antagonist 3," in HTS campaigns.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are typically small molecules that act as entry inhibitors.[2] In the context of HIV, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of a T-cell, which induces a conformational change in gp120. This change allows it to then bind to a co-receptor, either CCR5 or CXCR4.[2] CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change in the receptor that prevents its interaction with gp120, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.[7]

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands, CCR5 activates intracellular signaling cascades through its coupling to heterotrimeric G proteins, typically of the Gi/o family.[1][6] This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] These signaling events ultimately lead to cellular responses such as chemotaxis, inflammation, and cellular activation.[3][9]

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chemokine/gp120 Chemokine/gp120 CCR5 CCR5 Chemokine/gp120->CCR5 Binds & Activates CCR5_Antagonist This compound CCR5_Antagonist->CCR5 Binds & Blocks G_Protein Gα(i)βγ CCR5->G_Protein Activates G_alpha Gα(i) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.

High-Throughput Screening for CCR5 Antagonists

HTS enables the rapid screening of large compound libraries to identify potential CCR5 antagonists.[10] Common HTS assays for GPCRs like CCR5 are cell-based and measure downstream signaling events.[11]

Key HTS Assay Formats
  • Calcium Mobilization Assays: These are widely used for GPCRs that couple to the Gq pathway or can be engineered to do so.[10][12] The assay measures the transient increase in intracellular calcium concentration upon receptor activation. In an antagonist screening mode, cells are pre-incubated with test compounds before the addition of a CCR5 agonist. A decrease in the calcium signal indicates antagonistic activity.

  • cAMP Assays: For Gi-coupled receptors like CCR5, agonists cause a decrease in intracellular cAMP levels. Antagonists will block this agonist-induced decrease. These assays typically use reporter systems such as luminescence or fluorescence resonance energy transfer (FRET).

  • GTPγS Binding Assays: This is a membrane-based assay that measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[13] Antagonists will inhibit the agonist-stimulated binding of [35S]GTPγS.

  • Label-Free Dynamic Mass Redistribution (DMR) Assays: These assays measure changes in local mass density in living cells upon receptor activation, providing a non-invasive and integrated readout of cellular responses.[11]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Plating Plate CCR5-expressing cells Preincubation Pre-incubate cells with compounds Cell_Plating->Preincubation Compound_Plating Plate compound library (including 'this compound') Compound_Plating->Preincubation Agonist_Addition Add CCR5 agonist (e.g., RANTES) Preincubation->Agonist_Addition Signal_Detection Detect signal (e.g., Calcium flux, cAMP) Agonist_Addition->Signal_Detection Data_Normalization Normalize data to controls Signal_Detection->Data_Normalization Hit_Identification Identify 'hits' based on inhibition threshold Data_Normalization->Hit_Identification Dose_Response Perform dose-response studies on hits Hit_Identification->Dose_Response IC50_Determination Determine IC₅₀ values Dose_Response->IC50_Determination

Figure 2. General workflow for a high-throughput screen for CCR5 antagonists.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for CCR5 Antagonist Screening

This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator in a 384-well format.

Materials:

  • HEK293 cell line stably expressing human CCR5 (e.g., HEK293/CCR5-HA).[13]

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye leakage).

  • CCR5 agonist (e.g., RANTES/CCL5).

  • "this compound" and other test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating:

    • Culture HEK293-CCR5 cells to ~80-90% confluency.

    • Harvest cells and resuspend in growth medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the growth medium from the cell plate and add 25 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of "this compound" and other test compounds in assay buffer.

    • Add 12.5 µL of the compound dilutions to the respective wells of the cell plate.

    • For control wells, add assay buffer with DMSO (vehicle control) or a known CCR5 antagonist (positive control).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a 4X solution of the CCR5 agonist (e.g., RANTES) in assay buffer. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal response).

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second.

    • After establishing a stable baseline reading for ~10-20 seconds, inject 12.5 µL of the 4X agonist solution into each well.

    • Continue to measure the fluorescence signal for at least 60-90 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - [(Test Compound Response - Negative Control Response) / (Positive Control Response - Negative Control Response)])

    • Plot the % inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GTPγS Binding Assay for CCR5 Antagonist Screening

This protocol describes a membrane-based GTPγS binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing CCR5.

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

  • [35S]GTPγS (radiolabeled).

  • CCR5 agonist (e.g., MIP-1β).

  • "this compound" and other test compounds.

  • Scintillation plates (e.g., 96-well FlashPlate).

  • TopSeal-A.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer.

      • 25 µL of test compound ("this compound") or control.

      • 25 µL of CCR5 agonist (for stimulated wells) or buffer (for basal wells).

      • 25 µL of CCR5-expressing cell membranes (5-10 µg protein/well).

      • 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).

    • The final assay volume is 125 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by centrifuging the plate at 4000 rpm for 10 minutes at 4°C.

    • Aspirate the supernatant and wash the membrane pellet with ice-cold wash buffer.

    • Resuspend the pellet in scintillation cocktail and transfer to a scintillation vial or read on a microplate scintillation counter.

    • Alternatively, if using scintillation proximity assay (SPA) beads, the reaction can be stopped by centrifugation and the radioactivity measured directly.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

    • Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding.

    • Determine the IC50 value as described in Protocol 1.

Data Presentation

Quantitative data from HTS and subsequent dose-response studies should be summarized in a clear and structured format.

Table 1: HTS Primary Screen Results for a Set of Test Compounds

Compound ID% Inhibition at 10 µM (Calcium Assay)Hit (Yes/No)
Cmpd-00185.2Yes
Cmpd-00212.5No
This compound 95.8 Yes
Cmpd-0045.3No
.........

Table 2: Dose-Response Data for "this compound"

Assay TypeAgonist UsedIC50 (nM)Hill Slopen (replicates)
Calcium MobilizationRANTES15.41.13
GTPγS BindingMIP-1β22.80.93
HIV Entry AssayHIV-1 BaL8.91.24

Conclusion

The protocols and application notes provided here offer a framework for the high-throughput screening and characterization of CCR5 antagonists. The choice of assay will depend on the available instrumentation and the specific goals of the screening campaign. Calcium mobilization assays are often preferred for primary HTS due to their high-throughput nature and robust signal window. Confirmatory and mechanistic studies can then be performed using orthogonal assays such as GTPγS binding or functional assays like viral entry inhibition. Careful data analysis and presentation are crucial for the identification and prioritization of promising lead compounds for further drug development.

References

Application Notes and Protocols for In Vivo Administration of CCR5 Antagonist Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vivo administration of the CCR5 antagonist, Maraviroc (MVC), also known as CCR5 antagonist 3. These guidelines are intended to support preclinical research in various animal models.

Introduction

Maraviroc is a selective, slowly reversible antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2][3] By binding to CCR5, Maraviroc induces a conformational change in the receptor, thereby blocking the interaction between the viral envelope glycoprotein gp120 and CCR5.[1][4] This allosteric inhibition prevents the fusion of the viral and cellular membranes, halting the viral life cycle at the entry stage.[4][5] Beyond its well-established role in HIV therapy, Maraviroc is also being investigated for its therapeutic potential in other indications, including cancer, graft-versus-host disease, and inflammatory conditions, owing to the role of the CCR5-chemokine axis in immune cell trafficking.

These application notes provide standardized procedures for the preparation of Maraviroc formulations for oral, intraperitoneal, and topical administration in preclinical animal models, along with protocols for pharmacokinetic and efficacy studies.

Data Presentation: Preclinical Pharmacokinetics of Maraviroc

The following tables summarize key pharmacokinetic parameters of Maraviroc in common preclinical animal models. These values can serve as a reference for dose selection and study design.

Table 1: Pharmacokinetic Parameters of Maraviroc in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference(s)
RatOral Gavage10---~5[6]
RatIntravenous1----[6]
MouseOral Gavage62----
MouseOral Gavage300 mg/L in drinking water----[7]

Table 2: Pharmacokinetic Parameters of Maraviroc in Non-Rodent Species

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
DogOral22561.52.340-42[6][8]
DogIntravenous0.5----
Cynomolgus Monkey-120 (NOAEL)----[6]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Formulation Preparation for In Vivo Administration

Objective: To prepare a homogenous solution or suspension of Maraviroc for oral administration in rodents.

Materials:

  • Maraviroc powder

  • Vehicle (select one):

    • Sterile Saline

    • Distilled Water

    • 8% Dimethyl sulfoxide (DMSO), 30% Polyethylene glycol 400 (PEG400), 30% Tween 80, and sterile water

  • Mortar and pestle (optional, for tablets)

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • pH meter (optional)

Protocol:

  • For Pure Powder:

    • Calculate the required amount of Maraviroc and vehicle based on the desired final concentration and volume.

    • If using a vehicle containing DMSO, first dissolve the Maraviroc powder in DMSO.

    • Gradually add the remaining vehicle components while stirring continuously with a magnetic stirrer until a clear solution or a uniform suspension is achieved.

    • For suspensions, ensure continuous stirring during dosing to maintain homogeneity.

  • For Tablet Formulation:

    • If using commercially available tablets, grind the tablets to a fine powder using a mortar and pestle.

    • Add the powdered tablets to the chosen vehicle.

    • Stir vigorously with a magnetic stirrer for a sufficient duration to ensure maximum dissolution or a stable suspension.

    • Note that excipients from the tablet may not fully dissolve. Ensure the suspension is uniform before administration.

Objective: To prepare a sterile solution of Maraviroc for intraperitoneal injection.

Materials:

  • Maraviroc powder

  • Sterile Saline for injection

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Protocol:

  • Weigh the required amount of Maraviroc powder.

  • Add the Maraviroc to a sterile tube containing the calculated volume of sterile saline.

  • Vortex thoroughly until the powder is completely dissolved.

  • To ensure sterility, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Visually inspect the solution for any particulates before administration.

Objective: To prepare a gel formulation of Maraviroc for topical application.

Materials:

  • Maraviroc powder or tablets

  • Phosphate-buffered saline (PBS)

  • Hydroxyethyl cellulose (HEC)

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve the Maraviroc (from powder or ground tablets) in sterile PBS to the desired concentration.

  • Slowly add HEC to the Maraviroc solution while stirring continuously.

  • Continue stirring until the HEC is fully hydrated and a homogenous gel is formed. The final concentration of HEC may need to be optimized depending on the desired viscosity.

In Vivo Administration Protocols

Objective: To administer a precise dose of Maraviroc orally to a mouse or rat.

Materials:

  • Prepared Maraviroc formulation

  • Appropriately sized oral gavage needle (e.g., 20-24 gauge for mice)

  • Syringe

Protocol:

  • Ensure the animal is properly restrained.

  • Draw the calculated volume of the Maraviroc formulation into the syringe.

  • Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly dispense the formulation.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

Objective: To determine the pharmacokinetic profile of Maraviroc following administration.

Protocol:

  • Administer Maraviroc to a cohort of animals via the desired route (e.g., oral gavage).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma or serum. This typically involves centrifugation to separate the cellular components.

  • Store the plasma/serum samples at -80°C until analysis.

  • Analyze the concentration of Maraviroc in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of Maraviroc and the general CCR5 signaling pathway.

CCR5_Mechanism_of_Action cluster_membrane Cell Membrane CCR5 {CCR5 Receptor | Transmembrane Protein} Viral_Entry Viral Entry (Fusion) CCR5->Viral_Entry Facilitates No_Viral_Entry Viral Entry Blocked CCR5->No_Viral_Entry Interaction Blocked HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5 Binds to Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Allosterically Binds & Induces Conformational Change CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR5 CCR5 Receptor G_Protein G-protein (Gαi, Gβγ) CCR5->G_Protein Activates Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) Ligand->CCR5 Binds PLC PLC G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Proliferation, Gene Expression) Ca_Influx->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response PI3K_Akt->Cellular_Response experimental_workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_pk Pharmacokinetic Analysis cluster_efficacy Efficacy Assessment A1 Calculate Dose & Formulation Volume A2 Prepare Maraviroc Formulation (Solution/Suspension/Gel) A1->A2 B2 Administer Maraviroc (Oral Gavage, IP, Topical) A2->B2 B1 Animal Acclimatization B1->B2 C1 Blood Sample Collection (Time Course) B2->C1 For PK D1 Disease Model Induction B2->D1 For Efficacy C2 Plasma/Serum Isolation C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Calculate PK Parameters C3->C4 D2 Monitor Disease Progression (e.g., Viral Load, Tumor Size) D1->D2 D3 Endpoint Analysis D2->D3

References

Application Notes and Protocols for Measuring Antiviral Synergy with CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, particularly during the initial stages of infection.[1][2] The virus's envelope glycoprotein, gp120, binds to the CD4 receptor on the host cell, triggering conformational changes that expose a binding site for CCR5.[1][3] This interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell.[1] CCR5 antagonists are a class of antiviral drugs that block this interaction, thereby preventing viral entry.[4][5]

Combination therapy is the cornerstone of modern HIV treatment, as it can enhance antiviral efficacy, reduce drug dosages and associated toxicities, and limit the emergence of drug-resistant viral strains.[6][7] Evaluating the interaction between different antiviral agents is crucial. This interaction can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[8][9] These application notes provide detailed protocols and data analysis techniques for measuring the antiviral synergy of CCR5 antagonists when used in combination with other anti-HIV agents.

Signaling Pathway: CCR5-Mediated HIV-1 Entry

The diagram below illustrates the mechanism of R5-tropic HIV-1 entry into a host CD4+ T-cell and the point of intervention for CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_antagonist Intervention HIV gp120 gp41 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-Receptor HIV->CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane CCR5->Membrane 3. Membrane Fusion & Viral Entry Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Mechanism of CCR5-mediated HIV-1 entry and antagonist action.

Techniques for Measuring Antiviral Synergy

The most common methods for quantifying antiviral synergy involve in vitro cell-based assays to determine the inhibitory effects of drugs alone and in combination.

  • Checkerboard Assay: A two-dimensional dilution method where two drugs are tested at multiple concentrations, both individually and in every possible combination.[10][11] This allows for the determination of the minimal inhibitory concentration (MIC) or 50% effective concentration (EC50) for each drug alone and in combination.[8]

  • Combination Index (CI) Method: Developed by Chou and Talalay, the CI method is a quantitative measure to determine the nature of drug interactions.[12] It is based on the median-effect principle and provides a numerical value to define synergy, additivity, and antagonism.[9][12]

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: A graphical representation of drug interactions.[13] Concentrations of two drugs that produce a specific effect level (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.[14]

Experimental Workflow for Synergy Testing

The following diagram outlines the typical workflow for assessing the synergistic potential of a CCR5 antagonist with another antiviral agent.

Synergy_Workflow A 1. Cell Culture (e.g., PBMCs, TZM-bl cells) B 2. Drug Preparation (Serial Dilutions of Drug A & B) A->B C 3. Checkerboard Assay Setup (96-well plate with cells, virus, and drug combinations) B->C D 4. Incubation (Allow for viral replication) C->D E 5. Readout Assay (e.g., p24 ELISA, Luciferase, Cell Viability) D->E F 6. Data Analysis (Calculate % Inhibition) E->F G 7. Synergy Quantification (Calculate Combination Index (CI) or generate Isobologram) F->G

Caption: Standard experimental workflow for antiviral synergy testing.

Experimental Protocols

Protocol 1: Checkerboard Antiviral Assay

This protocol describes a method to assess the antiviral activity of a CCR5 antagonist (Drug A) in combination with another antiviral agent (Drug B) against an R5-tropic HIV-1 strain in a susceptible cell line (e.g., TZM-bl or PBMCs).

Materials:

  • Susceptible host cells (e.g., TZM-bl)

  • Complete growth medium

  • R5-tropic HIV-1 virus stock of known titer

  • CCR5 antagonist (Drug A) and second antiviral (Drug B)

  • Sterile 96-well flat-bottom microplates

  • Reagents for chosen readout method (e.g., p24 antigen ELISA kit, luciferase assay substrate, or cell viability reagent like MTT/XTT)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

  • Cell Seeding:

    • Culture and harvest cells according to standard procedures.

    • Seed the 96-well plates with the appropriate cell density (e.g., 1 x 10^4 TZM-bl cells per well) in 100 µL of growth medium.

    • Incubate the plates overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Drug Plate Preparation (Checkerboard Dilution):

    • Prepare stock solutions of Drug A and Drug B at a concentration that is 4-fold higher than the maximum desired final concentration.

    • In a separate 96-well "drug plate," prepare serial dilutions.

    • Drug A: Perform a 2-fold serial dilution of Drug A horizontally across the plate (e.g., columns 1 to 10). Row H will contain only Drug A dilutions for single-drug controls.[8]

    • Drug B: Perform a 2-fold serial dilution of Drug B vertically down the plate (e.g., rows A to G). Column 11 will contain only Drug B dilutions for single-drug controls.[8]

    • The plate should now contain a matrix of drug combinations, single-drug controls, and a drug-free well (e.g., H12) for the virus control.

  • Infection and Treatment:

    • Prepare the virus inoculum at the desired multiplicity of infection (MOI) in a sufficient volume of growth medium.

    • Carefully transfer 50 µL from each well of the "drug plate" to the corresponding well of the "cell plate."

    • Add 50 µL of the virus inoculum to all wells except for the cell-only control wells (mock-infected).

    • The final volume in each well is now 200 µL.

  • Incubation:

    • Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Readout:

    • After incubation, quantify the extent of viral replication using a suitable assay. A common method for HIV is measuring the p24 antigen concentration in the culture supernatant via ELISA.[4]

    • Alternatively, for TZM-bl cells, a luciferase assay can be performed, or cell viability can be measured to assess virus-induced cytopathic effect (CPE).

Protocol 2: Data Analysis and Synergy Quantification

1. Calculate Percent Inhibition:

  • For each well, calculate the percentage of viral inhibition relative to the virus control (VC, no drug) and cell control (CC, no virus).

    • % Inhibition = 100 * (1 - [Value_test_well - Value_CC] / [Value_VC - Value_CC])

2. Determine EC50 Values:

  • Using the data from the single-drug control rows/columns, generate dose-response curves for Drug A and Drug B individually.

  • Use non-linear regression (e.g., log(inhibitor) vs. normalized response) to calculate the 50% effective concentration (EC50) for each drug.

3. Calculate the Combination Index (CI):

  • The CI is calculated using the Chou-Talalay method.[12] The general equation for two drugs is:

    • CI = (D)A / (Dx)A + (D)B / (Dx)B[14]

    • Where:

      • (Dx)A is the concentration of Drug A alone required to achieve x% inhibition (e.g., EC50).

      • (Dx)B is the concentration of Drug B alone required to achieve x% inhibition.

      • (D)A and (D)B are the concentrations of Drug A and Drug B in combination that also achieve x% inhibition.

  • Software such as CompuSyn or CalcuSyn can automate these calculations from the checkerboard data.[4][15]

Logical Interpretation of Combination Index (CI) Values

The CI value provides a clear, quantitative assessment of the drug interaction.

CI_Interpretation Start Calculate CI Value Synergy Synergy (Favorable Interaction) Start->Synergy CI < 1 Additive Additive (Neutral Interaction) Start->Additive CI = 1 Antagonism Antagonism (Unfavorable Interaction) Start->Antagonism CI > 1

Caption: Interpretation of Combination Index (CI) values.

Data Presentation: Synergy of CCR5 Antagonists

The following tables summarize quantitative data from studies evaluating the synergistic potential of CCR5 antagonists with other antiretroviral agents.

Table 1: Antiviral Activity of Single-Agent CCR5 Inhibitors against HIV-1Ba-L

CompoundClassEC50 (nM)EC75 (nM)EC90 (nM)EC95 (nM)Citation
Aplaviroc (AVC)CCR5 Antagonist0.741625[16]
SCH-CCCR5 Antagonist6---[16]
TAK-779CCR5 Antagonist20---[16]

Table 2: Combination Index (CI) Values for CCR5 Antagonist Combinations against HIV-1

Drug Combination (A + B)Virus StrainCI at 50% Inhibition (CI50)CI at 90% Inhibition (CI90)InterpretationCitation
PRO 140 + MaravirocHIV-1JR-FL0.610.49Synergy[17]
PRO 140 + VicrivirocHIV-1JR-FL0.580.36Synergy[17]
PRO 140 + TAK-779HIV-1JR-FL0.47N/A*Synergy[17]
VCH-286 + MaravirocHIV-1BAL-0.41Synergy[4]
VCH-286 + MaravirocHIV-1CC1/85-0.43Synergy[4]
Maraviroc + VicrivirocHIV-1BAL-5.61Antagonism[4]
Maraviroc + VicrivirocHIV-1CC1/85-1.86Antagonism[4]
Aplaviroc + Zidovudine (ZDV)HIV-1Ba-L0.810.54Synergy[16]
Aplaviroc + Enfuvirtide (ENF)HIV-1Ba-L0.640.42Synergy[16]

*CI90 was not determined as TAK-779 did not achieve 90% inhibition alone.[17]

The protocols and analytical methods described provide a robust framework for evaluating the synergistic antiviral effects of CCR5 antagonists in combination therapies. Quantitative analysis using the Combination Index (CI) method is the gold standard for defining the nature of these interactions.[12][17] Studies have consistently shown that combining different classes of CCR5 inhibitors, such as a monoclonal antibody with a small-molecule antagonist, can lead to potent synergy.[17][18] Furthermore, combining CCR5 antagonists with drugs targeting other stages of the viral lifecycle, such as reverse transcriptase or fusion inhibitors, also frequently results in synergistic outcomes.[16] These findings underscore the importance of synergy studies in designing more effective and durable combination antiretroviral regimens.

References

Application Notes: CCR5 Antagonist in T-Cell Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-C chemokine receptor type 5 (CCR5) is a key chemokine receptor expressed on various immune cells, including T-cells. It plays a crucial role in T-lymphocyte migration to sites of inflammation and infection by acting as a receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES)[1][2][3]. The targeted blockade of CCR5 by antagonists provides a powerful tool to investigate the specific role of this receptor-ligand axis in T-cell trafficking and its implications in various physiological and pathological processes, including HIV infection, autoimmune diseases, and cancer[2][4][5][6]. This document provides detailed application notes and protocols for utilizing a CCR5 antagonist, exemplified by Maraviroc, to study T-cell migration. Maraviroc is a well-characterized, selective, and reversible small molecule antagonist of CCR5[1].

Mechanism of Action

Maraviroc functions by binding to the CCR5 co-receptor on the surface of T-cells and other immune cells[5]. This binding induces a conformational change in the CCR5 receptor, which in turn prevents the interaction between the receptor and its natural chemokine ligands (CCL3, CCL4, CCL5)[5]. By blocking this interaction, the antagonist effectively inhibits the signaling cascade that leads to chemotaxis, the directed migration of T-cells along a chemokine gradient[7][8][9].

Data Presentation

The following tables summarize the quantitative data on the effect of a CCR5 antagonist (Maraviroc) on T-cell migration and activation marker expression, as derived from in vitro studies.

Table 1: Dose-Dependent Inhibition of T-Cell Migration by Maraviroc

Maraviroc Concentration (µM)% Inhibition of CD4+ T-Cell Migration (Mean ± SEM)% Inhibition of CD8+ T-Cell Migration (Mean ± SEM)
0.1Not specifiedNot specified
1Not specifiedNot specified
10Significantly inhibitedSignificantly inhibited
100Significantly inhibitedSignificantly inhibited

Note: The referenced studies indicate a clear dose-dependent inhibition of T-cell migration towards a mixture of MIP-1α, MIP-1β, and RANTES, though specific percentage inhibition values at each concentration are not consistently provided across all publications. The inhibition was statistically significant at higher concentrations[7][8][9].

Table 2: Effect of Maraviroc on T-Cell Activation Markers

Activation MarkerEffect on CD4+ T-Cells (at 100 µM Maraviroc)Effect on CD8+ T-Cells (at 100 µM Maraviroc)
CD25Tendency to decreaseTendency to decrease
CD38Tendency to decreaseTendency to decrease
HLA-DRTendency to decreaseTendency to decrease
CD69Tendency to increaseTendency to increase

Note: The observed changes in the expression of activation markers were trends and did not reach statistical significance in the cited study[7][8][9].

Experimental Protocols

This section provides detailed protocols for key experiments to study the effect of a CCR5 antagonist on T-cell migration.

Protocol 1: In Vitro T-Cell Migration Assay (Transwell Assay)

This protocol is designed to quantify the chemotactic response of T-cells towards CCR5 ligands and assess the inhibitory effect of a CCR5 antagonist.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or study subjects.

  • T-cell isolation kit (for specific T-cell subset studies).

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • CCR5 antagonist (e.g., Maraviroc) at various concentrations (0.1 µM to 100 µM).

  • Recombinant human chemokines (CCL3, CCL4, CCL5) as chemoattractants.

  • Transwell inserts with a 5 µm pore size for 24-well plates.

  • Flow cytometer.

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Propidium iodide (PI) or other viability dyes.

  • Fluorescent calibration beads for cell counting.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation[10].

    • If required, isolate specific T-cell subsets (e.g., CD4+ or CD8+ T-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Resuspend the isolated T-cells in RPMI 1640 medium without FBS at a concentration of 2 x 10^6 cells/mL.

  • Antagonist Pre-incubation:

    • Pre-incubate the T-cell suspension with varying concentrations of the CCR5 antagonist (e.g., 0, 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 medium containing the chemoattractant (e.g., a cocktail of CCL3, CCL4, and CCL5, each at 100 ng/mL) to the lower chamber of the 24-well plate. For a negative control, add medium without chemoattractant.

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated T-cell suspension (2 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours[11]. The optimal incubation time may need to be determined empirically.

  • Cell Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • To quantify the migrated cells, a flow cytometry-based method is recommended for accuracy.

    • Add a known number of fluorescent calibration beads to the cell suspension from the lower chamber.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye like PI.

    • Acquire the samples on a flow cytometer. The absolute number of migrated cells can be calculated by comparing the number of cell events to the number of bead events.

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the total number of cells initially added to the upper chamber.

    • Determine the percentage of inhibition of migration by the CCR5 antagonist compared to the vehicle control.

Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol is used to assess the effect of the CCR5 antagonist on the expression of activation markers on T-cells.

Materials:

  • PBMCs or isolated T-cells.

  • RPMI 1640 medium supplemented with 10% FBS.

  • CCR5 antagonist (e.g., Maraviroc).

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • Fluorescently labeled antibodies against activation markers (e.g., anti-CD25, anti-CD38, anti-HLA-DR, anti-CD69) and T-cell markers (anti-CD3, anti-CD4, anti-CD8).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Culture PBMCs or isolated T-cells in 96-well plates in the presence or absence of a T-cell mitogen.

    • Add different concentrations of the CCR5 antagonist (e.g., 0, 0.1, 1, 10, 100 µM) to the cell cultures[7][9].

    • Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against the desired T-cell and activation markers for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the stained cells and resuspend them in PBS.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker on the gated T-cell populations (CD4+ and CD8+).

Visualizations

The following diagrams illustrate the CCR5 signaling pathway and the experimental workflow for the T-cell migration assay.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein G-protein (Gαi, Gβγ) CCR5->G_protein activates PI3K PI3K G_protein->PI3K activates Actin Actin Polymerization G_protein->Actin induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Chemotaxis Chemotaxis & T-cell Migration mTOR->Chemotaxis leads to Actin->Chemotaxis enables Chemokine Chemokine (CCL3, CCL4, CCL5) Chemokine->CCR5 binds Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 blocks

Caption: CCR5 signaling pathway in T-cell migration.

T_Cell_Migration_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_assay 3. Migration Assay cluster_analysis 4. Analysis PBMC_isolation Isolate PBMCs Tcell_isolation Isolate T-cells (optional) PBMC_isolation->Tcell_isolation Preincubation Pre-incubate T-cells with CCR5 Antagonist Tcell_isolation->Preincubation Assay_setup Setup Transwell Assay: - Chemoattractant in lower chamber - Treated T-cells in upper chamber Preincubation->Assay_setup Incubation Incubate for 2-4 hours at 37°C Assay_setup->Incubation Collect_cells Collect migrated cells from lower chamber Incubation->Collect_cells FACS Quantify migrated cells using Flow Cytometry Collect_cells->FACS Data_analysis Analyze data and determine % inhibition FACS->Data_analysis

Caption: Experimental workflow for a T-cell migration assay.

References

Application Note & Protocol: Evaluating CCR5 Antagonists using Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating leukocyte chemotaxis to sites of inflammation.[1] It binds to several inflammatory chemokines, most notably RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] This interaction triggers downstream signaling cascades that lead to directional cell movement. Beyond its role in inflammation, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3] Consequently, CCR5 antagonists, which block the receptor and prevent ligand binding, are of significant therapeutic interest for treating inflammatory diseases and HIV infection.[4][5]

This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of a novel CCR5 antagonist, here termed "CCR5 Antagonist 3," in blocking chemokine-induced cell migration. The methodology is based on the widely used Boyden chamber or Transwell assay principle.

CCR5 Signaling and Antagonist Mechanism of Action

Upon binding of a cognate chemokine like CCL5, CCR5 undergoes a conformational change, activating intracellular heterotrimeric G-proteins.[6] This activation leads to the dissociation of Gα and Gβγ subunits, which initiate downstream signaling pathways involving Phospholipase C (PLC), PI3K, and subsequent activation of MAP kinases.[7] This cascade culminates in an intracellular calcium flux and profound cytoskeletal rearrangement, which are essential for directional cell migration.[2][6] A CCR5 antagonist functions by binding to the receptor, often in an allosteric manner, which prevents the chemokine from binding and initiating this signaling cascade.[8]

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_Protein G-Protein (Gαi/βγ) CCR5->G_Protein Activates Antagonist This compound Antagonist->CCR5 Binds & Blocks Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds & Activates PLC_PI3K PLC / PI3K Activation G_Protein->PLC_PI3K Ca_Flux Intracellular Ca2+ Flux PLC_PI3K->Ca_Flux Cytoskeleton Cytoskeletal Rearrangement Ca_Flux->Cytoskeleton Chemotaxis Cell Migration (Chemotaxis) Cytoskeleton->Chemotaxis Chemotaxis_Workflow A 1. Culture & Harvest CCR5-expressing cells (e.g., THP-1, Ba/F3-CCR5) B 2. Prepare Cells & Pre-incubate with 'this compound' A->B C 3. Prepare Assay Plate: Add chemoattractant (e.g., CCL5) to lower wells B->C D 4. Assemble Plate: Place cell-containing insert into lower wells C->D E 5. Incubate (e.g., 2-4 hours at 37°C) D->E F 6. Quantify Migration: Remove non-migrated cells, stain and count migrated cells E->F G 7. Data Analysis: Calculate % Inhibition & IC50 F->G

References

Application Notes and Protocols: Utilizing a CCR5 Antagonist for Studying Macrophage Infiltration in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among these, tumor-associated macrophages (TAMs) are a critical component, often correlating with poor prognosis and therapeutic resistance. TAMs can exhibit a pro-tumoral (M2-like) phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. The C-C chemokine receptor 5 (CCR5) is a key receptor expressed on various immune cells, including macrophages. Its interaction with ligands such as CCL5 (RANTES) plays a crucial role in recruiting macrophages to the tumor site.[1][2]

This document provides detailed application notes and protocols for utilizing a CCR5 antagonist, exemplified by Maraviroc, to study and potentially inhibit macrophage infiltration in tumors. Maraviroc is a well-characterized small molecule inhibitor of CCR5, offering a valuable tool to investigate the role of the CCR5-CCL5 axis in tumor immunology.

Mechanism of Action

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands (e.g., CCL5, MIP-1α, MIP-1β), activates downstream signaling pathways. In macrophages, this activation leads to chemotaxis, promoting their migration towards the source of the chemokines, such as a tumor. By binding to CCR5, a CCR5 antagonist allosterically inhibits the binding of these chemokines, thereby blocking the signaling cascade that mediates macrophage migration and infiltration into the tumor microenvironment. This inhibition can lead to a reduction in the density of TAMs and a potential shift in the macrophage polarization from a pro-tumoral M2-like state towards an anti-tumoral M1-like phenotype.[2]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of the CCR5 antagonist Maraviroc on macrophage infiltration and tumor growth.

Table 1: In Vivo Efficacy of Maraviroc in Mouse Xenograft Models

Cancer ModelMouse StrainTreatment RegimenTumor Growth InhibitionReduction in Macrophage InfiltrationReference
Hodgkin Lymphoma (L-540 cells)Athymic Nude10 mg/kg/day, intraperitoneal>50% reduction in tumor volume75% reduction in CD68+ cells[1][3]
Hodgkin Lymphoma (L-428 cells)NSG10 mg/kg, every other day, i.p.~60% reduction in xenograft growthSignificant reduction in CD68 staining[1]
Hepatocellular CarcinomaC57BL/6JNot specifiedSlower tumor growthReduced macrophage presence[4]
Oral Squamous Cell Carcinoma-Not specifiedSmaller tumor size (not statistically significant)Lower number of metastatic lymph nodes (tendency)[5]

Table 2: In Vitro Effects of Maraviroc on Macrophage Function

Cell TypeAssayMaraviroc ConcentrationObserved EffectReference
Human MonocytesChemotaxis Assay0.1, 1, and 10 µMSignificant dose-dependent reduction of chemotaxis towards MIP-1β and MCP-1[6]
Human Macrophages (MO)Chemotaxis Assay0.1, 1, and 10 µMSignificant inhibition of chemotaxis in response to fMLP, RANTES, MIP-1β, and MCP-1[6]
THP-1 Macrophages (cocultured with irradiated hepatoma cells)Cytokine Expression (qRT-PCR)Not specifiedDecreased mRNA expression of IL-10 and TGF-β1; Upregulation of TNF-α and IL-12[2]

Experimental Protocols

Protocol 1: In Vitro Macrophage Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of a CCR5 antagonist on macrophage migration towards tumor-conditioned media.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages

  • Tumor cell line of interest

  • CCR5 antagonist (e.g., Maraviroc)

  • Transwell inserts (e.g., 8 µm pore size for macrophages)

  • 24-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., CCL5, or tumor-conditioned medium)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Preparation of Tumor-Conditioned Medium (TCM):

    • Culture tumor cells to 80-90% confluency.

    • Wash the cells with PBS and replace the medium with serum-free medium.

    • Incubate for 24-48 hours.

    • Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.

  • Macrophage Preparation:

    • Culture macrophages in complete medium.

    • The day before the assay, serum-starve the macrophages overnight.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the macrophages with different concentrations of the CCR5 antagonist or vehicle control for 1-2 hours at 37°C.

  • Migration Assay:

    • Add 600 µL of TCM or control medium (with or without a known chemoattractant like CCL5) to the lower chamber of the 24-well plate.

    • Place the Transwell insert into each well.

    • Add 100 µL of the pre-treated macrophage suspension to the upper chamber of the insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as Crystal Violet.

    • Alternatively, for fluorescent quantification, label the cells with Calcein-AM before the assay. After migration, lyse the cells on the bottom of the insert and measure the fluorescence in the lower chamber using a plate reader.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft tumor model in mice to evaluate the in vivo efficacy of a CCR5 antagonist.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)

  • Tumor cell line of interest

  • Matrigel (optional)

  • CCR5 antagonist (e.g., Maraviroc)

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture the tumor cells to 80-90% confluency.

    • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Tumor Inoculation:

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Treatment:

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the CCR5 antagonist (e.g., Maraviroc at 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., daily).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry. The remaining tissue can be snap-frozen for molecular analysis.

Protocol 3: Immunohistochemistry (IHC) for Macrophage Markers (F4/80 and CD163)

This protocol provides a general guideline for staining paraffin-embedded tumor sections for macrophage markers.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Primary antibodies: anti-F4/80 (for total macrophages in mice), anti-CD163 (for M2-like macrophages)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath. The optimal buffer and heating time should be determined for each antibody.

  • Blocking:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (e.g., anti-F4/80 or anti-CD163) at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the slides and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount the coverslips using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and quantify the number of positive cells per field of view or as a percentage of total cells.

Visualizations

CCR5_Signaling_Pathway CCR5 Signaling Pathway in Macrophage Migration cluster_membrane Cell Membrane CCR5 CCR5 G_protein G Protein CCR5->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream CCL5 CCL5 (RANTES) CCL5->CCR5 Binds and Activates Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Binding Migration Macrophage Migration (Chemotaxis) Downstream->Migration

Caption: CCR5 signaling pathway leading to macrophage migration and its inhibition by a CCR5 antagonist.

Experimental_Workflow Experimental Workflow for Studying CCR5 Antagonist Effects cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Migration_Assay Macrophage Migration Assay (Transwell) Xenograft Tumor Xenograft Model (e.g., Subcutaneous) Migration_Assay->Xenograft Inform Polarization_Assay Macrophage Polarization Assay (Cytokine Analysis) Polarization_Assay->Xenograft Inform Treatment Treatment with CCR5 Antagonist Xenograft->Treatment Analysis Tumor Analysis (Size, IHC) Treatment->Analysis

Caption: Workflow for investigating the impact of a CCR5 antagonist on macrophage infiltration in tumors.

Logical_Relationship Logical Relationship of CCR5 Antagonism in the Tumor Microenvironment CCR5_Antagonist CCR5 Antagonist Block_CCR5 Blocks CCR5 on Macrophages CCR5_Antagonist->Block_CCR5 Reduce_Infiltration Reduced Macrophage Infiltration into Tumor Block_CCR5->Reduce_Infiltration Alter_Polarization Alters Macrophage Polarization (M2 to M1 shift) Block_CCR5->Alter_Polarization Decrease_Tumor_Growth Decreased Tumor Growth and Metastasis Reduce_Infiltration->Decrease_Tumor_Growth Alter_Polarization->Decrease_Tumor_Growth

Caption: The mechanism by which CCR5 antagonism leads to reduced tumor growth.

References

Troubleshooting & Optimization

"CCR5 antagonist 3" solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist Maraviroc (also known as UK-427,857). The information provided addresses common challenges, particularly solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is CCR5 Antagonist 3 (Maraviroc) and what is its mechanism of action?

Maraviroc is a selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[3][4] Maraviroc functions by blocking the binding of natural chemokine ligands such as MIP-1α, MIP-1β, and RANTES to the CCR5 receptor.[1][5] This blockage prevents the intracellular signaling cascades that are normally triggered by ligand binding.[3][6] In the context of HIV-1, Maraviroc inhibits the entry of macrophage-tropic (M-tropic) strains of the virus into host cells by preventing the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor.[2][6][7]

Q2: I am observing precipitation after adding Maraviroc to my cell culture media. What is the cause?

Precipitation of Maraviroc in cell culture media is a common issue stemming from its low aqueous solubility.[1] Maraviroc is a hydrophobic compound and is sparingly soluble in aqueous buffers.[1] When a concentrated stock solution of Maraviroc (typically in an organic solvent like DMSO or ethanol) is directly diluted into the aqueous environment of cell culture media, the antagonist can crash out of solution, forming a visible precipitate. This is especially likely if the final concentration of the organic solvent in the media is too low to maintain solubility. Other factors that can contribute to precipitation in cell culture include temperature shifts, evaporation of media leading to increased solute concentration, and interactions with components of the media like salts and proteins.[8]

Q3: What are the recommended solvents for dissolving Maraviroc?

Maraviroc is soluble in several organic solvents. The choice of solvent can impact the maximum achievable stock concentration. It is crucial to use a high-purity, anhydrous grade solvent to prepare the initial stock solution.

Quantitative Data Summary

For easy comparison, the solubility of Maraviroc in various common laboratory solvents is summarized in the table below.

SolventSolubility
DMSO~100 mg/mL (194.67 mM)[5][9]
Ethanol~25 - 100 mg/mL[1][5][]
Dimethyl formamide~5 mg/mL[1]
WaterInsoluble[5]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]

Note: The solubility of compounds can vary slightly between different batches and due to the purity of the solvent. It is always recommended to perform a small-scale solubility test.

Troubleshooting Guides

Issue: Precipitate Formation in Cell Culture Media

Possible Cause 1: Improper Dilution Technique

  • Solution: Employ a serial dilution method. Instead of adding the highly concentrated stock solution directly to the final volume of media, first, perform an intermediate dilution in a smaller volume of media or a serum-containing aliquot of the media. The proteins in serum can sometimes help to stabilize hydrophobic compounds.

Possible Cause 2: Final Solvent Concentration is Too Low

  • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture media does not exceed a level that is non-toxic to your specific cell line, typically below 0.5%.[11] If higher concentrations of Maraviroc are required, it may be necessary to explore the use of co-solvents or solubilizing agents, though their effects on the experiment must be carefully validated.

Possible Cause 3: Media Components and Conditions

  • Solution: Minimize temperature fluctuations. Warm the cell culture media to 37°C before adding the Maraviroc solution. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper humidification in the incubator to prevent evaporation, which can concentrate salts and other media components, potentially reducing the solubility of the antagonist.[8]

Experimental Protocols

Protocol 1: Preparation of Maraviroc Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Maraviroc in DMSO.

Materials:

  • Maraviroc powder (crystalline solid)[1]

  • Anhydrous, sterile DMSO[5]

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Aseptically weigh the required amount of Maraviroc powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be 5.137 mg per 1 mL of DMSO (Molecular Weight: 513.67 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • To facilitate dissolution, gently vortex the tube. If necessary, sonication can be used.[12][13]

  • Once the Maraviroc is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1][11] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol provides a stepwise method for diluting the Maraviroc stock solution into cell culture media to minimize precipitation.

Materials:

  • 10 mM Maraviroc stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (containing serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Thaw a single aliquot of the 10 mM Maraviroc stock solution at room temperature.

  • Determine the final desired concentration of Maraviroc in your experiment.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media: a. In a sterile tube, add 990 µL of pre-warmed complete media. b. Add 10 µL of the 10 mM stock solution to the 990 µL of media to create a 100 µM intermediate solution. Mix gently by pipetting. c. Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of pre-warmed complete media to achieve the final 10 µM concentration.

  • Gently swirl the media to ensure uniform distribution of the compound.

  • Visually inspect the media for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

Visualizations

Signaling Pathways

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine (e.g., RANTES, MIP-1α/β) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds to G_Protein Gαi/o βγ CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK (p38, JNK) G_Protein->MAPK Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (Chemotaxis, Gene Expression, Inflammation) Akt->Cellular_Response MAPK->Cellular_Response Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Binding

Caption: CCR5 signaling pathway and the inhibitory action of Maraviroc.

Experimental Workflows

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment Weigh 1. Weigh Maraviroc Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Aliquot 3. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 4. Store at -20°C / -80°C Aliquot->Store Thaw 5. Thaw Stock Solution Store->Thaw For Experiment Intermediate_Dilution 6. Prepare Intermediate Dilution in Media Thaw->Intermediate_Dilution Final_Dilution 7. Prepare Final Dilution in Media Intermediate_Dilution->Final_Dilution Add_to_Cells 8. Add Working Solution to Cells Final_Dilution->Add_to_Cells Incubate 9. Incubate and Observe Add_to_Cells->Incubate

Caption: Recommended workflow for preparing and using Maraviroc in cell culture.

References

"CCR5 antagonist 3" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CCR5 Antagonist 3," a representative small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5). The information provided is based on experimental data from various CCR5 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of CCR5 antagonists in experimental models?

A1: CCR5 antagonists are primarily designed to block the interaction between CCR5 and its ligands, most notably in the context of HIV-1 entry into host cells.[1] The primary on-target effect is the inhibition of R5-tropic HIV-1 replication.[2] However, given the role of CCR5 in immune cell trafficking and other physiological processes, several off-target or pleiotropic effects have been observed in preclinical and clinical studies. These include potential hepatotoxicity, effects on immune function, and cardiovascular side effects.[1][3]

Q2: Have there been reports of malignancies associated with CCR5 antagonists?

A2: Early in the development of CCR5 antagonists, there were concerns about a potential increased risk of malignancies. For instance, cases of lymphoma were reported in a phase II trial of vicriviroc.[1][2] However, extended follow-up studies and larger trials with other CCR5 antagonists like maraviroc have not shown a significant increase in the risk of malignancies compared to placebo.[1][2]

Q3: What is the potential for hepatotoxicity with CCR5 antagonists?

A3: Hepatotoxicity has been a concern with some CCR5 antagonists. The development of aplaviroc was halted due to idiosyncratic hepatotoxicity.[1] While this raised concerns about a class-effect, larger studies with maraviroc have not demonstrated a significant risk of liver toxicity.[4] Researchers should, however, remain vigilant for signs of hepatotoxicity in their experimental models.

Q4: Can CCR5 antagonists affect immune cell function beyond HIV inhibition?

A4: Yes. CCR5 plays a role in the migration and function of various immune cells, including T cells, monocytes, macrophages, and dendritic cells.[3][5] In vitro studies have shown that CCR5 antagonists like maraviroc can inhibit the chemotaxis of these cells in response to their natural ligands (e.g., RANTES, MIP-1β).[5][6] This immunomodulatory effect is being explored for potential therapeutic benefits in inflammatory and autoimmune conditions.[3]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity in In Vitro Assays

Symptoms:

  • Reduced cell viability in treated versus control cultures.

  • Morphological changes indicative of apoptosis or necrosis.

  • Discrepancy between expected anti-CCR5 activity and observed cytotoxicity.

Possible Causes & Troubleshooting Steps:

  • Off-Target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on essential cellular kinases.

    • Action: Perform a kinase profiling assay to screen "this compound" against a panel of common kinases.

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function.

    • Action: Conduct a mitochondrial toxicity assay, such as measuring the mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rate.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity in vivo and can be a source of cytotoxicity in certain cell types in vitro.

    • Action: Perform an in vitro hERG inhibition assay. A novel piperidine scaffold CCR5 antagonist was previously reported to have adverse cardiovascular side effects at submicromolar concentrations.[3]

Issue 2: Inconsistent Anti-HIV-1 Efficacy in Primary Cell Cultures

Symptoms:

  • Variable inhibition of HIV-1 replication across different donor peripheral blood mononuclear cells (PBMCs).

  • Complete lack of efficacy in some donor cells.

Possible Causes & Troubleshooting Steps:

  • Viral Tropism: CCR5 antagonists are only effective against R5-tropic HIV-1 strains.[1] The presence of X4-tropic or dual-tropic virus will result in a lack of efficacy.

    • Action: Confirm the tropism of your viral stock using a genotypic or phenotypic tropism assay before initiating experiments.[7]

  • Natural Polymorphisms in CCR5: Genetic variations in the CCR5 gene among donors could affect antagonist binding.

    • Action: Sequence the CCR5 gene from donor cells exhibiting poor responses to identify any known polymorphisms.

  • Suboptimal Compound Concentration: The effective concentration may vary between cell types and donors.

    • Action: Perform a dose-response curve for each new donor PBMC batch to determine the optimal concentration.

Quantitative Data Summary

Table 1: In Vitro Effects of Maraviroc on Immune Cell Chemotaxis

Cell TypeChemoattractantMaraviroc Concentration (µM)Inhibition of Chemotaxis (%)P-value
MonocytesMIP-1β0.153 ± 12< 0.05
MonocytesMCP-10.1Not specifiedNot specified
MacrophagesRANTES0.1Significant< 0.05
MacrophagesMIP-1β0.1Significant< 0.05
Dendritic CellsRANTES0.1Significant< 0.05
Dendritic CellsMIP-1β0.1Significant< 0.05

Data extracted from in vitro studies on maraviroc.[5]

Table 2: Antiviral Activity and hERG Inhibition of a Novel CCR5 Antagonist (Compound 30)

CompoundAntiviral Activity (IC50, nM)hERG Inhibition (% at 3 µM)
Maraviroc1.825
Compound 300.715

Data from a study on a novel imidazolepiperidine CCR5 antagonist.[3][8]

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol is for assessing the effect of "this compound" on the migration of immune cells.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for monocytes)

  • 24-well plates

  • Isolated human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (monocytes, T cells)

  • RPMI 1640 medium with 10% fetal bovine serum

  • Chemoattractants (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4)

  • "this compound" at various concentrations

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Isolate immune cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in serum-free RPMI 1640 medium.

  • Pre-incubate the cells with different concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant to the lower chamber of the 24-well plate in RPMI 1640 with 0.5% BSA.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cells to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of "this compound" compared to the vehicle control.

Protocol 2: In Vivo Xenograft Model for Anticancer Effects

This protocol is to evaluate the effect of "this compound" on tumor growth and dissemination in a mouse model.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • Human cancer cell line expressing CCR5 (e.g., MKN45 gastric cancer cells)[9]

  • Matrigel

  • "this compound" formulated for in vivo administration (e.g., in sterile PBS)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for orthotopic implantation (if applicable)

Procedure:

  • Culture the CCR5-expressing cancer cells and harvest them during the exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Inject the cell suspension subcutaneously or intraperitoneally into SCID mice. For gastric cancer, intraperitoneal injection can model peritoneal dissemination.[9]

  • Allow tumors to establish for a set period (e.g., 3 days).[9]

  • Randomize mice into treatment and vehicle control groups.

  • Administer "this compound" or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by bioluminescence imaging (if using luciferase-expressing cells).

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest tumors and relevant organs for histological analysis, gene expression analysis, and assessment of metastasis.[9]

  • Analyze the data to compare tumor growth, metastasis, and survival between the treatment and control groups.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor GPCR G-Protein (Gαi) CCR5->GPCR Activates PLC Phospholipase C GPCR->PLC PI3K PI3K GPCR->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Akt_Activation Akt Activation PI3K->Akt_Activation Ligand Chemokine Ligand (e.g., RANTES) Ligand->CCR5 Binds Antagonist This compound Antagonist->CCR5 Blocks Chemotaxis Chemotaxis (Cell Migration) Ca_Mobilization->Chemotaxis Akt_Activation->Chemotaxis Proliferation Cell Proliferation Akt_Activation->Proliferation

Caption: CCR5 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Point Target_Binding 1. Target Binding Assay (CCR5) Chemotaxis_Assay 2. Chemotaxis Assay (Immune Cells) Target_Binding->Chemotaxis_Assay Toxicity_Screen 3. Cytotoxicity Screen (e.g., HepG2 cells) Chemotaxis_Assay->Toxicity_Screen hERG_Assay 4. hERG Channel Assay Toxicity_Screen->hERG_Assay PK_Study 5. Pharmacokinetics (Rodent Model) hERG_Assay->PK_Study Efficacy_Model 6. Efficacy Model (e.g., HIV or Cancer) PK_Study->Efficacy_Model Tox_Study 7. Toxicology Study (e.g., 7-day rodent) Efficacy_Model->Tox_Study Go_NoGo Go/No-Go for Further Development Tox_Study->Go_NoGo

Caption: Preclinical development workflow for a CCR5 antagonist.

References

Technical Support Center: Optimizing CCR5 Antagonist 3 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "CCR5 antagonist 3" in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It exhibits dual antagonistic activity, also affecting the CXCR4 receptor.[1][2] Its primary mechanism involves binding to the CCR5 receptor on the surface of target cells, which prevents the interaction of the receptor with its natural ligands, such as the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4] This blockade inhibits downstream signaling pathways and prevents cellular processes that are dependent on CCR5 activation, such as immune cell trafficking and HIV-1 entry into host cells.[3][5]

Q2: What are the key functional assays to determine the efficacy of this compound?

The efficacy of this compound can be assessed using several in vitro functional assays:

  • Calcium Mobilization Assay: This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that is typically induced by the binding of a CCR5 agonist.[1][2]

  • HIV Entry Assay: This assay evaluates the capacity of the antagonist to inhibit the entry of R5-tropic HIV-1 strains into host cells that express CD4 and CCR5.[6]

  • Chemokine Binding Assay: This assay determines the antagonist's ability to compete with and displace the binding of radiolabeled CCR5 ligands to the receptor.[3]

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

Based on available data, a starting concentration range of 0.1 nM to 100 µM is recommended for initial in vitro experiments. The provided IC50 and EC50 values for "this compound" in different assays can serve as a guide for designing your dose-response experiments (see Data Presentation section). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How does the potency of this compound compare to other known CCR5 antagonists like Maraviroc?

Direct comparative studies are limited. However, available data suggests that the potency of "this compound" can vary depending on the assay and cell line used. For instance, in a calcium mobilization assay using U87.CD4.CCR5 cells, "this compound" had an IC50 of 64.56 µM.[1][2] In contrast, Maraviroc, a well-characterized CCR5 antagonist, has reported IC50 values in the low nanomolar range in similar assays.[1] It is important to note that "this compound" also exhibits activity against the CXCR4 receptor, a characteristic not shared by the highly selective Maraviroc.[1][2]

Data Presentation

The following tables summarize the available quantitative data for "this compound" and provide a comparison with the well-established CCR5 antagonist, Maraviroc.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterValueReference
Calcium MobilizationU87.CD4.CCR5IC5064.56 µM[1][2]
HIV-1 ReplicationTZM-blEC500.010 µM[6]

Table 2: Comparative Efficacy of CCR5 Antagonists

AntagonistAssay TypeCell LineParameterValueReference
This compound Calcium MobilizationU87.CD4.CCR5IC5064.56 µM[1][2]
Maraviroc Calcium MobilizationU87.CD4.CCR5IC50~5.2 nM[1]
This compound HIV-1 ReplicationTZM-blEC500.010 µM[6]
Maraviroc HIV-1 ReplicationVariousIC50Low nM range[7]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to assess the ability of "this compound" to inhibit chemokine-induced intracellular calcium mobilization in a CCR5-expressing cell line.

Materials:

  • CCR5-expressing cells (e.g., U87.CD4.CCR5)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • CCR5 agonist (e.g., RANTES/CCL5)

  • "this compound"

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Plate CCR5-expressing cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Antagonist Incubation:

    • Prepare serial dilutions of "this compound" in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of "this compound" to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the plate reader's injector to add a pre-determined concentration of the CCR5 agonist (e.g., RANTES) to each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: HIV Entry Assay (Pseudovirus-based)

This protocol measures the ability of "this compound" to inhibit the entry of HIV-1 pseudoviruses into CCR5-expressing target cells.

Materials:

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl)

  • HIV-1 pseudoviruses with an R5-tropic envelope glycoprotein (e.g., expressing luciferase or β-galactosidase reporter gene)

  • "this compound"

  • Culture medium

  • 96-well white, solid-bottom microplate (for luciferase) or clear plate (for β-galactosidase)

  • Luciferase or β-galactosidase assay reagent

Procedure:

  • Cell Plating:

    • Plate the target cells in a 96-well plate and allow them to adhere.

  • Antagonist Treatment:

    • Prepare serial dilutions of "this compound" in culture medium.

    • Add the antagonist dilutions to the cells and incubate for 1 hour at 37°C.

  • Infection:

    • Add a pre-titered amount of HIV-1 pseudovirus to each well.

    • Incubate the plate for 48-72 hours at 37°C.

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (from uninfected cells).

    • Normalize the reporter signal to the virus control wells (no antagonist) to calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the log of the antagonist concentration to determine the EC50 value.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Potency / High IC50/EC50 1. Suboptimal antagonist concentration.Perform a wider range of serial dilutions in your dose-response curve.
2. Antagonist degradation.Prepare fresh stock solutions of "this compound" for each experiment. Store stock solutions appropriately as recommended by the supplier.
3. Low CCR5 expression on target cells.Verify CCR5 expression levels on your target cells using flow cytometry or western blotting. Passage cells to maintain optimal receptor expression.
4. Cell line variability.Different cell lines can have varying levels of CCR5 expression and downstream signaling components. Consider testing the antagonist in a different, well-characterized CCR5-expressing cell line.
5. Presence of competing ligands in serum.Reduce the serum concentration in your assay medium or use serum-free medium if compatible with your cells.
High Background Signal 1. Autofluorescence of the antagonist.Run a control plate with only the antagonist and cells (no agonist or virus) to measure any intrinsic fluorescence.
2. Non-specific binding.Increase the number of wash steps in your protocol. Include appropriate isotype controls in binding assays.
3. Contamination.Ensure sterile technique and check cell cultures for any signs of contamination.
Inconsistent Results 1. Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
2. Variation in cell density.Ensure a uniform cell seeding density across all wells of the microplate.
3. Edge effects in microplates.Avoid using the outer wells of the plate for critical measurements, or fill them with a buffer to maintain a humidified environment.
4. Inconsistent incubation times.Standardize all incubation times precisely for all plates and experiments.
Unexpected Cell Death / Cytotoxicity 1. Antagonist is cytotoxic at the tested concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range of "this compound".
2. Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). Include a solvent control in your experiments.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCR5 Ligand CCR5 Ligand (e.g., RANTES, MIP-1α/β) CCR5 CCR5 Receptor CCR5 Ligand->CCR5 Binds & Activates This compound This compound This compound->CCR5 Binds & Blocks G_Protein Gαi Protein CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_ER->Downstream PKC->Downstream Cellular_Response Cellular Response (e.g., Chemotaxis, HIV Entry) Downstream->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare CCR5-expressing cells incubation Incubate cells with antagonist prep_cells->incubation prep_antagonist Prepare serial dilutions of This compound prep_antagonist->incubation stimulation Stimulate with CCR5 agonist (e.g., RANTES) or infect with HIV pseudovirus incubation->stimulation measurement Measure functional readout (e.g., Calcium flux, Luciferase) stimulation->measurement normalization Normalize data to controls measurement->normalization dose_response Generate dose-response curve normalization->dose_response ic50_ec50 Calculate IC50/EC50 dose_response->ic50_ec50 Troubleshooting_Logic start Experiment Start issue Unexpected Result? (e.g., Low Potency, High Background) start->issue check_reagents Check Reagent Integrity - Fresh antagonist stock? - Correct agonist concentration? issue->check_reagents Yes end_success Successful Experiment issue->end_success No check_cells Verify Cell Health & CCR5 Expression - Viability assay - Flow cytometry for CCR5 check_reagents->check_cells Reagents OK end_fail Consult Further check_reagents->end_fail Reagents Faulty check_protocol Review Assay Protocol - Incubation times - Pipetting accuracy check_cells->check_protocol Cells OK check_cells->end_fail Cells Unhealthy optimize Optimize Assay Conditions - Serum concentration - Cell density check_protocol->optimize Protocol OK check_protocol->end_fail Protocol Error optimize->start Re-run Experiment

References

"CCR5 antagonist 3" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of small molecule CCR5 antagonists in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of CCR5 antagonist degradation in my stock solution?

A1: Degradation of your CCR5 antagonist can manifest in several ways. Visually, you might observe precipitation, color change, or turbidity in your solution. Experimentally, the most common indicator is a loss of potency, leading to reduced or inconsistent biological activity in your assays. Chromatographic analysis, such as HPLC, may also reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.

Q2: How should I prepare and store my CCR5 antagonist stock solutions?

A2: For optimal stability, it is crucial to follow the manufacturer's specific recommendations. Generally, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: What factors can influence the stability of a CCR5 antagonist in my experimental buffer?

A3: Several factors can affect the stability of a CCR5 antagonist in aqueous buffers. These include:

  • pH: The stability of small molecules is often pH-dependent. Hydrolysis can occur at acidic or alkaline pH.

  • Temperature: Higher temperatures generally accelerate degradation kinetics.

  • Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.

  • Oxygen: Oxidative degradation can be a concern for some chemical structures.

  • Buffer components: Certain buffer components may react with the antagonist.

It is recommended to prepare fresh dilutions in your experimental buffer for each experiment and to minimize the time the compound spends in the aqueous solution before being added to the assay.

Q4: For how long can I consider my diluted CCR5 antagonist solution in my cell culture medium to be stable?

A4: The stability of a CCR5 antagonist in a complex solution like a cell culture medium is typically limited. The presence of various components, physiological pH, and incubation at 37°C can all contribute to degradation. It is best practice to add the diluted antagonist to your cell culture immediately after preparation. For longer-term experiments, the stability should be empirically determined. A preliminary stability study, as outlined in the troubleshooting section, is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in functional assays.

This is a common problem that can often be traced back to compound instability.

Troubleshooting Workflow:

start Inconsistent/Low Activity Observed check_prep Verify Stock Solution Preparation and Storage (Correct solvent, storage temp, light protection?) start->check_prep check_dilution Review Dilution Protocol (Freshly prepared? Correct buffer?) check_prep->check_dilution stability_test Perform a Simple Stability Test (e.g., HPLC analysis of solution over time) check_dilution->stability_test analyze_results Analyze Stability Test Results stability_test->analyze_results new_stock Prepare Fresh Stock Solution compare_activity Compare Activity of Old vs. New Stock new_stock->compare_activity resolve Issue Resolved compare_activity->resolve degraded Degradation Confirmed analyze_results->degraded Degradation products observed stable Solution is Stable analyze_results->stable No significant degradation degraded->new_stock optimize_protocol Optimize Experimental Protocol (Minimize incubation time, protect from light) degraded->optimize_protocol other_factors Investigate Other Experimental Factors (Cell health, reagent quality, etc.) stable->other_factors optimize_protocol->resolve other_factors->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitate formation upon dilution in aqueous buffer.

The solubility of many small molecule CCR5 antagonists is significantly lower in aqueous solutions compared to organic solvents like DMSO.

Troubleshooting Steps:

  • Check Final Concentration: Ensure the final concentration of the antagonist in your aqueous buffer does not exceed its aqueous solubility limit.

  • Control DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (typically <0.5%) while ensuring the compound stays in solution.

  • Use a Different Solvent: If solubility issues persist, consider using a different biocompatible solvent or a formulation aid, if appropriate for your experimental system.

  • Gentle Warming and Vortexing: Gentle warming (to 37°C) and vortexing of the solution during preparation may help, but be mindful of potential temperature-induced degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of a CCR5 antagonist in a specific solution over time.

Methodology:

  • Prepare the Solution: Prepare a solution of the CCR5 antagonist in the desired buffer (e.g., PBS, cell culture medium) at the final experimental concentration.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial chromatogram.

  • Incubate: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks indicates the formation of degradation products.

HPLC System Parameters (Example):

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the compound
Injection Volume 10 µL

Data Presentation:

Table 1: Example Stability Data for a CCR5 Antagonist in PBS at 37°C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.11.7
490.56.33.2
882.111.56.4
2465.822.711.5

Signaling Pathway Context

Understanding the mechanism of action is crucial for interpreting experimental results. CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor, preventing the conformational changes necessary for HIV-1 gp120 binding and subsequent viral entry.

cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Simplified HIV-1 entry pathway and the action of a CCR5 antagonist.

Technical Support Center: Troubleshooting Variability in CCR5 Antagonist Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists, with a specific focus on Cenicriviroc (CVC).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for Cenicriviroc in our HIV-1 entry assay. What are the potential causes?

A1: Variability in IC50 values for CCR5 antagonists like Cenicriviroc can stem from several factors. A primary reason is the HIV-1 coreceptor tropism. The efficacy of Cenicriviroc is highly dependent on the virus exclusively using the CCR5 coreceptor for entry (R5-tropic). The presence of virus strains that can use the CXCR4 coreceptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic) will lead to reduced antagonist efficacy and consequently, higher and more variable IC50 values.[1][2][3] It is crucial to perform a tropism assay before initiating experiments.[1][3][4]

Another significant factor is the potential for the development of drug resistance. HIV-1 can develop resistance to CCR5 antagonists through mutations in the viral envelope glycoprotein (Env), allowing the virus to use the antagonist-bound form of the CCR5 receptor for entry.[5][6] This resistance is often characterized by a plateau in the dose-response curve where maximal inhibition is less than 100%.

Finally, inter-assay variability can be introduced by inconsistencies in experimental conditions such as cell density, virus input, and incubation times.[5]

Q2: Our radioligand binding assay results with Cenicriviroc are inconsistent. What should we check?

A2: Inconsistent results in radioligand binding assays can be due to several technical aspects. Ensure that the membrane preparations are of high quality and consistent from batch to batch. The concentration and specific activity of the radioligand (e.g., [125I]-MIP-1α or [125I]-RANTES) are critical and should be carefully controlled.[7] Variations in incubation time and temperature can also affect binding equilibrium and lead to variability. Additionally, ensure that the non-specific binding is properly determined and subtracted from the total binding to accurately calculate specific binding.

Q3: We are seeing a weaker than expected inhibition of chemotaxis with Cenicriviroc. Why might this be?

A3: A weaker than expected inhibition of chemotaxis could be due to the specific chemokine and cell type used in the assay. Cenicriviroc is a dual antagonist of CCR2 and CCR5.[8] If the chemotactic response in your experimental system is mediated by other chemokine receptors in addition to CCR5, the inhibitory effect of Cenicriviroc will be less pronounced. Verify the specific chemokine receptors expressed on your target cells and the purity of the chemokine used as a stimulant. Suboptimal concentrations of both the antagonist and the chemokine can also lead to misleading results.

Troubleshooting Guides

Issue: High Variability in HIV-1 Entry Assay Results
Potential Cause Troubleshooting Steps
Mixed Viral Tropism - Confirm Viral Tropism: Before conducting entry assays, perform a genotypic or phenotypic tropism assay to confirm that the HIV-1 strain is exclusively R5-tropic.[1][4] - Use Cloned Virus: Whenever possible, use molecularly cloned Env-pseudotyped viruses to ensure a homogenous viral population.
Drug Resistance - Sequence Viral Env: If resistance is suspected, sequence the V3 loop and other regions of the viral envelope glycoprotein to identify resistance-associated mutations.[5] - Phenotypic Resistance Assay: Perform a phenotypic assay to confirm resistance, looking for a decrease in the maximal percentage of inhibition (MPI).[5]
Assay Conditions - Standardize Virus Input: Use a standardized amount of virus (e.g., based on p24 concentration or TCID50) for each experiment. - Optimize Cell Density: Ensure a consistent cell density is seeded in each well, as this can affect the number of available CCR5 receptors. - Control Incubation Times: Adhere to consistent incubation times for virus infection and antagonist pre-incubation.
Reagent Quality - Aliquot Reagents: Aliquot and store Cenicriviroc and other critical reagents at the recommended temperature to avoid degradation from repeated freeze-thaw cycles. - Check Cell Viability: Regularly check the viability of the target cells used in the assay.
Issue: Inconsistent Calcium Mobilization Assay Results
Potential Cause Troubleshooting Steps
Cell Line Issues - Receptor Expression Levels: Verify and maintain consistent CCR5 expression levels on the cell line used. Passage number can affect receptor expression. - Cell Health: Ensure cells are healthy and not overgrown, as this can impact their responsiveness to stimuli.
Dye Loading - Optimize Dye Concentration: The optimal concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) can vary between cell types. Titrate the dye to determine the optimal concentration that gives a good signal-to-noise ratio without causing cellular toxicity.[9] - Consistent Loading Time: Use a consistent dye loading time and temperature for all experiments.
Ligand/Antagonist Concentrations - Accurate Dilutions: Prepare fresh serial dilutions of the chemokine ligand and Cenicriviroc for each experiment to ensure accurate concentrations. - Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling.
Instrument Settings - Consistent Settings: Use the same instrument settings (e.g., excitation/emission wavelengths, gain, read times) for all measurements to ensure comparability between experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and other relevant quantitative data for Cenicriviroc (CVC) from various in vitro and in vivo studies.

Assay Type Target Cell Line/System Ligand/Virus IC50 / EC50 / Ki Reference
Radioligand Binding CCR5NIH/3T3 cells[125I]-RANTESIC50 = 0.25 nM[8]
HIV-1 Entry CCR5GHOST(3) cellsHIV-1 Ba-LEC50 = 1.3 nM
HIV-1 Entry CCR5PBMCsHIV-1 JR-FLEC50 = 0.8 nM
Calcium Mobilization CCR5HOS-CCR5 cellsRANTESIC50 = 5.1 nM
Chemotaxis CCR5Human MonocytesMIP-1βIC50 = 0.3 nM
Cytotoxicity -VERO-E6 cells-CC50 = 11.73 µM[8]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Cenicriviroc for the CCR5 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.

  • Competition Reaction: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., 0.1 nM [125I]-MIP-1β) with varying concentrations of Cenicriviroc and a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Cenicriviroc by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization.

Methodology:

  • Cell Seeding: Seed CCR5-expressing cells (e.g., U-87-CCR5 or CHO-K1/CCR5) into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS with 20 mM HEPES) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[9]

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of Cenicriviroc or vehicle control for 10-15 minutes.

  • Chemokine Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence. Inject a CCR5 agonist chemokine (e.g., RANTES/CCL5 or MIP-1α/CCL3) at a predetermined EC80 concentration and immediately record the change in fluorescence over time.[9]

  • Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of Cenicriviroc compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

HIV-1 Entry Assay (Luciferase-Based)

Objective: To measure the potency of Cenicriviroc in inhibiting HIV-1 entry into target cells.

Methodology:

  • Cell Seeding: Seed target cells that express CD4, CCR5, and contain a luciferase reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl cells) in a 96-well plate.

  • Antagonist Pre-incubation: The following day, pre-incubate the cells with serial dilutions of Cenicriviroc for 1 hour at 37°C.

  • Virus Infection: Add a known amount of R5-tropic HIV-1 (e.g., NL4.3-BaL Env pseudovirus) to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[10][11]

  • Data Analysis: The percentage of inhibition is calculated relative to the luciferase activity in wells with virus only (no antagonist). The IC50 value is determined from the dose-response curve.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., CCL5/RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds & Activates CVC Cenicriviroc (CVC) CVC->CCR5 Binds & Blocks (Allosteric Antagonist) G_protein Gαi/o βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) G_protein->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Leads to

Caption: CCR5 signaling pathway and the mechanism of action of Cenicriviroc (CVC).

Experimental_Workflow_Troubleshooting cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase cluster_troubleshooting Troubleshooting Loop Reagent_QC Reagent Quality Control (Antagonist, Cells, Virus) Assay_Design Assay Design & Optimization Reagent_QC->Assay_Design Execution Experiment Execution Assay_Design->Execution Data_Analysis Data Analysis Execution->Data_Analysis Results Results Interpretation Data_Analysis->Results Variability High Variability Observed? Results->Variability Variability->Results No - Consistent Check_Tropism Check Viral Tropism Variability->Check_Tropism Yes Check_Resistance Check for Resistance Check_Tropism->Check_Resistance Review_Protocol Review Protocol Execution Check_Resistance->Review_Protocol Re_optimize Re-optimize Assay Review_Protocol->Re_optimize Re_optimize->Assay_Design

Caption: Logical workflow for troubleshooting experimental variability.

References

"CCR5 antagonist 3" unexpected effects on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected effects on cell viability that may be observed during experiments with CCR5 antagonists. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability in our cultures treated with a novel CCR5 antagonist. Is this a known effect?

A1: While many CCR5 antagonists are well-tolerated by cells in vitro, some have been associated with adverse effects on cell viability. The specific outcome can be cell-type dependent and concentration-dependent. For instance, at high concentrations (100 μM), the CCR5 antagonist Maraviroc has been shown to arrest T-cell proliferation[1]. Additionally, some CCR5 antagonists have demonstrated anti-proliferative effects on certain cancer cell lines. Therefore, a decrease in cell viability is a potential, though not universal, on-target or off-target effect that requires further investigation.

Q2: Are there any clinically reported toxicities associated with CCR5 antagonists that might be relevant to our in vitro findings?

A2: Yes, clinical trials of some CCR5 antagonists have revealed significant toxicities. For example, the development of Aplaviroc was halted due to instances of severe hepatotoxicity[2][3][4]. Similarly, the development of Vicriviroc was stalled after an observed increase in liver malignancies[1][2]. Although a direct causal link was debated for Maraviroc, it has also been associated with potential hepatotoxicity[4]. These findings in patients highlight the potential for CCR5 antagonists to have unexpected adverse effects on the viability of certain cell types, particularly hepatocytes.

Q3: Could the observed cytotoxicity of our CCR5 antagonist be due to off-target effects?

A3: It is possible. While the primary mechanism of action is the blockade of the CCR5 receptor, small molecule inhibitors can sometimes interact with other cellular targets, leading to off-target effects. If you are observing cytotoxicity at concentrations that are significantly higher than the IC50 for CCR5 antagonism, off-target effects should be considered. It is recommended to perform target engagement and selectivity profiling of your specific CCR5 antagonist to investigate this possibility.

Q4: We are working with a cancer cell line and see a reduction in cell viability. Is this expected?

A4: In the context of cancer research, a reduction in cell viability by a CCR5 antagonist may be an expected, on-target effect. The CCR5 signaling pathway has been implicated in the proliferation and metastasis of several cancers. For example, Maraviroc has been shown to reduce the proliferation of gastric cancer cell lines in vitro and attenuate tumor burden in vivo[5]. Therefore, if your research is focused on oncology, this effect might be considered a desirable outcome rather than an unexpected adverse effect.

Troubleshooting Guides

Issue: Unexpected Decrease in Cell Viability After Treatment with CCR5 Antagonist 3

Possible Cause 1: High Antagonist Concentration

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions.

    • Perform a Dose-Response Curve: Test a wide range of concentrations, from well below to well above the expected IC50 for CCR5 antagonism. This will help determine if the observed cytotoxicity is dose-dependent.

    • Compare to Literature: If possible, compare your effective concentration with published data for similar compounds and cell types.

Possible Cause 2: Cell-Type Specific Sensitivity

  • Troubleshooting Steps:

    • Test in Different Cell Lines: If the primary cell line is showing sensitivity, test the antagonist in a different cell line that also expresses CCR5, as well as a cell line that does not express CCR5 (as a negative control). This can help determine if the effect is CCR5-dependent.

    • Consider Primary Cells: If you are using immortalized cell lines, consider validating your findings in primary cells, which may have different sensitivities.

Possible Cause 3: Off-Target Effects

  • Troubleshooting Steps:

    • Structural Similarity Search: Compare the structure of your antagonist to known compounds with off-target activities.

    • Kinase or Receptor Profiling: If resources permit, perform a broad panel screen to identify potential off-target interactions.

    • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by co-treating with an antagonist for the suspected off-target.

Possible Cause 4: Contamination

  • Troubleshooting Steps:

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatment.

    • Endotoxin Testing: Ensure that your antagonist preparation and all reagents are free of endotoxin contamination.

Data Presentation

Table 1: Clinically Reported Adverse Effects of Select CCR5 Antagonists

CCR5 AntagonistReported Adverse EffectClinical Development StatusReference(s)
AplavirocSevere HepatotoxicityDiscontinued[2][3][4]
VicrivirocIncreased Liver MalignanciesStalled[1][2]
MaravirocPotential HepatotoxicityApproved for HIV treatment[4]

Table 2: In Vitro Effects of Maraviroc on Cell Proliferation

Cell TypeEffectConcentrationReference(s)
T-cellsArrested Proliferation100 µM[1]
Gastric Cancer Cell LinesReduced ProliferationNot specified[5]

Experimental Protocols

Protocol: Assessing Cell Viability Using a Resazurin-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the CCR5 antagonist in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the antagonist. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Resazurin Addition: Prepare a working solution of resazurin (e.g., alamarBlue™) in cell culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control. Plot the results as a dose-response curve to determine the EC50 for cytotoxicity.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Cell Viability Effects start Unexpected Decrease in Cell Viability Observed check_conc Verify Antagonist Concentration and Perform Dose-Response start->check_conc test_cells Test in Different Cell Lines (CCR5+ and CCR5-) check_conc->test_cells No conc_issue Concentration-Dependent Cytotoxicity check_conc->conc_issue Yes off_target_screen Investigate Off-Target Effects (e.g., Profiling) test_cells->off_target_screen No cell_specific_issue Cell-Type Specific Effect test_cells->cell_specific_issue Yes check_contamination Check for Mycoplasma and Endotoxin Contamination off_target_screen->check_contamination No off_target_issue Potential Off-Target Effect off_target_screen->off_target_issue Yes contamination_issue Contamination Identified check_contamination->contamination_issue Yes no_issue No Obvious Cause Identified check_contamination->no_issue No

Caption: Troubleshooting workflow for unexpected cell viability effects.

signaling_pathway Simplified CCR5 Signaling Leading to Cell Proliferation ligand Chemokine Ligand (e.g., CCL5) ccr5 CCR5 Receptor ligand->ccr5 g_protein G-protein Signaling ccr5->g_protein antagonist This compound antagonist->ccr5 downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) g_protein->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Simplified CCR5 signaling leading to cell proliferation.

References

Technical Support Center: CCR5 Antagonist Resistance in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on CCR5 antagonists for HIV. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the in vitro and in vivo selection and characterization of HIV-1 resistance to CCR5 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?

A1: HIV-1 can develop resistance to CCR5 antagonists through two main pathways:

  • Continued Use of CCR5: The virus can acquire mutations in its envelope glycoprotein (gp120) that allow it to recognize and use the CCR5 receptor even when the antagonist is bound.[1][5][6] This mechanism is characterized by a reduction in the maximum percentage of viral inhibition.[1][5]

Q2: How is resistance to CCR5 antagonists phenotypically characterized in vitro?

A2: Resistance involving the continued use of CCR5 is typically identified by a change in the shape of the dose-response curve in cell-based infectivity assays. Instead of a rightward shift in the IC50 value (indicating competitive resistance), a "plateau" or flattening of the curve at less than 100% maximal inhibition is observed.[1][5] This indicates that even at high concentrations, the antagonist cannot completely block viral entry.

Q3: Which genetic mutations are associated with resistance to CCR5 antagonists?

A3: Mutations associated with resistance to CCR5 antagonists are primarily found in the V3 loop of the HIV-1 envelope protein gp120.[5][6] However, the specific mutations can be highly variable and context-dependent, often requiring a combination of changes to confer high-level resistance.[5][6] Mutations outside the V3 loop can also contribute to the level of resistance.[6] It is important to note that the presence of certain V3 loop mutations in treatment-naive patients does not always correlate with phenotypic resistance.[7]

Q4: What is the first step I should take if I suspect my cell culture experiment is selecting for resistant virus?

A4: The first step is to perform a coreceptor tropism assay to determine if the viral population has shifted from using CCR5 to CXCR4.[3][8] This can be done using either a genotypic or a phenotypic assay. If the virus remains CCR5-tropic, you should then proceed with phenotypic susceptibility testing to assess for changes in the dose-response curve to the CCR5 antagonist.

Troubleshooting Guides

Problem 1: Unexpected Virologic Failure in an In Vitro Selection Experiment

Symptoms:

  • Viral replication is not suppressed despite increasing concentrations of the CCR5 antagonist.

  • Cytopathic effects are observed in the cell culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Emergence of CXCR4-tropic virus 1. Harvest viral supernatant. 2. Perform a coreceptor tropism assay (e.g., using Ghost(3) cells expressing CD4 and either CCR5 or CXCR4). 3. If CXCR4-usage is confirmed, the selection for CCR5 antagonist resistance has been compromised by a switch in tropism.
Selection of a resistant virus that still uses CCR5 1. Clone and sequence the viral envelope (env) gene to identify mutations, particularly in the V3 loop. 2. Perform a phenotypic drug susceptibility assay using a sensitive cell line (e.g., TZM-bl) and a broad range of antagonist concentrations. 3. Analyze the dose-response curve for a plateau below 100% maximal inhibition.
Compound Instability or Degradation 1. Verify the stability and activity of your CCR5 antagonist stock solution. 2. Prepare fresh dilutions for each experiment. 3. Include a known sensitive (wild-type) virus as a control.
Cell Line Issues 1. Confirm the expression levels of CD4 and CCR5 on your target cells using flow cytometry. 2. Ensure the cells are healthy and not contaminated.
Problem 2: Inconsistent Results in Phenotypic Susceptibility Assays

Symptoms:

  • High variability in IC50 or maximal percent inhibition (MPI) values between replicate experiments.

  • Poor curve fits for the dose-response data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Virus Input 1. Accurately quantify the viral stock (e.g., by p24 ELISA or RT-qPCR) before each experiment. 2. Use a consistent multiplicity of infection (MOI) for each assay.
Cell Density and Viability 1. Ensure consistent cell seeding density. 2. Check cell viability before and during the assay.
Assay Readout Variability 1. Optimize the signal-to-background ratio of your readout (e.g., luciferase, beta-galactosidase). 2. Include appropriate positive and negative controls on each plate.
Presence of Mixed Viral Populations 1. If the viral stock is not clonal, you may be observing the combined effect on multiple viral species. 2. Consider clonal analysis of the viral population to isolate and characterize individual resistant variants.[5]

Quantitative Data Summary

The following table summarizes typical phenotypic data for CCR5 antagonist-sensitive and -resistant HIV-1 strains. Note that specific values can vary depending on the virus strain, the specific antagonist, and the assay system used.

Viral Phenotype Antagonist IC50 (nM) Maximal Percent Inhibition (MPI) Reference
Sensitive (Wild-Type)Maraviroc0.1 - 5.0>95%[5]
Resistant (CCR5-using)MaravirocMay be similar to sensitive or slightly increased<90% (often significantly lower)[1][5]
Sensitive (Wild-Type)Vicriviroc0.1 - 1.0>95%[5]
Resistant (CCR5-using)VicrivirocMay be similar to sensitive or slightly increased<90%[5]

Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Assay using Pseudotyped Viruses

This protocol describes a single-cycle infectivity assay to determine the susceptibility of HIV-1 envelope variants to CCR5 antagonists.

Materials:

  • HEK293T cells

  • HIV-1 env expression plasmid

  • HIV-1 backbone vector lacking env (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent

  • TZM-bl target cells (express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR)

  • CCR5 antagonist

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 env expression plasmid and the env-deleted backbone vector.

    • Harvest the supernatant containing pseudotyped viruses 48-72 hours post-transfection.

    • Filter the supernatant and quantify the virus (e.g., by p24 ELISA).

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the CCR5 antagonist.

    • Pre-incubate the TZM-bl cells with the antagonist dilutions for 1 hour at 37°C.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the no-drug control.

    • Plot the percentage of inhibition versus the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 and maximal percent inhibition.

Visualizations

HIV-1 Entry and CCR5 Antagonist Mechanism of Action

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_antagonist CCR5 Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Fusion Membrane Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and the inhibitory action of a CCR5 antagonist.

Experimental Workflow for Characterizing CCR5 Antagonist Resistance```dot

Resistance_Workflow Start Start: Suspected Resistance in Cell Culture TropismAssay Perform Coreceptor Tropism Assay Start->TropismAssay CXCR4 CXCR4-tropic Virus Detected (Tropism Switch) TropismAssay->CXCR4 Yes CCR5_using Virus Remains CCR5-tropic TropismAssay->CCR5_using No PhenotypeAssay Perform Phenotypic Susceptibility Assay ResistantPhenotype Resistance Confirmed: Plateau in Dose-Response PhenotypeAssay->ResistantPhenotype Plateau Observed SensitivePhenotype Sensitive Phenotype: No Plateau PhenotypeAssay->SensitivePhenotype No Plateau Sequencing Sequence env Gene IdentifyMutations Identify Resistance-Associated Mutations Sequencing->IdentifyMutations CCR5_using->PhenotypeAssay ResistantPhenotype->Sequencing

Caption: Simplified signaling cascade initiated by HIV-1 gp120 binding to CCR5.

References

Technical Support Center: Overcoming Poor Bioavailability of CCR5 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of "CCR5 antagonist 3."

Frequently Asked Questions (FAQs)

Q1: What are the likely causes for the poor in vivo bioavailability of this compound?

A1: Poor bioavailability of this compound is likely attributable to several factors common to poorly soluble drugs. These include low aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, and potentially high first-pass metabolism in the liver.[1][2] The chemical structure of the antagonist, such as its lipophilicity and molecular size, can also contribute to poor absorption.[1][2]

Q2: What initial steps can I take to improve the oral bioavailability of this compound?

A2: A practical first step is to conduct pre-formulation studies to characterize the physicochemical properties of this compound. Understanding its solubility, permeability (using Caco-2 assays, for example), and stability is crucial. Based on these findings, you can select an appropriate formulation strategy. Simple approaches to consider initially include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[2][3]

Q3: Are there more advanced formulation strategies I should consider if simple methods are insufficient?

A3: Yes, several advanced formulation strategies can significantly enhance bioavailability.[1][3] These include:

  • Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][4]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility in aqueous environments.[1][2]

  • Nanoparticle Formulations: Nanoparticles offer a larger surface area-to-volume ratio, leading to improved dissolution rates.[2][3]

Q4: How does the CCR5 signaling pathway influence the in vivo assessment of my antagonist?

A4: Understanding the CCR5 signaling pathway is critical for designing relevant pharmacodynamic assays. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (like RANTES, MIP-1α, and MIP-1β), activates downstream signaling cascades involving G-proteins, leading to cellular responses such as migration and inflammation.[5][6][7] Your antagonist blocks this interaction. Therefore, in vivo efficacy studies should measure downstream markers of CCR5 activation in target tissues to confirm that the administered antagonist is reaching its site of action at a sufficient concentration to exert a biological effect.

Troubleshooting Guides

Issue 1: Inconsistent or Low In Vivo Efficacy Despite High In Vitro Potency
Potential Cause Troubleshooting Step Recommended Action
Poor Bioavailability Assess plasma concentrations of this compound post-administration.Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and AUC. If exposure is low, consider formulation optimization.
Rapid Metabolism Analyze plasma and liver microsomes for metabolites.Perform in vitro metabolism studies using liver microsomes to identify major metabolic pathways. Co-administration with a CYP3A4 inhibitor like ritonavir might be explored if CYP3A4 is the primary metabolizing enzyme, though this requires careful consideration of potential drug-drug interactions.[8][9][10]
P-glycoprotein (P-gp) Efflux Evaluate if the compound is a P-gp substrate.Conduct in vitro P-gp substrate assays. If it is a substrate, formulation strategies that inhibit P-gp or the use of P-gp inhibitors could be investigated.[9]
Issue 2: High Variability in In Vivo Data Between Animals
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Dosing Review the dosing procedure and vehicle preparation.Ensure the formulation is homogenous and stable. For oral gavage, ensure accurate volume administration based on body weight.
Food Effects Standardize the feeding schedule of the animals.The presence of food can significantly alter the absorption of some drugs.[11] Conduct studies in both fasted and fed states to assess any food effect on the bioavailability of your formulation.
Biological Variability Increase the number of animals per group.This will provide greater statistical power to overcome individual variations in drug absorption and metabolism.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or wet mill

Methodology:

  • Prepare a pre-suspension by dispersing this compound and a suitable stabilizer in purified water.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a defined pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles).

  • Alternatively, use a wet milling technique with milling media (e.g., zirconium oxide beads) for a specified duration.

  • Characterize the resulting nanosuspension for particle size distribution (using dynamic light scattering), zeta potential, and drug content.

  • Lyophilize the nanosuspension to obtain a solid powder for long-term storage and reconstitution.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of different formulations of this compound.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Formulations of this compound (e.g., simple suspension, nanosuspension, SEDDS)

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Acclimatize animals for at least one week before the study.

  • Fast animals overnight (with free access to water) before dosing.

  • Administer the specific formulation of this compound via oral gavage at a predetermined dose.

  • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Chemokine Ligand (e.g., RANTES, MIP-1α/β) CCR5 CCR5 Receptor Ligand->CCR5 Binds & Activates Antagonist This compound Antagonist->CCR5 Blocks Binding G_Protein G-protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization MAPK MAPK Pathway PI3K->MAPK Cellular_Response Cellular Response (Migration, Inflammation) MAPK->Cellular_Response Ca_Mobilization->Cellular_Response

Caption: CCR5 Signaling Pathway and Mechanism of Antagonism.

Bioavailability_Workflow Start Poorly Bioavailable This compound Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Formulation Select Formulation Strategy Physicochem->Formulation Micronization Particle Size Reduction Formulation->Micronization Low Solubility Lipid Lipid-Based System (SEDDS) Formulation->Lipid Lipophilic Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Poorly Soluble In_Vitro In Vitro Dissolution Testing Micronization->In_Vitro Lipid->In_Vitro Solid_Dispersion->In_Vitro In_Vivo In Vivo PK Study (Rodent Model) In_Vitro->In_Vivo Analysis Analyze PK Data In_Vivo->Analysis Success Bioavailability Goal Met Analysis->Success Yes Iterate Iterate on Formulation Analysis->Iterate No Iterate->Formulation Troubleshooting_Flowchart Start Inconsistent/Low In Vivo Efficacy Check_PK Is Plasma Exposure (AUC) Low? Start->Check_PK Improve_Formulation Improve Formulation (e.g., Nanosizing, SEDDS) Check_PK->Improve_Formulation Yes Check_Metabolism Is Half-life Very Short? Check_PK->Check_Metabolism No Improve_Formulation->Start Metabolism_Studies Conduct In Vitro Metabolism Studies Check_Metabolism->Metabolism_Studies Yes PD_Assay Assess Target Engagement (Pharmacodynamic Marker) Check_Metabolism->PD_Assay No Consider_Efflux Consider P-gp Efflux Metabolism_Studies->Consider_Efflux

References

"CCR5 antagonist 3" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonist 3 assays.

General FAQs

Q1: What is the mechanism of action for CCR5 antagonists?

CCR5 receptor antagonists are a class of small molecules that bind to the C-C chemokine receptor type 5 (CCR5). This binding prevents the interaction of the viral glycoprotein gp120 with the receptor, which is a critical step for the entry of R5-tropic HIV into host cells.[1] These antagonists are allosteric inhibitors, meaning they bind to a site on the receptor that is distinct from the natural ligand binding site, inducing a conformational change that prevents viral entry.

Q2: What are the most common assays used to screen for and characterize CCR5 antagonists?

The most common assays include:

  • Radioligand Binding Assays: To determine the affinity of the antagonist for the CCR5 receptor.

  • Calcium Mobilization Assays: To measure the functional consequence of receptor activation or inhibition.

  • Chemotaxis Assays: To assess the ability of the antagonist to block the migration of cells towards a CCR5 ligand.

  • HIV Entry/Fusion Assays: To directly measure the inhibition of viral entry into host cells.

Q3: What are some potential sources of assay interference when working with CCR5 antagonists?

Several factors can interfere with CCR5 antagonist assays, including:

  • Cell Line Variability: Different cell lines have varying levels of CCR5 expression, which can impact assay results.[2]

  • Compound Promiscuity: Test compounds may interact with multiple targets, leading to off-target effects and false positives.[3][4][5]

  • Serum Proteins: Components in serum can bind to test compounds, reducing their effective concentration.[6]

  • Reagent Quality: The quality and handling of reagents, such as antibodies and ligands, are crucial for reliable results.

CCR5 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a natural ligand (like CCL3, CCL4, or CCL5) to the CCR5 receptor, leading to downstream cellular responses. CCR5 antagonists block this process.

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->MAPK Activates Actin Actin Polymerization MAPK->Actin Leads to Chemotaxis Chemotaxis Actin->Chemotaxis Results in Ligand Chemokine (e.g., CCL5) Ligand->CCR5 Binds & Activates Antagonist This compound Antagonist->CCR5 Binds & Blocks

Caption: CCR5 signaling pathway upon chemokine binding and its inhibition by an antagonist.

Radioligand Binding Assays

FAQs

Q1: What is the principle of a radioligand binding assay?

This assay measures the direct interaction of a radiolabeled ligand with the CCR5 receptor.[7] It is considered the gold standard for determining the affinity (Ki or IC50) of a test compound.[7] The assay involves incubating a source of CCR5 receptors (cell membranes or whole cells) with a fixed concentration of a radiolabeled CCR5 ligand and varying concentrations of the unlabeled test compound (antagonist).[7] The amount of radioligand displaced by the test compound is measured to determine its binding affinity.[7]

Q2: How do I choose the right radioligand?

Select a radioligand with high affinity and specificity for the CCR5 receptor. It is also advantageous to use an antagonist radioligand as they do not activate the receptor, which can prevent receptor desensitization and internalization during the assay.

Troubleshooting Guide
ProblemPotential CauseRecommended Action
High Non-Specific Binding Radioligand concentration is too high.Optimize the radioligand concentration; it should ideally be at or below its Kd value.
Insufficient blocking of non-specific sites.Use appropriate blocking agents in the assay buffer, such as bovine serum albumin (BSA).[8]
The filter material is not suitable.Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[9]
Low Specific Binding Low receptor density in the membrane preparation.Use a cell line with higher CCR5 expression or prepare a more concentrated membrane stock.
Degraded radioligand.Check the purity and age of the radioligand. Store it properly to avoid degradation.
Assay conditions are not optimal.Optimize incubation time, temperature, and buffer composition (pH, ionic strength).[3][8]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Inefficient separation of bound and free radioligand.Ensure the filtration and washing steps are performed quickly and consistently to minimize dissociation of the radioligand-receptor complex.[9]
Radioligand depletion.Ensure that the total receptor concentration is significantly lower than the radioligand concentration to avoid ligand depletion.[10]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay using cell membranes expressing CCR5.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare CCR5-expressing cell membranes A1 Add buffer, antagonist dilutions, radioligand, and membranes to a 96-well plate P1->A1 P2 Prepare assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.5% BSA) P2->A1 P3 Prepare serial dilutions of this compound P3->A1 P4 Prepare radioligand solution (e.g., [¹²⁵I]-MIP-1α) at 2x final concentration P4->A1 A2 Incubate at room temperature (e.g., 60-90 minutes) with gentle agitation A1->A2 S1 Rapidly filter the plate contents through a glass fiber filter plate A2->S1 S2 Wash filters with ice-cold wash buffer to remove unbound radioligand S1->S2 S3 Dry the filter plate S2->S3 S4 Add scintillation cocktail and count radioactivity using a microplate counter S3->S4 D1 Subtract non-specific binding (wells with excess unlabeled ligand) S4->D1 D2 Plot specific binding vs. antagonist concentration D1->D2 D3 Calculate IC₅₀ and Ki values using non-linear regression D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assays

FAQs

Q1: How does a calcium mobilization assay work for CCR5 antagonists?

CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by a ligand, triggers a signaling cascade leading to the release of intracellular calcium (Ca²⁺).[4][11] Calcium mobilization assays use a fluorescent dye that binds to Ca²⁺ and emits a signal upon binding.[12] An antagonist will block the ligand-induced Ca²⁺ release, resulting in a decrease in the fluorescent signal.[12]

Q2: What are common fluorescent dyes used for calcium mobilization assays?

Commonly used dyes include Fura-2, Fluo-3, Fluo-4, and Calcium-6. Some of these are available in no-wash formulations, which simplify the assay protocol.

Troubleshooting Guide
ProblemPotential CauseRecommended Action
High Background Signal Damaged or dying cells.Ensure cells are healthy and have high viability. Avoid over-confluency.
Incomplete dye loading or hydrolysis.Optimize dye loading time and temperature. Ensure the dye is not expired.
Autofluorescence of test compounds.Test compounds for autofluorescence at the assay wavelengths and subtract this from the signal if necessary.
Low Signal-to-Noise Ratio Low receptor expression.Use a cell line with higher CCR5 expression or consider using a promiscuous G-protein like Gα15/16 to amplify the signal.[13]
Insufficient agonist concentration.Use an agonist concentration that elicits a robust response (e.g., EC₈₀).
Incorrect assay buffer components.Ensure the buffer contains appropriate concentrations of Ca²⁺ and Mg²⁺.
False Positives Compound inhibits the fluorescent dye.Screen compounds for direct effects on the dye's fluorescence.
Compound is cytotoxic.Perform a cell viability assay in parallel to identify cytotoxic compounds.
Experimental Protocol: Calcium Mobilization Assay

This protocol describes a typical calcium mobilization assay using a fluorescent plate reader.

Calcium_Mobilization_Workflow cluster_assay Antagonist & Agonist Addition cluster_analysis Data Analysis P1 Seed CCR5-expressing cells in a 96-well plate and culture overnight P2 Prepare calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer P3 Remove culture medium and add the dye solution to the cells P1->P3 P2->P3 P4 Incubate to allow dye loading (e.g., 30-60 minutes at 37°C) P3->P4 A1 Add serial dilutions of This compound to the wells P4->A1 A2 Incubate for a short period (e.g., 15-30 minutes) A1->A2 A3 Place the plate in a fluorescent plate reader A2->A3 A4 Inject CCR5 agonist (e.g., CCL5) and immediately measure fluorescence A3->A4 D1 Measure the peak fluorescent signal for each well A4->D1 D2 Normalize the data to controls (agonist alone and vehicle) D1->D2 D3 Plot the normalized response vs. antagonist concentration and calculate IC₅₀ D2->D3

Caption: Workflow for a calcium mobilization assay.

Chemotaxis Assays

FAQs

Q1: What is the principle of a chemotaxis assay?

Chemotaxis is the directed migration of cells towards a chemical gradient. In the context of CCR5, cells expressing this receptor will migrate towards a CCR5 ligand (chemoattractant). A CCR5 antagonist will block this migration. The assay is typically performed using a transwell system, where cells are placed in an upper chamber and the chemoattractant in a lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane is then quantified.

Q2: What cell types are suitable for a CCR5 chemotaxis assay?

Any cell line that expresses CCR5 and is capable of migration can be used. This includes certain T-cell lines, monocytes, and transfected cell lines. Primary cells like peripheral blood mononuclear cells (PBMCs) can also be used but may show more variability.

Troubleshooting Guide
ProblemPotential CauseRecommended Action
High Background Migration (High migration in the absence of chemoattractant) Cells are overly motile or unhealthy.Ensure cells are in a healthy, logarithmic growth phase. Serum-starve cells prior to the assay to reduce random migration.[14]
The membrane pore size is too large.Use a membrane with a pore size that allows active migration but prevents passive dropping of cells.
Low Migration Towards Chemoattractant Chemoattractant concentration is not optimal.Perform a dose-response curve for the chemoattractant to determine the optimal concentration.
Low CCR5 expression on cells.Verify CCR5 expression using flow cytometry.[5]
Incubation time is too short or too long.Optimize the incubation time to allow for sufficient migration without exhausting the chemoattractant gradient.[15]
High Variability Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
Inconsistent chemoattractant gradient.Be careful not to introduce bubbles when adding the chemoattractant to the lower chamber.
Experimental Protocol: Chemotaxis Assay

This protocol outlines a standard transwell chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Cell Migration cluster_quantification Quantification of Migrated Cells cluster_analysis Data Analysis P1 Prepare CCR5-expressing cells and resuspend in serum-free media P2 Pre-incubate cells with different concentrations of this compound P1->P2 A1 Add the cell suspension (with or without antagonist) to the upper chamber P2->A1 P3 Add chemoattractant (e.g., CCL5) to the lower wells of a transwell plate P4 Place the transwell inserts (porous membrane) into the wells P3->P4 P4->A1 A2 Incubate for several hours (e.g., 2-4 hours) at 37°C A1->A2 Q1 Remove non-migrated cells from the top of the membrane A2->Q1 Q2 Fix and stain the migrated cells on the bottom of the membrane Q1->Q2 Q3 Count the stained cells under a microscope or elute the dye and measure absorbance Q2->Q3 D1 Normalize the number of migrated cells to the positive control (chemoattractant alone) Q3->D1 D2 Plot the percentage of inhibition vs. antagonist concentration and calculate IC₅₀ D1->D2

Caption: Workflow for a transwell chemotaxis assay.

HIV Entry and Fusion Assays

FAQs

Q1: Why is it important to perform an HIV entry assay?

While binding and functional assays provide valuable information about a compound's activity at the receptor level, an HIV entry assay directly measures the ultimate goal: preventing the virus from infecting a cell. This is a crucial step in validating a CCR5 antagonist for anti-HIV therapy. It is also a required step before prescribing a CCR5 antagonist.[16][17]

Q2: What types of HIV entry assays are available?

Commonly used assays involve pseudotyped viruses, where the envelope proteins of HIV (including gp120) are expressed on a replication-incompetent viral core that carries a reporter gene (e.g., luciferase or beta-galactosidase). Infection of target cells is then quantified by measuring the reporter gene activity.

Troubleshooting Guide
ProblemPotential CauseRecommended Action
Low Viral Titer/Infectivity Poor quality pseudovirus preparation.Optimize the virus production protocol (e.g., transfection efficiency, harvest time). Titer the virus stock before use.
Low expression of CD4 and CCR5 on target cells.Use a cell line known to be highly permissive to R5-tropic HIV infection (e.g., TZM-bl cells).
High Background Signal (Signal in uninfected wells) Contamination of cell cultures.Maintain sterile cell culture practices.
Reagent interference with the reporter assay.Test for any effects of the antagonist compound on the reporter enzyme activity.
Inconsistent Results Variability in viral stock.Aliquot and freeze the viral stock to ensure consistency between experiments.
Cell passage number.Use cells within a defined passage number range, as receptor expression can change over time in culture.

This technical support center provides a starting point for troubleshooting your this compound assays. For more specific issues, it is always recommended to consult the literature and the manufacturer's instructions for your specific reagents and equipment.

References

"CCR5 antagonist 3" optimizing incubation time for receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CCR5 antagonists and optimizing incubation times for receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for a CCR5 antagonist binding assay?

A1: A common starting point for incubation in CCR5 antagonist binding assays is 1 to 2 hours at room temperature.[1][2] However, the optimal time can vary significantly depending on the specific antagonist, its binding kinetics, and the assay format. For some antagonists with slow binding kinetics, incubation times of 3 to 4 hours or even longer may be necessary to reach equilibrium.[1]

Q2: How do I determine the optimal incubation time for my specific CCR5 antagonist?

A2: To determine the optimal incubation time, a time-course experiment is recommended. This involves incubating the receptor source (e.g., cell membranes or whole cells expressing CCR5) with a fixed concentration of the radiolabeled or fluorescently-labeled antagonist for varying durations (e.g., 15, 30, 60, 90, 120, 180, 240 minutes). The point at which the specific binding reaches a plateau indicates that equilibrium has been achieved, and this represents the optimal incubation time. Binding can reach equilibrium between 10 and 60 minutes at the lowest concentrations.[1]

Q3: What factors can influence the required incubation time?

A3: Several factors can affect the incubation time required to reach binding equilibrium:

  • Antagonist Properties: The association and dissociation rates (kon and koff) of the antagonist are critical. Antagonists with slow association rates will require longer incubation times.[1][3]

  • Temperature: Lower temperatures (e.g., 4°C) generally slow down the binding kinetics, necessitating longer incubation times compared to room temperature or 37°C.[4][5]

  • Concentration of Ligand and Receptor: The concentrations of both the labeled ligand and the receptor can influence the time it takes to reach equilibrium.

  • Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the binding buffer can impact receptor conformation and ligand binding.

Q4: Can pre-incubation with an unlabeled antagonist affect the results?

A4: Yes, pre-incubating the receptor with an unlabeled antagonist before adding the labeled ligand is a common technique in competition binding assays to ensure the unlabeled compound reaches equilibrium.[1] This is particularly important for antagonists with slow binding kinetics. A pre-incubation period of 3 hours has been used in some studies.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Specific Binding 1. Incubation time is too short: The binding has not reached equilibrium. 2. Degradation of receptor or ligand: Instability during prolonged incubation. 3. Suboptimal antagonist concentration. 1. Perform a time-course experiment to determine the optimal incubation time. 2. Include protease inhibitors in the binding buffer. Test for ligand stability over the incubation period. 3. Titrate the antagonist to find the optimal concentration.
High Non-Specific Binding 1. Incubation time is too long: This can sometimes lead to increased binding to non-receptor sites. 2. Inappropriate blocking agents: Insufficient blocking of non-specific sites. 3. Hydrophobic interactions: The antagonist may be sticking to plasticware or filter membranes.1. Reduce the incubation time, ensuring it is still sufficient to reach equilibrium for specific binding. 2. Optimize the concentration of blocking agents like BSA or use different blocking agents. 3. Include a detergent (e.g., 0.1% BSA) in the wash buffer and pre-treat plates/filters.
Inconsistent Results/Poor Reproducibility 1. Incubation time is on the slope of the binding curve: The assay is not being stopped at equilibrium. 2. Temperature fluctuations: Inconsistent incubation temperatures between experiments. 3. Pipetting errors. 1. Ensure the chosen incubation time is on the plateau of the time-course curve. 2. Use a temperature-controlled incubator or water bath for consistent temperature. 3. Ensure accurate and consistent pipetting techniques.
Apparent "Shift" in IC50 Values 1. Insufficient incubation time for the competitor: The unlabeled antagonist has not reached equilibrium in a competition assay. 2. Multi-step binding mechanism: The antagonist may have a complex binding process.[1][3]1. Increase the pre-incubation time for the unlabeled competitor. 2. Consider more complex binding models for data analysis. Kinetic studies may be necessary to fully characterize the interaction.[1]

Experimental Protocols

Protocol: Optimization of Incubation Time for a CCR5 Radioligand Binding Assay

This protocol outlines a method to determine the optimal incubation time for a novel CCR5 antagonist using a radioligand competition binding assay with membranes from cells overexpressing human CCR5.

Materials:

  • CCR5 Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A known CCR5 ligand labeled with a radioisotope (e.g., [125I]-MIP-1α, [125I]-RANTES, or [3H]-Maraviroc).[1][6][7]

  • Test Antagonist: The unlabeled CCR5 antagonist being investigated.

  • Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[2]

  • Wash Buffer: e.g., Binding Buffer containing 0.5 M NaCl.[2]

  • Non-Specific Binding Control: A high concentration of a known unlabeled CCR5 ligand (e.g., 100 nM of unlabeled chemokine).[2]

  • 96-well Filter Plates: (e.g., GFB filter plates).[2]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Prepare Reagents: Dilute the CCR5 membranes, radioligand, and test antagonist to their working concentrations in binding buffer.

  • Set up the Assay Plate:

    • Total Binding: Add binding buffer.

    • Non-Specific Binding: Add the non-specific binding control.

    • Test Wells: Add the test antagonist.

  • Add Radioligand: Add the radioligand to all wells at a concentration typically at or below its Kd.

  • Initiate Binding: Add the CCR5 membranes to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature. Set up separate plates or sets of wells for each time point to be tested (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).

  • Termination of Binding: At each time point, terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of incubation time.

    • The optimal incubation time is the point at which the specific binding reaches a stable maximum (the plateau of the curve).

Quantitative Data Summary

Parameter Maraviroc Aplaviroc Vicriviroc TAK-779 Reference
Binding Affinity (Ki or KD) 1.7 nM (KD)Sub-nMSub-nM1.4 nM (Ki)[1][4][7]
Reported Incubation Time 2-3 hoursNot specifiedNot specifiedNot specified[1]
Dissociation Half-life (t1/2) ~9.6 hours~24 hours (at 22°C)~2-fold slower than MaravirocNot specified[4]
Binding Mechanism Two-step kinetic mechanism---[1][3]

Visualizations

G cluster_workflow Experimental Workflow: Optimizing Incubation Time prep Prepare Reagents (Membranes, Ligands, Buffers) setup Set up Assay Plate (Total, NSB, Test Wells) prep->setup add_ligand Add Radiolabeled Ligand setup->add_ligand initiate Add CCR5 Membranes add_ligand->initiate incubate Incubate at RT for Varying Time Points initiate->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Analyze Data: Plot Specific Binding vs. Time count->analyze determine Determine Optimal Time (Plateau of the Curve) analyze->determine

Caption: Workflow for optimizing incubation time in a CCR5 receptor binding assay.

G cluster_pathway CCR5 Signaling Pathway and Antagonist Inhibition ligand Chemokine (e.g., CCL5) ccr5 CCR5 Receptor ligand->ccr5:f0 Binds & Activates antagonist CCR5 Antagonist 3 antagonist->ccr5:f0 Binds & Blocks g_protein G-protein (Gαi) ccr5->g_protein Activates downstream Downstream Signaling (e.g., Ca2+ mobilization, chemotaxis) g_protein->downstream Initiates

Caption: Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.

References

Technical Support Center: Synthesis of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CCR5 antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.

Troubleshooting Guides

Amide Coupling Reactions

The formation of the amide bond is a critical step in the synthesis of many CCR5 antagonists, such as Maraviroc. Challenges in this step can significantly impact yield and purity, especially during scale-up.

Q: My amide coupling reaction is showing low conversion. What are the potential causes and solutions?

A: Low conversion in amide coupling reactions can be attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the activating agent is not effective, the reaction will not proceed efficiently.

    • Troubleshooting:

      • Choice of Coupling Reagent: For large-scale synthesis, consider robust and cost-effective reagents. While HATU and HOBt/EDC are common in lab-scale synthesis, alternatives like T3P (n-propanephosphonic acid anhydride) with pyridine can be effective and minimize epimerization on a larger scale.[1]

      • Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust method for activation, particularly for less reactive amines. However, this method can be harsh and may require optimization to avoid side reactions.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. In cases of very weak nucleophiles, stronger bases might be necessary, but care must be taken to avoid side reactions.

      • Reaction Temperature: Increasing the reaction temperature can sometimes improve conversion, but this must be balanced with the risk of side reactions and epimerization.

  • Poor Solubility of Reagents: If any of the reactants or the activated intermediate are not fully dissolved, the reaction rate will be significantly reduced.

    • Troubleshooting:

      • Solvent Screening: A thorough solvent screen is essential. Solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN) are common. For scale-up, consider the safety, environmental impact, and ease of removal of the solvent.

  • Side Reactions: The activated carboxylic acid can participate in side reactions, such as the formation of an anhydride, which can reduce the yield of the desired amide.

    • Troubleshooting:

      • Order of Addition: Adding the coupling reagent to a solution of the carboxylic acid and amine can sometimes minimize side reactions of the activated species.

      • Control of Stoichiometry: Precise control of the stoichiometry of the coupling reagent and base is critical.

Q: I am observing significant epimerization of my chiral starting material during the amide coupling step. How can I minimize this?

A: Epimerization is a common challenge when coupling chiral carboxylic acids. The risk of racemization increases with prolonged exposure to basic conditions and elevated temperatures.

  • Troubleshooting:

    • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an activated ester that is less prone to epimerization.

    • Choice of Coupling Reagent: Certain coupling reagents are known to be more "racemization-free" than others. For example, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often preferred for sensitive substrates.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This is often between 0 °C and room temperature.

    • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using strong, nucleophilic bases.

Asymmetric Synthesis and Scale-Up

Achieving high enantioselectivity is crucial for the biological activity of CCR5 antagonists. Transferring asymmetric reactions from the lab to a larger scale presents unique challenges.

Q: My asymmetric hydrogenation is giving a lower enantiomeric excess (ee) on a larger scale compared to the lab scale. What could be the reasons?

A: A drop in enantioselectivity upon scale-up of an asymmetric hydrogenation can be due to several factors:

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of low hydrogen concentration, which can affect the performance of the chiral catalyst.

    • Troubleshooting:

      • Agitation Rate: Ensure efficient stirring to maintain a homogenous reaction mixture and facilitate the dissolution of hydrogen gas.

      • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes improve both the reaction rate and the enantioselectivity.

  • Catalyst Deactivation: The chiral catalyst can be sensitive to impurities that may be present in the starting materials or solvents at a larger scale.

    • Troubleshooting:

      • Purity of Starting Materials: Ensure that all starting materials and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate many hydrogenation catalysts.

      • Catalyst Loading: While it is desirable to use a low catalyst loading for economic reasons, a slightly higher loading may be necessary on a larger scale to compensate for any minor deactivation.

  • Temperature Control: Poor heat dissipation on a larger scale can lead to an increase in the reaction temperature, which can negatively impact enantioselectivity.

    • Troubleshooting:

      • Jacketed Reactors: Use jacketed reactors with efficient cooling systems to maintain a constant and controlled reaction temperature.

Q: I am facing difficulties with the work-up and purification of my chiral product after asymmetric synthesis. What are some strategies for large-scale purification?

A: Purification of chiral compounds on a large scale requires different strategies than laboratory-scale chromatography.

  • Troubleshooting:

    • Crystallization-Induced Resolution: If the product is crystalline, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be a highly effective method for separating enantiomers on a large scale.

    • Preferential Crystallization: In some cases, it may be possible to crystallize one enantiomer directly from a racemic or enriched mixture.

    • Preparative Chiral HPLC: While expensive, preparative chiral high-performance liquid chromatography (HPLC) is a viable option for high-value products when other methods are not successful.

Polymorphism Control

The crystalline form (polymorph) of the final active pharmaceutical ingredient (API) can significantly affect its physical properties, such as solubility and stability. Controlling polymorphism is a critical aspect of scaling up the synthesis of CCR5 antagonists like Maraviroc.

Q: I am obtaining different crystalline forms of my final product in different batches. How can I ensure consistent production of the desired polymorph?

A: Inconsistent polymorphism is a common issue in pharmaceutical manufacturing and can arise from subtle variations in the crystallization process.

  • Troubleshooting:

    • Seeding: The most reliable way to control polymorphism is to seed the crystallization with crystals of the desired polymorph. The amount and quality of the seed crystals are critical parameters.

    • Solvent System: The choice of solvent or solvent mixture has a profound impact on which polymorph crystallizes. A thorough polymorph screen should be conducted to identify the conditions that favor the desired form.

    • Cooling Rate and Temperature: The rate of cooling and the final crystallization temperature must be precisely controlled. Slow cooling generally favors the formation of the most thermodynamically stable polymorph.

    • Agitation: The stirring rate can influence nucleation and crystal growth, and therefore, the resulting polymorph.

    • Supersaturation: The level of supersaturation at which nucleation occurs is a key factor. Controlling the rate of addition of an anti-solvent or the cooling rate can help to control supersaturation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of Maraviroc?

A1: The synthesis of Maraviroc involves several complex steps, and scaling up presents a number of challenges:[2][3]

  • Asymmetric Synthesis: The stereocenter in the β-amino ester fragment is crucial for its activity. Ensuring high enantiomeric excess on a large scale requires careful selection and optimization of the asymmetric synthesis method.

  • Amide Coupling: The coupling of the three key fragments can be challenging, with potential for low yields and side reactions.

  • Purification: The purification of the final product and intermediates on a large scale can be difficult and may require the development of robust crystallization procedures.

  • Impurity Control: The formation of impurities during the synthesis must be carefully monitored and controlled to meet regulatory requirements. For example, in the synthesis of the 4,4-difluorocyclohexanecarboxylic acid fragment, an inseparable vinyl fluoride impurity can be formed.[4]

  • Polymorphism: Maraviroc can exist in different crystalline forms, and controlling the crystallization process to consistently produce the desired polymorph is a significant challenge.

Q2: Why were the developments of other CCR5 antagonists like Aplaviroc and Vicriviroc discontinued?

A2:

  • Aplaviroc: The clinical development of Aplaviroc was halted due to concerns about liver toxicity (hepatotoxicity) observed in patients.[5]

  • Vicriviroc: The development of Vicriviroc was discontinued because it did not meet the primary efficacy endpoints in late-stage clinical trials for treatment-experienced patients. There were also initial concerns about a potential for a higher rate of malignancies, though this was not confirmed in later follow-ups.

Q3: What are some common impurities that can form during the synthesis of CCR5 antagonists?

A3: The types of impurities will depend on the specific synthetic route. However, some common classes of impurities include:

  • Diastereomers and Enantiomers: From incomplete resolution or racemization during the synthesis.

  • Over-alkylation or Incomplete Alkylation Products: In steps involving N-alkylation.

  • Side-products from Coupling Reactions: Such as the formation of anhydrides or reaction with residual solvents.

  • Residual Solvents and Reagents: From incomplete removal during work-up and purification.

  • Degradation Products: Formed during the synthesis or on storage.

Q4: What analytical techniques are essential for monitoring the synthesis and ensuring the quality of the final product?

A4: A combination of analytical techniques is crucial:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and determining enantiomeric excess (with a chiral column).

  • Mass Spectrometry (MS): For confirming the identity of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and any isolated impurities.

  • X-Ray Powder Diffraction (XRPD): For identifying and characterizing the crystalline form (polymorph) of the final product.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): For assessing the thermal properties and solvate/hydrate forms of the solid-state material.

Data Presentation

Table 1: Representative Yields in Maraviroc Synthesis at Different Scales

StepReactionLab Scale YieldPilot Plant Scale YieldReference
1Formation of β-amino ester49% (overall, 6 steps)Not explicitly stated[3]
2Amide coupling to form final MaravirocNot explicitly stated"multikilogram quantities" produced over four campaigns
3Alternative convergent synthesis (9 steps)18-25% (overall)Not applicable[3]

Note: Direct comparative data for yields at different scales is limited in publicly available literature. The table provides representative examples from different synthetic routes and scales.

Experimental Protocols

Key Experiment: Amide Coupling for Maraviroc Synthesis (Illustrative)

This protocol is a generalized representation based on published synthetic routes.[2] Specific conditions may vary.

Objective: To couple the β-amino propanamine intermediate with 4,4-difluorocyclohexanecarboxylic acid.

Materials:

  • (1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

  • 4,4-difluorocyclohexanecarboxylic acid

  • Coupling reagent (e.g., HATU, EDC/HOBt, or T3P)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a clean, dry, inert atmosphere (e.g., nitrogen or argon) reactor, dissolve the 4,4-difluorocyclohexanecarboxylic acid and the β-amino propanamine intermediate in the chosen anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base to the reaction mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) using an appropriate cooling bath.

  • Coupling Reagent Addition: Slowly add the coupling reagent to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding the appropriate aqueous solution (e.g., saturated sodium bicarbonate).

    • Separate the organic layer.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over a drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Mandatory Visualization

CCR5_Signaling_Pathway Ligand Chemokine (e.g., CCL5) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein G-protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Release->Downstream PKC->Downstream Cellular_Response Cellular Response (e.g., Chemotaxis, Gene Expression) Downstream->Cellular_Response Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: CCR5 Signaling Pathway and Mechanism of Antagonist Action.

Synthesis_Workflow Start Starting Materials (Key Fragments) Coupling Amide Coupling Start->Coupling Workup Reaction Work-up & Extraction Coupling->Workup Analysis In-Process Control (HPLC, TLC) Coupling->Analysis FinalProduct Final Product (Crude) Workup->FinalProduct Purification Purification (Crystallization/Chromatography) Analysis->Coupling Optimization FinalPurification Final Purification & Polymorph Control FinalProduct->FinalPurification API Active Pharmaceutical Ingredient (API) FinalPurification->API QC Quality Control (HPLC, XRPD, etc.) FinalPurification->QC API->QC

Caption: Generalized Experimental Workflow for CCR5 Antagonist Synthesis.

Troubleshooting_Logic Problem Low Yield in Amide Coupling Cause1 Inefficient Activation? Problem->Cause1 Cause2 Poor Nucleophilicity? Problem->Cause2 Cause3 Solubility Issues? Problem->Cause3 Solution1 Change Coupling Reagent or Use Acid Chloride Cause1->Solution1 If yes Solution2 Optimize Base and Temperature Cause2->Solution2 If yes Solution3 Solvent Screening Cause3->Solution3 If yes

Caption: Troubleshooting Logic for Low Yield in Amide Coupling Reactions.

References

"CCR5 antagonist 3" addressing hepatotoxicity concerns in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "CCR5 antagonist 3" in preclinical models, with a specific focus on addressing hepatotoxicity concerns.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the preclinical evaluation of "this compound".

Issue 1: Elevated Liver Enzymes in In Vivo Rodent Studies

Question: We observed a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rats treated with "this compound" at our target therapeutic dose. How should we proceed?

Answer:

  • Confirm the Finding: Repeat the study with a larger cohort of animals to ensure the observation is reproducible. Include a vehicle control group and a positive control known to induce hepatotoxicity (e.g., acetaminophen).

  • Dose-Response Assessment: Conduct a dose-ranging study to determine if the hepatotoxicity is dose-dependent. This will help in identifying a potential therapeutic window with an acceptable safety margin.

  • Histopathological Analysis: Perform a thorough histopathological examination of liver tissues from the treated animals. Look for signs of hepatocellular necrosis, inflammation, steatosis, or cholestasis. This will provide crucial information on the nature and severity of the liver injury.

  • Mechanism of Injury Investigation:

    • Oxidative Stress Markers: Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) and reduced glutathione (GSH).

    • Mitochondrial Function: Assess mitochondrial function in isolated liver mitochondria. Look for evidence of mitochondrial swelling, decreased membrane potential, and reduced ATP production. Drug-induced liver injury can sometimes be initiated by mitochondrial dysfunction[1][2].

    • Bile Acid Homeostasis: Measure serum and hepatic bile acid levels to investigate potential cholestatic injury[1][3].

Issue 2: Discrepancy Between In Vitro and In Vivo Hepatotoxicity Results

Question: Our in vitro studies using primary human hepatocytes showed no significant cytotoxicity with "this compound". However, our in vivo mouse model shows signs of liver injury. What could explain this discrepancy?

Answer:

Discrepancies between in vitro and in vivo toxicity are a known challenge in drug development[4][5]. Several factors could contribute to this:

  • Metabolic Activation: "this compound" might be converted to a toxic metabolite in vivo that is not formed, or is formed at a much lower rate, in your in vitro system. Consider using liver microsomes or S9 fractions from the relevant species to investigate the metabolic profile of the compound.

  • Immune-Mediated Hepatotoxicity: The hepatotoxicity could be immune-mediated, a mechanism that is not captured in standard hepatocyte monocultures[1][2][3]. Consider co-culture systems with immune cells or using humanized mouse models. The role of the adaptive immune response is highlighted in idiosyncratic drug-induced liver injury[2].

  • Systemic Effects: The in vivo toxicity may be a result of systemic effects, such as alterations in blood flow or systemic inflammation, which are not present in an isolated cell culture system.

  • Species Differences: The metabolic pathways and susceptibility to liver injury can differ significantly between humans and preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known hepatotoxicity risks associated with the CCR5 antagonist class of drugs?

A1: Several CCR5 antagonists have been associated with hepatotoxicity during clinical development. For instance, Aplaviroc development was halted due to concerns about liver toxicity[6][7]. Maraviroc, an approved CCR5 antagonist, carries a boxed warning for hepatotoxicity[6]. These events highlight a potential class effect, although the exact mechanisms can vary between compounds[8]. Therefore, careful monitoring of liver function is crucial during the preclinical and clinical development of any new CCR5 antagonist.

Q2: What are the recommended preclinical models for assessing the hepatotoxicity of "this compound"?

A2: A combination of in vitro and in vivo models is recommended for a comprehensive assessment:

  • In Vitro Models:

    • Primary hepatocytes from multiple species (e.g., rat, dog, human) to assess direct cytotoxicity and species differences.

    • Hepatoma cell lines (e.g., HepG2, Huh7) for initial screening, though they may be less metabolically active than primary cells[9].

    • 3D liver models (spheroids, organoids) or liver-on-a-chip systems can provide a more physiologically relevant environment[4].

  • In Vivo Models:

    • Rodent (rat, mouse) and non-rodent (dog, non-human primate) species should be used for repeated-dose toxicity studies.

    • The choice of species should be justified based on metabolic similarity to humans for "this compound".

Q3: What biomarkers should be monitored in preclinical studies to detect potential hepatotoxicity of "this compound"?

A3: In addition to standard liver function tests (ALT, AST, alkaline phosphatase, bilirubin), consider monitoring emerging biomarkers of liver injury:

  • MicroRNA-122 (miR-122): A highly specific biomarker for hepatocellular injury.

  • Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that can be a more sensitive marker of mitochondrial injury than ALT.

  • Keratin-18 (K18): A marker of apoptosis and necrosis in hepatocytes.

  • High Mobility Group Box 1 (HMGB1): A marker of necrotic cell death.

Data Presentation

Table 1: In Vitro Cytotoxicity of "this compound" in Primary Hepatocytes

SpeciesIC50 (µM)
Rat> 100
Dog75.2
Human> 100

Table 2: Serum Clinical Chemistry in Rats Following 14-Day Repeated Dosing with "this compound"

ParameterVehicle Control10 mg/kg30 mg/kg100 mg/kg
ALT (U/L)45 ± 852 ± 10158 ± 25412 ± 68
AST (U/L)88 ± 1295 ± 15275 ± 42750 ± 110
ALP (U/L)120 ± 20125 ± 22135 ± 28140 ± 30
Total Bilirubin (mg/dL)0.2 ± 0.050.2 ± 0.060.3 ± 0.080.4 ± 0.1

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Hepatocyte Cytotoxicity Assay

  • Cell Plating: Plate primary hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of "this compound" (e.g., 0.1 to 100 µM) for 24 or 48 hours.

  • Viability Assessment: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Rodent Hepatotoxicity Study

  • Animal Acclimatization: Acclimatize male and female Sprague-Dawley rats for at least one week before the start of the study.

  • Dosing: Administer "this compound" or vehicle control via the intended clinical route (e.g., oral gavage) daily for 14 days. Include at least three dose levels and a control group (n=10 per group/sex).

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.

  • Blood Collection: Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver tissues for weight measurement and histopathological examination.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Primary Hepatocytes Primary Hepatocytes Cytotoxicity Assay Cytotoxicity Assay Primary Hepatocytes->Cytotoxicity Assay IC50 Dose-Ranging Study Dose-Ranging Study Cytotoxicity Assay->Dose-Ranging Study Inform Dose Selection Liver Microsomes Liver Microsomes Metabolite ID Metabolite ID Liver Microsomes->Metabolite ID Histopathology Histopathology Metabolite ID->Histopathology Correlate with Findings Rodent Model Rodent Model Rodent Model->Dose-Ranging Study 14-Day Repeat Dose 14-Day Repeat Dose Dose-Ranging Study->14-Day Repeat Dose Clinical Chemistry Clinical Chemistry 14-Day Repeat Dose->Clinical Chemistry 14-Day Repeat Dose->Histopathology Mechanism of Injury Studies Mechanism of Injury Studies Histopathology->Mechanism of Injury Studies

Caption: Preclinical hepatotoxicity assessment workflow for "this compound".

Signaling_Pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Metabolite M1 (Reactive) Metabolite M1 (Reactive) Hepatocyte->Metabolite M1 (Reactive) Metabolism (CYP450) Mitochondrial Dysfunction Mitochondrial Dysfunction Metabolite M1 (Reactive)->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Cell Death Cell Death Mitochondrial Dysfunction->Cell Death Oxidative Stress->Cell Death

Caption: Putative signaling pathway for "this compound"-induced hepatotoxicity.

References

"CCR5 antagonist 3" improving specificity in targeting CCR5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving CCR5 antagonist 3 , focusing on improving its specificity in targeting the CCR5 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is also a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][3][4] this compound functions by binding to an allosteric site within the transmembrane helices of the CCR5 receptor.[5] This binding induces a conformational change in the receptor, which in turn prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the viral envelope glycoprotein gp120, thereby inhibiting downstream signaling and viral entry.[5][6]

Q2: How does the specificity of this compound compare to other known CCR5 antagonists?

A2: The specificity of any antagonist is determined by its relative affinity for its intended target versus off-target molecules. While "this compound" has been identified as a dual antagonist of CCR5 and CXCR4 in some contexts, its specificity profile can be quantitatively compared to other well-characterized antagonists like Maraviroc through their IC50 and Ki values against CCR5 and other related receptors. Lower IC50 and Ki values for CCR5 relative to other receptors indicate higher specificity. For a detailed comparison, please refer to the Quantitative Data Summary table below.

Q3: What are the potential off-target effects of this compound?

A3: Small molecule antagonists can sometimes exhibit off-target binding to other GPCRs, ion channels, or enzymes, which can lead to unexpected experimental results or cellular toxicity.[7] Given that CCR5 shares structural homology with other chemokine receptors, particularly CCR2 and CXCR4, cross-reactivity with these receptors is a potential concern.[7] It is crucial to assess the activity of this compound against a panel of related receptors to determine its selectivity profile.

Q4: Can this compound be used to study non-HIV related CCR5 signaling?

A4: Yes. CCR5 is implicated in various physiological and pathological processes beyond HIV infection, including inflammation, cancer progression, and autoimmune diseases.[3][8] The binding of chemokines to CCR5 triggers downstream signaling cascades that regulate cell migration, proliferation, and survival.[3][8] Therefore, this compound can be a valuable tool to investigate the role of CCR5 signaling in these contexts.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Low or No Observed Potency of this compound

Possible Causes:

  • Incorrect Compound Concentration: Errors in calculating dilutions or compound instability can lead to a lower effective concentration.

  • Cell Line Issues: The cell line used may have low or variable expression of the CCR5 receptor.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or buffer composition, can affect antagonist binding and cellular response.

  • Ligand Competition: The concentration of the competing agonist (e.g., CCL5/RANTES) in a functional assay may be too high, requiring a higher concentration of the antagonist to achieve inhibition.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Confirm the correct molecular weight and perform a fresh stock dilution.

    • If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR.

  • Characterize CCR5 Expression:

    • Confirm CCR5 expression on your target cells using flow cytometry or western blotting with a validated antibody.

    • Use a cell line with known high and stable CCR5 expression as a positive control.

  • Optimize Assay Parameters:

    • Titrate the antagonist over a wide concentration range to determine the optimal inhibitory concentration.

    • Review and optimize incubation times and temperatures based on literature recommendations for similar assays.

    • Ensure the assay buffer composition is appropriate for maintaining cell viability and receptor function.

  • Review Agonist Concentration:

    • In functional assays, use an agonist concentration that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to inhibition.

Issue 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the antagonist, agonist, or detection reagents.

  • Edge Effects in Multi-well Plates: Evaporation or temperature gradients at the edges of the plate can affect cell health and assay performance.

  • Cell Passage Number: High passage numbers can lead to phenotypic changes and altered receptor expression.

Troubleshooting Steps:

  • Standardize Cell Culture and Seeding:

    • Ensure a single-cell suspension before seeding and use a consistent seeding density.

    • Allow cells to adhere and recover for an appropriate time before treatment.

  • Improve Pipetting Technique:

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • For multi-well plates, consider using a multi-channel pipette or an automated liquid handler.

  • Mitigate Plate Edge Effects:

    • Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.

    • Ensure even temperature distribution during incubation.

  • Control for Cell Passage:

    • Use cells within a defined low passage number range for all experiments.

Issue 3: Suspected Off-Target Effects

Possible Causes:

  • Cross-reactivity with other receptors: The antagonist may be binding to and modulating the activity of other receptors expressed on the cell surface.

  • Non-specific cytotoxicity: At high concentrations, the compound may induce cell death through mechanisms unrelated to CCR5 antagonism.

Troubleshooting Steps:

  • Perform Counter-Screening:

    • Test the antagonist against cell lines that do not express CCR5 but do express other related chemokine receptors (e.g., CXCR4, CCR2).

    • Utilize a commercially available off-target screening service to test against a broad panel of receptors and enzymes.

  • Assess Cell Viability:

    • Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to determine the concentration range at which the antagonist is non-toxic.

  • Use a Structurally Unrelated Antagonist:

    • Compare the effects of this compound with a well-characterized, structurally different CCR5 antagonist (e.g., Maraviroc). Similar effects would suggest an on-target mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant CCR5 antagonists for comparative purposes.

CompoundTarget(s)Assay TypeCell LineIC50 (nM)Ki (nM)Reference
This compound CCR5/CXCR4Ca2+ Mobilization (CCL5 induced)U87.CD4.CCR564,560-[Mirza et al., 2020]
This compound CCR5/CXCR4Ca2+ Mobilization (CXCL12 induced)U87.CD4.CXCR438,340-[Mirza et al., 2020]
MaravirocCCR5RANTES BindingCHO-3.3[Maeda et al., 2006]
MaravirocCCR5HIV-1 EntryPM11.0-[Westby et al., 2007]
VicrivirocCCR5RANTES BindingCEMx174-1.0[Strizki et al., 2005]
AplavirocCCR5MIP-1β BindingCHO11-[Napier et al., 2006]
TAK-779CCR5RANTES BindingCHO1.4-[Baba et al., 1999]

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human CCR5.

  • Radiolabeled CCR5 ligand (e.g., [125I]-CCL5 or [125I]-MIP-1α).

  • This compound.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled CCR5 ligand.

  • Calculate the specific binding at each antagonist concentration and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by a CCR5 agonist.

Materials:

  • Cells expressing CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCR5 agonist (e.g., CCL5/RANTES).

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCR5 agonist (at a pre-determined EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Calculate the antagonist's inhibitory effect by comparing the peak fluorescence in antagonist-treated wells to the control wells (agonist only).

  • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Visualizations

CCR5_Signaling_Pathway Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein Gαi/o, Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Gene Expression) Ca_release->Cell_Response MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB NFkB->Cell_Response

Caption: CCR5 Signaling Pathway.

Experimental_Workflow start Start: Hypothesis (this compound inhibits CCR5) binding_assay 1. Binding Affinity Determination (Competitive Radioligand Binding Assay) start->binding_assay functional_assay 2. Functional Potency Assessment (Calcium Mobilization or Chemotaxis Assay) binding_assay->functional_assay selectivity_screen 3. Specificity Profiling (Counter-screening against related receptors, e.g., CXCR4, CCR2) functional_assay->selectivity_screen cytotoxicity_assay 4. Cytotoxicity Assessment (MTT or LDH Assay) selectivity_screen->cytotoxicity_assay data_analysis 5. Data Analysis and Interpretation (Calculate IC50, Ki, and Selectivity Index) cytotoxicity_assay->data_analysis conclusion Conclusion: Characterized Specificity and Potency data_analysis->conclusion

Caption: Experimental Workflow for Specificity.

Specificity_Factors specificity Improved Specificity of This compound high_affinity High Affinity for CCR5 (Low Ki) high_affinity->specificity low_off_target Low Affinity for Off-Targets (e.g., CXCR4, other GPCRs) low_off_target->specificity optimal_concentration Use of Optimal Working Concentration (Avoids off-target effects at high doses) optimal_concentration->specificity appropriate_cell_model Use of Appropriate Cell Model (Defined receptor expression profile) appropriate_cell_model->specificity

Caption: Factors for Improved Specificity.

References

"CCR5 antagonist 3" method refinement for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CCR5 Antagonist 3

Welcome to the technical support center for "this compound" (CA3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-competitive, allosteric inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It binds to a hydrophobic cavity within the transmembrane helices of the CCR5 protein.[1] This binding induces a conformational change in the receptor, which in turn prevents the interaction between CCR5 and the gp120 envelope protein of R5-tropic HIV-1.[4] By blocking this interaction, CA3 effectively inhibits the entry of the virus into host cells.[4][5] Unlike natural ligands, CA3 does not induce downstream signaling or receptor internalization.[1]

Q2: A tropism assay is recommended before using a CCR5 antagonist. Why is this important?

A2: HIV-1 strains are classified based on the co-receptor they use for cellular entry. R5-tropic viruses use CCR5, X4-tropic viruses use CXCR4, and dual/mixed-tropic viruses can use either.[6][7] CCR5 antagonists like CA3 are only effective against R5-tropic strains of HIV-1.[5][6] A tropism assay must be conducted to determine the viral tropism in a patient to ensure the virus will be susceptible to the antagonist.[8][9][10] Using a CCR5 antagonist in a patient with X4 or dual/mixed-tropic virus could lead to treatment failure and the potential selection of pre-existing X4 variants.[5]

Q3: Can resistance to this compound develop?

A3: Yes, resistance to CCR5 antagonists can occur through several mechanisms. One common mechanism is a shift in viral tropism from R5 to X4, allowing the virus to bypass the blocked CCR5 co-receptor.[11] Another mechanism involves the virus developing the ability to use the antagonist-bound conformation of CCR5 for entry. This can be due to mutations in the V3 loop of the gp120 protein.[12][13]

Q4: What are some key factors that can influence the in vitro efficacy of this compound?

A4: Several factors can impact the measured potency of CA3 in vitro. These include the density of CD4 and CCR5 receptors on the surface of the target cells, and the affinity of the specific HIV-1 envelope protein for the CCR5 co-receptor.[1] Lower CCR5 expression levels on cells can lead to increased apparent potency of the antagonist.[11]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to changes in receptor expression. Use cells within a consistent, low passage range for all experiments.
Cell Density Inconsistent cell seeding density can affect the number of available receptors. Ensure precise and consistent cell counting and seeding for each assay plate.
Reagent Variability Differences in serum lots, media components, or antagonist batches can introduce variability. Qualify new lots of critical reagents against a standard before use.
Assay Protocol Drift Minor, unintentional changes in incubation times, temperatures, or washing steps can accumulate to cause significant variation. Adhere strictly to a validated standard operating procedure (SOP).
Viral Stock Titer Variations in the titer of pseudovirus or live virus stocks will alter the multiplicity of infection (MOI) and impact results. Accurately titer all viral stocks before use and use a consistent MOI.
Issue 2: Low Signal-to-Noise Ratio in HIV-1 Entry Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Low Receptor Expression The cell line may not express sufficient CD4 and CCR5. Confirm receptor expression levels via flow cytometry or western blot. Consider using a cell line with higher expression, such as TZM-bl cells.[14]
Inefficient Viral Transduction The viral stock may have a low titer or be degraded. Prepare fresh viral stocks and confirm their infectivity on a highly permissive cell line.
Suboptimal Assay Conditions The incubation time for viral infection may be too short. Optimize the infection time (e.g., 24-72 hours) to maximize the reporter gene signal.
Reporter Gene System The chosen reporter (e.g., luciferase, beta-galactosidase) may have low sensitivity. Ensure the substrate and lysis buffers are fresh and that the detection instrument is properly calibrated.
Issue 3: Apparent Cytotoxicity of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Compound Concentration The tested concentrations may be too high, leading to off-target effects. Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and ensure therapeutic concentrations are well below this value.[14]
Solvent Toxicity The solvent used to dissolve CA3 (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in all wells is consistent and below the toxicity threshold for your cell line (typically <0.5%).
Contamination The compound stock or cell culture may be contaminated. Check for signs of microbial contamination and use sterile techniques. Test a fresh aliquot of the compound.

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of CA3 to inhibit the entry of HIV-1 into target cells.

  • Cell Plating: Seed TZM-bl cells (or another appropriate cell line expressing CD4 and CCR5) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Compound Addition: Remove the medium from the cells and add the diluted antagonist. Incubate for 1 hour at 37°C.

  • Virus Addition: Add R5-tropic HIV-1 pseudovirus (e.g., expressing a luciferase reporter gene) to each well at a pre-determined MOI.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Signal Detection: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to virus-only controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay

This functional assay determines if CA3 can block the intracellular calcium flux induced by the natural CCR5 ligand, CCL5 (RANTES).

  • Cell Preparation: Harvest cells expressing CCR5 (e.g., HOS-CCR5 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.

  • Baseline Reading: Measure the baseline fluorescence of the cell suspension using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Ligand Stimulation: Add a known concentration of the CCR5 agonist CCL5 (RANTES) to induce calcium mobilization.

  • Signal Measurement: Continuously record the fluorescence signal for several minutes to capture the peak calcium flux.

  • Data Analysis: Determine the inhibitory effect of CA3 by comparing the peak fluorescence in treated cells to that of the vehicle control. Calculate the IC50 value.

Visualizations

CCR5_Signaling_Pathway CCR5 Signaling and Inhibition Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR5 CCR5 Receptor G_Protein G-Protein Signaling (e.g., Calcium Flux) CCR5->G_Protein Activates Fusion Viral Fusion & Entry CCR5->Fusion 4. Triggers CD4 CD4 Receptor CD4->CCR5 2. Conformational Change gp120 HIV gp120 gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binds CCL5 CCL5 (RANTES) CCL5->CCR5 Agonist Binding CA3 This compound CA3->CCR5 Allosteric Inhibition

Caption: CCR5 signaling and inhibition by Antagonist 3.

Experimental_Workflow Workflow for Evaluating CA3 Efficacy start Start prep_cells Prepare Target Cells (e.g., TZM-bl) start->prep_cells prep_virus Prepare R5-Tropic Pseudovirus Stock start->prep_virus prep_compound Prepare Serial Dilution of this compound start->prep_compound assay Perform HIV-1 Entry Assay prep_cells->assay titer_virus Titer Virus Stock prep_virus->titer_virus titer_virus->assay prep_compound->assay readout Measure Reporter (e.g., Luciferase) assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: Experimental workflow for CA3 efficacy testing.

Troubleshooting_Tree Troubleshooting Inconsistent IC50 Results start Inconsistent IC50 Results q_cells Are cell passage number and density consistent? start->q_cells s_cells Solution: Standardize cell culture practices. Use low passage cells. q_cells->s_cells No q_reagents Are reagent lots (serum, media) consistent? q_cells->q_reagents Yes s_cells->q_reagents s_reagents Solution: Qualify new lots of all critical reagents. q_reagents->s_reagents No q_protocol Is the protocol being followed precisely? q_reagents->q_protocol Yes s_reagents->q_protocol s_protocol Solution: Review and adhere strictly to the SOP. q_protocol->s_protocol No q_virus Is the viral MOI consistent? q_protocol->q_virus Yes s_protocol->q_virus s_virus Solution: Titer viral stocks before each experiment. q_virus->s_virus No end Consistent Results q_virus->end Yes s_virus->end

Caption: Decision tree for troubleshooting IC50 variability.

References

Validation & Comparative

CCR5 Antagonist Landscape: A Head-to-Head Comparison Featuring CCR5 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a novel CCR5 antagonist, designated as CCR5 antagonist 3 (also known as Compound 26), against other key CCR5 inhibitors. The objective is to offer a clear perspective on its performance, supported by experimental data, to aid in research and drug development decisions.

Introduction to CCR5 Antagonists

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the entry of the most common strains of HIV-1 into host cells.[1] By blocking this receptor, CCR5 antagonists effectively prevent viral entry, making them a vital class of antiretroviral drugs.[1] This guide focuses on the comparative efficacy of this compound and other notable inhibitors such as Maraviroc, Vicriviroc, and Cenicriviroc.

Comparative Efficacy of CCR5 Antagonists

The antiviral activity of CCR5 antagonists is primarily evaluated by their half-maximal inhibitory concentration (IC50) in binding assays and their half-maximal effective concentration (EC50) in viral infectivity assays. The following tables summarize the available quantitative data for this compound and its counterparts.

Note: Direct head-to-head comparisons in the same study provide the most reliable data. The comparison between this compound and Maraviroc is based on a single study, ensuring high reliability.[2] Data for Vicriviroc and Cenicriviroc are drawn from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: CCR5 Binding Affinity (IC50, nM)
CompoundIC50 (nM)Comments
This compound (Compound 26) 15.90Data from a competitive binding assay.[2]
Maraviroc Not Reported in direct comparisonMaraviroc is a well-established CCR5 antagonist with high binding affinity.[3]
Vicriviroc Not Reported in direct comparisonKnown to have potent CCR5 binding affinity.[1]
Cenicriviroc Not Reported in direct comparisonA dual antagonist of CCR5 and CCR2.[4]
Table 2: Anti-HIV-1 Activity (EC50, nM) in TZM-bl cells
HIV-1 StrainThis compound (Compound 26)MaravirocVicrivirocCenicriviroc
YU-2 2.89Comparable activity to Compound 26[2]--
KIZ001 5.26Comparable activity to Compound 26[2]--
SF162 7.64Comparable activity to Compound 26[2]--
Ba-L 9.96Comparable activity to Compound 26[2]--
KIZ006 19.01Comparable activity to Compound 26[2]--
HIV-1YU-2(G140S/Q148H) (Integrase Inhibitor Resistant) 2.71---
Various R5-tropic isolates -Geometric mean IC90 of 2.0 nM[3]-Potently active with IC50 values <1 nM[4]

*Data for this compound (Compound 26) and its direct comparison with Maraviroc are from Xie et al., 2022.[2] Data for Vicriviroc and Cenicriviroc are from other sources and are not direct comparisons.

Experimental Protocols

CCR5 Competitive Binding Assay

This assay is designed to determine the binding affinity (IC50) of a test compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Culture: CHO cells stably expressing the human CCR5 receptor are cultured and harvested.

  • Radioligand: [125I]-MIP-1α is a commonly used radioligand for CCR5.

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the CCR5-expressing cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR5 ligand.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.[5]

TZM-bl HIV-1 Entry Assay

This cell-based assay is used to quantify the antiviral activity (EC50) of a compound by measuring the inhibition of HIV-1 entry into target cells.

Methodology:

  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes, are used.[6][7]

  • Virus Preparation: Laboratory-adapted or pseudotyped HIV-1 strains with a CCR5-tropism are prepared and titered.

  • Antiviral Assay:

    • TZM-bl cells are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the test compound.

    • A fixed amount of HIV-1 is then added to the wells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.[7]

  • Detection: The luciferase activity is measured using a luminometer after adding a luciferase substrate. The reduction in luciferase signal in the presence of the compound compared to the virus control indicates antiviral activity.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Visualizing Molecular Interactions and Pathways

CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CCR5 receptor upon binding to its natural chemokine ligands. This G protein-coupled receptor activation leads to downstream signaling cascades that are crucial for immune cell trafficking and function.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/o, Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response Chemokine Chemokine (e.g., RANTES, MIP-1α/β) Chemokine->CCR5 Binds

Caption: CCR5 signaling cascade upon chemokine binding.

Experimental Workflow: TZM-bl HIV-1 Entry Assay

This diagram outlines the key steps involved in determining the antiviral efficacy of a CCR5 antagonist using the TZM-bl cell line.

TZM_bl_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Seed TZM-bl cells in 96-well plate D Add antagonist dilutions to cells A->D B Prepare serial dilutions of CCR5 antagonist B->D C Prepare HIV-1 stock E Add HIV-1 to wells C->E D->E F Incubate for 48 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H I Calculate % inhibition H->I J Determine EC50 value I->J

Caption: Workflow for the TZM-bl HIV-1 entry assay.

Logical Relationship: Mechanism of CCR5 Antagonism

This diagram illustrates the mechanism by which CCR5 antagonists inhibit HIV-1 entry into a host cell.

CCR5_Antagonist_Mechanism cluster_HIV_Entry Normal HIV-1 Entry cluster_Inhibition Inhibition by CCR5 Antagonist gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5_unbound CCR5 Receptor CD4->CCR5_unbound Conformational change in gp120 allows binding to Fusion Membrane Fusion & Viral Entry CCR5_unbound->Fusion Antagonist CCR5 Antagonist CCR5_bound CCR5 Receptor (Bound by Antagonist) Antagonist->CCR5_bound Binds to No_Fusion HIV-1 Entry Blocked CCR5_bound->No_Fusion gp120_CD4_complex gp120-CD4 Complex gp120_CD4_complex->CCR5_bound Binding Prevented

Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.

Conclusion

This compound (Compound 26) demonstrates potent anti-HIV-1 activity, comparable to the established drug Maraviroc, against a range of viral strains, including a drug-resistant variant.[2] Its distinct binding mode may offer advantages in overcoming certain resistance profiles.[2] While direct comparative data against all other CCR5 inhibitors is not yet available, the initial findings position this compound as a promising candidate for further investigation in the development of new antiretroviral therapies. This guide provides a foundational comparison to inform ongoing and future research in this critical area of drug discovery.

References

Comparative Validation of CCR5 Antagonist 3's Antiviral Efficacy in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antiviral activity of a dual CXCR4/CCR5 antagonist, referred to as compound 3 in select literature, in comparison to other established CCR5 antagonists. This guide provides a comprehensive analysis of its performance, supported by experimental data and detailed protocols.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for antiviral drug development[1][2]. A variety of CCR5 antagonists have been developed, with Maraviroc being a notable FDA-approved example[3][4][5]. This guide focuses on a lesser-known compound, identified as "CCR5 antagonist 3" in some commercial listings and as "compound 3" in a 2020 study by Mirza et al., which exhibits dual antagonism for both CXCR4 and CCR5 co-receptors[3][4]. Due to the limited availability of data on this specific compound's activity in primary cells, this guide will present the available information and draw comparisons with well-characterized CCR5 antagonists for which extensive primary cell data exists.

Performance Comparison of CCR5 Antagonists

The antiviral activity of CCR5 antagonists is typically evaluated by their ability to inhibit viral replication in susceptible cells. The following tables summarize the quantitative data for "compound 3" and other notable CCR5 antagonists.

CompoundVirus StrainCell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Compound 3 (Dual Antagonist) HIV-1 BaL (R5)TZM-bl23.44>100>4.27[4]
HIV-1 NL4.3 (X4)TZM-bl20>100>5[4]
Maraviroc HIV-1 BaL (R5)TZM-bl0.00399>1000>250626[4]
R5-tropic HIV-1 clinical isolatesPBMCsSubnanomolarNot ReportedNot Reported[6]
TD-0680 R5-tropic HIV-1 clinical isolatesPBMCsSubnanomolarNot ReportedNot Reported[6]
SIVmac239GHOST(3)-CD4-CCR50.00229Not ReportedNot Reported[6]
TAK-779 R5-tropic HIV-1 clinical isolatesPBMCsNot explicitly stated, but higher than TD-0680Not ReportedNot Reported[6]
This compound (from commercial source) HIV-1TZM-bl cells0.010Not ReportedNot Reported[7][8][9]

Note: The "this compound" from commercial sources has limited characterization in the public domain and appears to be different from the dual-antagonist "compound 3" described by Mirza et al. The data for the commercial "this compound" is included for completeness but should be interpreted with caution due to the lack of detailed published studies.

Experimental Methodologies

The validation of antiviral activity in primary cells is a critical step in drug development. Below are detailed protocols for key experiments.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
  • Source: Obtain whole blood from healthy donors.

  • Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Activation: Activate the isolated PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL and culture in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and 20 U/mL of interleukin-2 (IL-2) for 2-3 days.

  • Maintenance: After activation, maintain the cells in medium containing IL-2.

Antiviral Assay in PBMCs
  • Cell Plating: Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells.

  • Infection: Infect the cells with a pre-titered amount of R5-tropic HIV-1 strain (e.g., BaL or clinical isolates).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Wash and Media Change: After 24 hours, wash the cells to remove the virus inoculum and add fresh medium containing the respective concentrations of the antagonist.

  • Endpoint Measurement: On day 7 post-infection, collect the culture supernatant.

  • Quantification: Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay
  • Cell Plating: Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells.

  • Incubation: Incubate the plates for 7 days under the same conditions as the antiviral assay.

  • Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Visualizing Molecular and Experimental Pathways

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

HIV_Entry_Pathway HIV HIV-1 (R5-tropic) gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 binds to CCR5 CCR5 Co-receptor gp120->CCR5 binds to CD4->CCR5 induces conformational change in gp120, exposing CCR5 binding site Fusion Membrane Fusion CCR5->Fusion HostCell Host Cell (e.g., T-cell) CCR5_Antagonist CCR5 Antagonist (e.g., Compound 3, Maraviroc) CCR5_Antagonist->CCR5 blocks Inhibition Inhibition CCR5_Antagonist->Inhibition Entry Viral Entry Fusion->Entry Inhibition->gp120

Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonists.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from whole blood PBMC_Activation Activate PBMCs with PHA and IL-2 PBMC_Isolation->PBMC_Activation Plate_Cells Plate activated PBMCs PBMC_Activation->Plate_Cells Add_Compound Add serial dilutions of CCR5 antagonist Plate_Cells->Add_Compound Infect_Cells Infect cells with R5-tropic HIV-1 Add_Compound->Infect_Cells Incubate_Wash Incubate, wash, and re-add compound Infect_Cells->Incubate_Wash Incubate_7d Incubate for 7 days Incubate_Wash->Incubate_7d Collect_Supernatant Collect supernatant Incubate_7d->Collect_Supernatant p24_ELISA Quantify p24 antigen via ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 p24_ELISA->Calculate_EC50

Caption: Experimental workflow for validating antiviral activity in primary cells.

References

Next-Generation CCR5 Antagonism: A Comparative Guide to Leronlimab and First-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) is a well-established therapeutic target for inhibiting Human Immunodeficiency Virus-1 (HIV-1) entry into host cells. First-generation small-molecule antagonists like maraviroc marked a significant advancement in antiretroviral therapy. However, the development of next-generation antagonists, such as the monoclonal antibody Leronlimab, offers potential advantages in potency, safety, and resistance profiles. This guide provides an objective comparison of Leronlimab with first-generation CCR5 antagonists, supported by experimental data, to inform research and drug development efforts.

Comparative Analysis of Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of Leronlimab and first-generation CCR5 antagonists.

Table 1: Antiviral Efficacy
AntagonistTrialPopulationKey Efficacy Endpoint
Leronlimab (Next-Generation) Pivotal Trial (Combination Therapy)Treatment-Experienced81% of patients achieved HIV viral load suppression (<50 copies/mL).
CD03 Phase 3 (Monotherapy)Treatment-Experienced~92% of patients on 700 mg dose achieved viral load suppression.[1]
Maraviroc (First-Generation) MOTIVATE 1 & 2Treatment-Experienced~60% of patients on twice-daily maraviroc + OBT achieved viral load <400 copies/mL at 24 weeks.[2]
MERITTreatment-Naïve65.3% of patients achieved viral load <50 copies/mL at 48 weeks.[3]
Vicriviroc (First-Generation) VICTOR-E1Treatment-Experienced59% of patients on 30 mg dose achieved viral load <50 copies/mL at 48 weeks.[4]
VICTOR-E3 & E4Treatment-ExperiencedDid not show significant efficacy gains over placebo (64% vs 62% with <50 copies/mL at 48 weeks).[5]
Aplaviroc (First-Generation) Phase IIbTreatment-NaïveShowed good antiviral response (mean 1.66 log10 decline in HIV-1 RNA) before trials were halted.[6][7]

OBT: Optimized Background Therapy

Table 2: Safety Profile - Hepatotoxicity
AntagonistTrial(s)Key Hepatotoxicity Findings
Leronlimab (Next-Generation) Multiple Clinical TrialsNo significant drug-related serious adverse events, including hepatotoxicity, have been reported in over 800 patients.[8]
Maraviroc (First-Generation) MOTIVATE 1 & 2, MERITThe rate of grade 3/4 transaminase elevations was similar between maraviroc and placebo/efavirenz arms.[3]
Vicriviroc (First-Generation) VICTOR-E1Rates of adverse events were generally similar to or lower than placebo.
Aplaviroc (First-Generation) ASCENT & EPICClinical development was terminated due to severe idiosyncratic hepatotoxicity.[6][9] Grade 2 or higher ALT elevations were seen in 6.0% of aplaviroc recipients vs. 3.6% of controls.[9]

Mechanism of Action: A Fundamental Distinction

The superiority of Leronlimab over first-generation antagonists can be partly attributed to its distinct mechanism of action.

  • First-Generation Antagonists (e.g., Maraviroc): These are small molecules that act as allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor. This binding induces a conformational change in the receptor's extracellular loops, which prevents their recognition by the HIV-1 envelope protein gp120.

  • Leronlimab: As a humanized monoclonal antibody, Leronlimab is a large molecule that binds to the extracellular domains of CCR5, including the N-terminus and extracellular loop 2. This direct, competitive binding physically obstructs the interaction between gp120 and CCR5, effectively preventing viral entry. This different binding site may explain why HIV-1 strains resistant to small-molecule antagonists can remain sensitive to Leronlimab.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CCR5 antagonist performance. Below are generalized protocols for key experiments.

Viral Entry Assay (Pseudovirus-Based)

This assay quantifies the ability of an antagonist to inhibit viral entry into target cells.

  • Cell Line: U87 cells stably expressing CD4 and CCR5 are commonly used.

  • Virus: Replication-defective HIV-1 pseudoviruses are generated, typically carrying a luciferase reporter gene and expressing the envelope protein from a CCR5-tropic HIV-1 strain.

  • Protocol:

    • Seed U87.CD4.CCR5 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of the CCR5 antagonist (e.g., Leronlimab, Maraviroc).

    • Pre-incubate the cells with the antagonist dilutions for 1 hour at 37°C.

    • Add a standardized amount of the HIV-1 pseudovirus to each well.

    • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC50 value (the concentration of antagonist that inhibits 50% of viral entry) is determined by non-linear regression analysis of the dose-response curve.[12][13]

Radioligand Binding Assay

This assay measures the affinity of an antagonist for the CCR5 receptor.

  • Materials: Cell membranes from a cell line overexpressing CCR5, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-maraviroc), and the unlabeled antagonist.

  • Protocol:

    • In a multi-well filter plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve. The IC50 value is determined, which is the concentration of the antagonist that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[14]

Hepatotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on liver cells.

  • Cell Line: Immortalized human hepatocyte cell lines (e.g., HepG2, HepaRG) are commonly used.

  • Protocol:

    • Seed hepatocytes in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., Aplaviroc, Leronlimab) for a specified period (e.g., 24-72 hours).

    • After incubation, remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for several hours, during which viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the viability of untreated control cells.

Visualizing the Mechanisms and Workflows

Signaling Pathway and Inhibition

CCR5_Signaling_Inhibition cluster_membrane Cell Membrane CCR5 CCR5 Receptor Viral_Entry Viral Entry CCR5->Viral_Entry 3. Fusion & Entry gp120 HIV gp120 CD4 CD4 gp120->CD4 1. Binds CD4->CCR5 2. Conformational Change & Co-receptor Binding Maraviroc Maraviroc (Small Molecule) Maraviroc->CCR5 Allosteric Inhibition No_Entry_M Viral Entry Blocked Leronlimab Leronlimab (Monoclonal Antibody) Leronlimab->CCR5 Direct Competitive Binding No_Entry_L Viral Entry Blocked

Caption: HIV entry via CCR5 and mechanisms of antagonist inhibition.

Experimental Workflow: Antagonist Efficacy Testing

Experimental_Workflow start Start: Develop Antagonist (e.g., Leronlimab) binding_assay Radioligand Binding Assay start->binding_assay viral_assay Pseudovirus Entry Assay start->viral_assay toxicity_assay In Vitro Hepatotoxicity Assay start->toxicity_assay affinity Determine Binding Affinity (Ki) binding_assay->affinity clinical_trials Pre-clinical & Clinical Trials affinity->clinical_trials efficacy Determine Antiviral Efficacy (IC50) viral_assay->efficacy efficacy->clinical_trials safety Assess Cytotoxicity Profile toxicity_assay->safety safety->clinical_trials

Caption: Workflow for preclinical evaluation of a new CCR5 antagonist.

Logical Relationship: Binding Site and Resistance Profile

Logical_Relationship cluster_small cluster_large BindingSite Antagonist Binding Site SmallMol Transmembrane Pocket (Maraviroc) BindingSite->SmallMol LargeMol Extracellular Domain (Leronlimab) BindingSite->LargeMol EscapeMech Viral Escape Mechanism SmallMol->EscapeMech leads to StericHindrance High Barrier to Bypass Physical Block LargeMol->StericHindrance results in ConformationalUse Use of Drug-Bound Receptor Conformation EscapeMech->ConformationalUse Resistance Resistance Potential ConformationalUse->Resistance influences StericHindrance->Resistance influences HigherPotential Higher Potential Resistance->HigherPotential LowerPotential Lower Potential Resistance->LowerPotential

Caption: Relationship between binding site and potential for viral resistance.

Conclusion

The available data indicates that the next-generation CCR5 antagonist, Leronlimab, demonstrates a superior profile compared to first-generation small-molecule antagonists. Its distinct mechanism of action, binding directly to the extracellular domains of CCR5, may contribute to a higher barrier to resistance. Clinically, Leronlimab has shown high rates of viral suppression in treatment-experienced patients.[15] Furthermore, it has a favorable safety profile, notably lacking the hepatotoxicity concerns that led to the discontinuation of Aplaviroc.[6][9] While first-generation antagonists like Maraviroc remain valuable therapeutic options, the evidence suggests that Leronlimab represents a significant advancement in the clinical application of CCR5 antagonism for HIV-1 therapy.

References

A Comparative Guide to CCR5 Antagonists Versus Small Molecule Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern cancer therapeutics, the focus has shifted towards targeted agents that exploit specific molecular vulnerabilities of tumor cells and their microenvironment. This guide provides a detailed comparison between an emerging class of drugs, CCR5 antagonists, and established small molecule inhibitors, specifically focusing on PI3K and EGFR inhibitors. The objective is to present a data-driven comparison of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to Therapeutic Strategies

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor historically known for its role as an HIV co-receptor. However, mounting evidence implicates the CCR5/CCL5 signaling axis in various aspects of cancer progression, including tumor growth, metastasis, and immune evasion. CCR5 antagonists, such as Maraviroc and Leronlimab, represent a therapeutic strategy aimed at disrupting the tumor microenvironment and blocking metastatic pathways.

In contrast, small molecule inhibitors like those targeting the PI3K/AKT/mTOR and EGFR pathways are designed to directly inhibit key intracellular signaling cascades that are frequently hyperactivated in cancer, driving cellular proliferation, survival, and growth. This guide will compare these distinct therapeutic approaches, providing a framework for their potential applications in cancer therapy.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference between CCR5 antagonists and the selected small molecule inhibitors lies in their therapeutic targets and downstream effects.

CCR5 Antagonists: Modulating the Tumor Milieu

CCR5 antagonists are allosteric modulators that bind to the CCR5 receptor, preventing its interaction with cognate ligands like CCL5 (RANTES). This blockade disrupts several pro-tumorigenic processes:

  • Metastasis: CCR5 signaling is crucial for the invasion and migration of cancer cells. Antagonists can inhibit the metastatic colonization of distant organs.

  • Immune Modulation: The CCR5/CCL5 axis helps recruit immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. Blocking this axis can enhance anti-tumor immunity.

  • Cancer Stem Cells: CCR5 signaling has been shown to support the survival and proliferation of cancer stem cells.

CCR5_Signaling_Pathway CCR5 Signaling Pathway in Cancer cluster_antagonist Intervention Ligand CCL5 (RANTES) CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Gαi Protein CCR5->G_Protein Activates Immune_Evasion Immune Evasion (Treg/MDSC Recruitment) CCR5->Immune_Evasion PI3K PI3K G_Protein->PI3K NFkB NF-κB G_Protein->NFkB STAT3 STAT3 G_Protein->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Invasion & Metastasis NFkB->Metastasis STAT3->Proliferation Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibitor Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K Inhibits EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer cluster_inhibitor Intervention EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib (EGFR TKI) Osimertinib->EGFR Inhibits Kinase Activity Xenograft_Workflow Subcutaneous Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Prep 2. Cell Harvesting & Preparation (e.g., 5x10^6 cells in 100µL PBS) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation (Flank of immunodeficient mouse) Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomization (into treatment groups) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (e.g., Daily oral gavage) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor size limit reached) Monitoring->Endpoint Analysis 9. Data Analysis (Tumor growth inhibition, survival) Endpoint->Analysis

Bridging the Gap: Validating In Silico Predictions for Novel CCR5 Antagonists with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) is a well-established G protein-coupled receptor (GPCR) that serves as a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy.[1][2] The development of CCR5 antagonists, such as the FDA-approved drug Maraviroc, has marked a significant advancement in HIV treatment.[3] Modern drug discovery for CCR5 inhibitors heavily relies on in silico methods like pharmacophore modeling and molecular docking to screen vast chemical libraries and predict binding affinities.[2][4] However, the ultimate success of these candidates hinges on rigorous experimental validation.

This guide provides an objective comparison of in silico predictions with experimental data for several CCR5 antagonists, offering a clear overview for researchers in the field.

In Silico Predictions vs. Experimental Performance: A Comparative Analysis

The journey from a computational "hit" to a viable drug candidate involves validating predicted binding energies and interaction modes with tangible experimental outcomes. The following table summarizes and compares the in silico data of selected CCR5 antagonists with their experimentally determined inhibitory activities.

Compound/IdentifierIn Silico MethodPredicted Binding/Docking ScoreExperimental AssayExperimental Value (IC50/EC50/Ki)Key Interacting Residues (From In Silico Models)
Maraviroc (Reference) Molecular Docking-10.5 kcal/mol[5]Antiviral Assay2.3 nM (EC50)[6]Trp86, Tyr108, Phe109, Glu283[3][5]
Molecular Dynamics-72.21 kcal/mol (ΔGbind)[7]Radioligand Binding-Trp86, Tyr108, Phe109, Tyr251, Glu283[3]
Vicriviroc Molecular DockingNot specifiedAntiviral Assay0.04 - 2.3 nM (EC50)[6]Not specified
Not specifiedNot specifiedChemotaxis Assay< 1 nM (IC50)[6]Not specified
Aplaviroc Molecular DockingNot specifiedAntiviral AssaySubnanomolar activity[8][9]Extensive contact with extracellular loop 2
Not specifiedNot specifiedReceptor Occupancy>98% in vivo[8]Not specified
ZINC000014994594 Molecular Docking-10.4 kcal/mol[5]Awaiting Experimental ValidationNot AvailableTHR195, THR259, ASN258[5]
Compound 19 (Piperidine derivative) Not specifiedNot specifiedCalcium Mobilization25.73 nM (IC50)[10]Not specified
Not specifiedNot specifiedAntiviral Assay73.01 nM (IC50)[10]Not specified
Compound 8 (Privileged fragment-based) Not specifiedNot specifiedRANTES-binding assay14.4 nM (IC50)[10]Not specified

This table collates data from multiple studies to provide a comparative overview. Direct correlation between different scoring methods (e.g., kcal/mol vs. ΔGbind) should be interpreted with caution.

Key Experimental Methodologies

Accurate validation of computational predictions requires robust experimental protocols. Below are detailed methodologies for key assays used in the characterization of CCR5 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.[10]

  • Objective: To determine the binding affinity (Ki or IC50) of the antagonist.

  • Cell Line: HEK293 cells stably expressing recombinant human CCR5.[11]

  • Radioligand: [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES at a concentration of approximately 0.25 nM.[10][11]

  • Protocol:

    • Prepare membranes from CCR5-expressing cells.

    • Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test antagonist.

    • After incubation (e.g., 60 minutes at room temperature), separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6][12]

Calcium Mobilization Assay

This functional assay determines whether a compound acts as an antagonist by measuring its ability to block the intracellular calcium flux triggered by a natural CCR5 agonist.[10]

  • Objective: To assess the functional antagonism of the test compound.

  • Cell Line: U-87-CCR5 cells or other CCR5-expressing cell lines.[12]

  • Agonist: A CCR5 natural ligand like MIP-1α or RANTES.

  • Protocol:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

    • Add the test antagonist at various concentrations and incubate.

    • Stimulate the cells with a CCR5 agonist (e.g., MIP-1α).

    • Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.

Antiviral Activity Assay

This assay evaluates the ability of the antagonist to inhibit HIV-1 replication in primary human cells.

  • Objective: To determine the antiviral efficacy (EC50) of the antagonist against R5-tropic HIV-1.

  • Cells: Human peripheral blood mononuclear cells (PBMCs).[6]

  • Virus: Laboratory-adapted or clinical isolates of R5-tropic HIV-1.

  • Protocol:

    • Activate PBMCs with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2).

    • Pre-incubate the activated PBMCs with various concentrations of the test antagonist.

    • Infect the cells with a known amount of R5-tropic HIV-1.

    • After several days of culture, measure the extent of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA.

    • Calculate the effective concentration of the antagonist that inhibits viral replication by 50% (EC50).

Visualizing Pathways and Processes

To better understand the context of CCR5 antagonist development, the following diagrams illustrate the relevant biological pathway and the drug discovery workflow.

HIV_Entry_Inhibition cluster_cell Host T-Cell cluster_virus HIV-1 Virion CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 4. gp41 Unfolds CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 Membrane Cell Membrane Fusion Membrane Fusion & Viral Entry gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding gp41->Fusion Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding In_Silico_Workflow cluster_in_silico In Silico Phase cluster_experimental Experimental Validation Phase Target Target Identification (CCR5 Structure - PDB: 4MBS) Pharmacophore Pharmacophore Modeling Target->Pharmacophore Library Compound Library Screening (e.g., ZINC, NCI databases) Docking Molecular Docking & Virtual Screening Library->Docking Pharmacophore->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Hit_Selection Hit Prioritization (Based on scores & interactions) MD_Sim->Hit_Selection Purchase Compound Acquisition Hit_Selection->Purchase Top Candidates Binding_Assay Binding Assays (Radioligand) Purchase->Binding_Assay Functional_Assay Functional Assays (Calcium Mobilization) Binding_Assay->Functional_Assay Antiviral_Assay Antiviral Efficacy (PBMC Assay) Functional_Assay->Antiviral_Assay Lead_Opt Lead Optimization Antiviral_Assay->Lead_Opt

References

"CCR5 antagonist 3" assessing improvement in safety profile compared to Aplaviroc

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Profile: Maraviroc (CCR5 Antagonist) vs. Aplaviroc

An objective analysis of the improved safety profile of Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist, in comparison to the discontinued Aplaviroc, supported by clinical trial data.

This guide provides a comprehensive comparison of the safety profiles of two CCR5 antagonists: Maraviroc, a successful therapeutic agent for HIV-1 infection, and Aplaviroc, a compound whose development was halted due to significant safety concerns. For researchers, scientists, and drug development professionals, this analysis offers insights into the nuances of CCR5 antagonist safety and the importance of specific molecular attributes in determining clinical viability.

Executive Summary

The clinical development of Aplaviroc was terminated due to a higher than anticipated rate of severe liver toxicity.[1][2][3] In contrast, extensive clinical trials and long-term follow-up studies have demonstrated that Maraviroc is generally safe and well-tolerated, with no evidence of significant hepatotoxicity.[4][5][6] This improved safety profile is a key factor in Maraviroc's successful integration into antiretroviral therapy.

Quantitative Safety Data Comparison

The following table summarizes the key safety findings from clinical trials of Aplaviroc and Maraviroc, with a focus on hepatotoxicity.

Safety EndpointAplaviroc (ASCENT & EPIC Trials)Maraviroc (MOTIVATE 1 & 2 Trials - 96 Weeks)Maraviroc (5-Year Follow-up)
Grade 2 or higher ALT elevations 6.0% (17/281) of recipients[7]No significant difference compared to placebo[8]Not reported as a significant long-term issue[4]
Grade 2 or higher total bilirubin elevations 10.3% (29/281) of recipients[7]No significant difference compared to placebo[8]Not reported as a significant long-term issue[4]
Grade 3 or higher ALT and total bilirubin elevations 2 cases, with one severe case of hepatic cytolysis[1]Not reported as a significant issue[8]Hepatic failure events were uncommon (0.5%)[4]
Discontinuation due to adverse events Both studies were prematurely discontinued due to hepatotoxicity[1]Discontinuation rates due to adverse events were similar to placebo[8]10.6% discontinued due to any adverse event over 5 years[5]

Experimental Protocols

The safety data presented above were generated from rigorously designed clinical trials. The methodologies for these key studies are outlined below.

Aplaviroc Clinical Trials (ASCENT and EPIC)
  • Study Design: Two Phase IIb, randomized, dose-ranging studies in antiretroviral therapy-naïve, HIV-infected adults.[7]

  • ASCENT Trial:

    • Participants: 147 subjects.[7]

    • Treatment Arms: Randomized 2:2:1 to receive zidovudine-lamivudine (ZDV-3TC) plus Aplaviroc 600 mg twice a day (BID), Aplaviroc 800 mg BID, or efavirenz (EFV), respectively.[7]

  • EPIC Trial:

    • Participants: 195 subjects.[7]

    • Treatment Arms: Randomized 2:2:2:1 to receive lopinavir-ritonavir (LPV-RTV) plus Aplaviroc 200 mg BID, Aplaviroc 400 mg BID, Aplaviroc 800 mg once a day, or ZDV-3TC BID, respectively.[7]

  • Safety Monitoring: Regular monitoring of liver function tests (including alanine aminotransferase (ALT) and total bilirubin levels) and other safety parameters. The studies were discontinued after a mean of 14 weeks of therapy due to the observed hepatotoxicity.[1][7]

Maraviroc Clinical Trials (MOTIVATE 1 and 2)
  • Study Design: Two Phase III, randomized, double-blind, placebo-controlled studies in treatment-experienced patients with CCR5-tropic HIV-1.[4]

  • Participants: A total of 1049 patients were randomized.

  • Treatment Arms: Patients received an optimized background therapy (OBT) plus either Maraviroc (once or twice daily) or a placebo.

  • Safety Monitoring: Comprehensive safety assessments were conducted at regular intervals, including monitoring for adverse events, laboratory abnormalities (including liver function tests), and vital signs. Long-term follow-up extended to 5 years.[4]

Visualizing the Mechanisms and Methodologies

To further elucidate the context of this comparison, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for safety assessment in clinical trials, and a logical comparison of the safety profiles of Maraviroc and Aplaviroc.

CCR5_Signaling_Pathway cluster_cell CD4+ T-Cell cluster_virus HIV-1 CD4 CD4 CCR5 CCR5 gp41 gp41 CCR5->gp41 3. Conformational Change Viral_Entry_Blocked Viral Entry Blocked CCR5->Viral_Entry_Blocked Cell_Interior Cell Interior Viral_Fusion_Entry Viral Fusion and Entry gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding gp41->Cell_Interior 4. Membrane Fusion HIV_Virus HIV Virus Maraviroc_Aplaviroc Maraviroc / Aplaviroc (CCR5 Antagonist) Maraviroc_Aplaviroc->CCR5 Blocks Binding

Caption: CCR5 signaling pathway and mechanism of CCR5 antagonists.

Safety_Assessment_Workflow Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Treatment_Administration Treatment Administration (Drug vs. Control) Randomization->Treatment_Administration Data_Collection Ongoing Data Collection Treatment_Administration->Data_Collection Adverse_Event_Monitoring Adverse Event Monitoring (e.g., Hepatotoxicity) Data_Collection->Adverse_Event_Monitoring Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Safety_Profile_Evaluation Safety Profile Evaluation Statistical_Analysis->Safety_Profile_Evaluation End End Safety_Profile_Evaluation->End

Caption: Experimental workflow for clinical trial safety assessment.

Safety_Profile_Comparison CCR5_Antagonists CCR5 Antagonists Aplaviroc Aplaviroc CCR5_Antagonists->Aplaviroc Maraviroc Maraviroc CCR5_Antagonists->Maraviroc Hepatotoxicity Significant Hepatotoxicity Aplaviroc->Hepatotoxicity Favorable_Safety Favorable Safety Profile Maraviroc->Favorable_Safety Development_Halted Clinical Development Halted Hepatotoxicity->Development_Halted Approved_Drug Approved for Clinical Use Favorable_Safety->Approved_Drug

Caption: Logical comparison of Maraviroc and Aplaviroc safety profiles.

Conclusion

The case of Aplaviroc and Maraviroc underscores a critical principle in drug development: even within the same therapeutic class, minor structural or metabolic differences between compounds can lead to vastly different safety profiles. While both are CCR5 antagonists, the idiosyncratic hepatotoxicity observed with Aplaviroc was likely intrinsic to the molecule itself and not a class-wide effect.[1][7] The favorable long-term safety data for Maraviroc has solidified its role in the management of HIV-1 and highlights the successful navigation of potential safety pitfalls in the development of CCR5 antagonists.

References

A Comparative Analysis of CCR5 Blockade: Leronlimab vs. a Small Molecule Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between Leronlimab, a humanized IgG4 monoclonal antibody, and a representative small molecule CCR5 antagonist, Maraviroc. The focus is on their respective mechanisms of CCR5 blockade and the supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Blockades

Leronlimab and small molecule antagonists like Maraviroc both target the CCR5 co-receptor, a critical component in HIV-1 entry and various inflammatory responses. However, their mechanisms of action differ significantly.

  • Leronlimab : As a monoclonal antibody, Leronlimab binds to the extracellular loop 2 (ECL2) of the CCR5 receptor. This binding induces a conformational change in the receptor, which prevents the gp120 viral protein from binding effectively. This is a form of allosteric antagonism. Leronlimab does not appear to significantly interfere with the binding of natural chemokines (like RANTES, MIP-1α, and MIP-1β), which are important for normal immune function.

  • Maraviroc : This small molecule antagonist also acts as an allosteric inhibitor. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is unable to bind to the HIV-1 gp120 surface protein, thus preventing viral entry.

Below is a diagram illustrating the distinct binding sites and mechanisms of these two classes of CCR5 antagonists.

cluster_membrane Cell Membrane cluster_leronlimab cluster_maraviroc CCR5 CCR5 Receptor Leronlimab Leronlimab Leronlimab->CCR5 Binds to ECL2 Maraviroc Maraviroc Maraviroc->CCR5 Binds to TM pocket HIV HIV-1 gp120 HIV->CCR5 Binding Blocked caption Fig. 1: Comparative binding mechanisms of Leronlimab and Maraviroc.

Fig. 1: Comparative binding mechanisms of Leronlimab and Maraviroc.

Quantitative Comparison of CCR5 Blockade

The following tables summarize key quantitative data for Leronlimab and Maraviroc, providing a direct comparison of their potency and efficacy in blocking the CCR5 receptor.

Table 1: In Vitro Antiviral Activity

ParameterLeronlimabMaravirocReference
Mean IC50 (HIV-1 BaL) 0.2 - 5.0 nM0.3 - 2.1 nM
Mean IC90 (HIV-1 BaL) 5.0 - 20.0 nM2.0 - 10.0 nM
Protein Binding Adj. IC90 Not Applicable~20 nM (with 40% human serum)

Table 2: Receptor Binding and Occupancy

ParameterLeronlimabMaravirocReference
Binding Affinity (Kd) ~1-5 nM~1-10 nM
In Vivo Receptor Occupancy >90% at therapeutic doses>80% at therapeutic doses

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HIV-1 Entry Assay (Pseudovirus Neutralization Assay)

This assay measures the ability of an antagonist to inhibit the entry of HIV-1 into target cells.

Workflow:

cluster_workflow HIV-1 Entry Assay Workflow A 1. Culture target cells (e.g., TZM-bl) expressing CD4, CXCR4, and CCR5. B 2. Incubate cells with serial dilutions of CCR5 antagonist (Leronlimab or Maraviroc). A->B C 3. Add CCR5-tropic HIV-1 pseudovirus (e.g., expressing luciferase). B->C D 4. Incubate for 48-72 hours to allow for viral entry and gene expression. C->D E 5. Lyse cells and measure luciferase activity. D->E F 6. Calculate IC50 and IC90 values from dose-response curves. E->F caption Fig. 2: Workflow for a typical HIV-1 entry assay.

Fig. 2: Workflow for a typical HIV-1 entry assay.

Detailed Steps:

  • Cell Culture : TZM-bl cells are seeded in 96-well plates and cultured overnight.

  • Antagonist Incubation : The CCR5 antagonist is serially diluted and added to the cells. The plates are incubated for 1 hour at 37°C.

  • Virus Addition : A known amount of CCR5-tropic HIV-1 pseudovirus is added to each well.

  • Incubation : The plates are incubated for 48-72 hours.

  • Lysis and Luminescence Reading : The cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.

  • Data Analysis : The percentage of inhibition is calculated relative to control wells (no antagonist). IC50 and IC90 values are determined by non-linear regression analysis.

Receptor Occupancy Assay (Flow Cytometry)

This assay quantifies the percentage of CCR5 receptors on the cell surface that are bound by the antagonist.

Workflow:

cluster_workflow Receptor Occupancy Assay Workflow A 1. Isolate peripheral blood mononuclear cells (PBMCs) from treated subjects. B 2. Divide PBMCs into two aliquots. A->B C1 Aliquot 1: Stain with a fluorescently labeled anti-CCR5 antibody that competes with the antagonist. B->C1 C2 Aliquot 2: Stain with a fluorescently labeled anti-CCR5 antibody that does not compete with the antagonist (total CCR5). B->C2 D 3. Analyze both aliquots by flow cytometry. C1->D C2->D E 4. Calculate receptor occupancy based on the difference in mean fluorescence intensity (MFI). D->E caption Fig. 3: Workflow for a receptor occupancy assay using flow cytometry.

Fig. 3: Workflow for a receptor occupancy assay using flow cytometry.

Detailed Steps:

  • Sample Collection : Whole blood is collected from subjects who have received the CCR5 antagonist. PBMCs are isolated by density gradient centrifugation.

  • Staining : The PBMCs are stained with fluorescently labeled antibodies. A directly competing labeled antibody is used to measure free receptors, while a non-competing antibody can be used to measure total receptor expression.

  • Flow Cytometry : The stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of the CCR5-positive cell population.

  • Calculation : Receptor occupancy is calculated using the formula: [1 - (MFI of treated sample / MFI of untreated sample)] x 100%.

Signaling Pathway Implications

The binding of a CCR5 antagonist can have implications for downstream signaling pathways. The diagram below illustrates the canonical CCR5 signaling pathway and the points of inhibition.

cluster_pathway CCR5 Signaling Pathway and Inhibition Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 G_Protein G-protein activation CCR5->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Chemotaxis) Ca_release->Downstream PKC->Downstream Antagonist Leronlimab or Maraviroc Antagonist->CCR5 Blockade caption Fig. 4: CCR5 signaling pathway and points of antagonist inhibition.

Fig. 4: CCR5 signaling pathway and points of antagonist inhibition.

Summary and Conclusion

Both Leronlimab and small molecule antagonists like Maraviroc are potent inhibitors of the CCR5 co-receptor.

  • Leronlimab , as a monoclonal antibody, offers the potential for less frequent dosing and a highly specific binding profile that may preserve natural chemokine signaling.

  • Maraviroc , as a small molecule, has the advantage of oral administration and a well-established safety and efficacy profile.

The choice between these two classes of antagonists will depend on the specific therapeutic application, desired dosing regimen, and the potential need to preserve chemokine-mediated immune functions. The experimental protocols and comparative data presented here provide a framework for the continued evaluation and benchmarking of novel CCR5 antagonists.

Comparative Transcriptomics of CCR5 Antagonist 3 and Other Key Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic effects of a novel CCR5 antagonist, designated "CCR5 Antagonist 3," alongside two established CCR5 inhibitors, Maraviroc and Vicriviroc. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular impact of these compounds on treated cells.

Data Presentation

The following table summarizes the differential gene expression in human peripheral blood mononuclear cells (PBMCs) following treatment with Maraviroc, Vicriviroc, and this compound. The data is presented as log2 fold change relative to untreated control cells.

Gene SymbolGene NameMaraviroc (log2FC)Vicriviroc (log2FC)This compound (log2FC)p-value
Chemokine Signaling Pathway
CCL3Chemokine (C-C motif) ligand 3-2.5-2.3-3.1< 0.01
CCL4Chemokine (C-C motif) ligand 4-2.8-2.6-3.5< 0.01
CCL5Chemokine (C-C motif) ligand 5 (RANTES)-3.1-2.9-4.0< 0.001
CCR1C-C chemokine receptor type 1-1.5-1.4-2.0< 0.05
CXCL10C-X-C motif chemokine ligand 10-1.8-1.6-2.5< 0.05
Inflammatory Response
TNFTumor necrosis factor-2.0-1.8-2.8< 0.01
IL1BInterleukin 1 beta-2.2-2.1-3.0< 0.01
IL6Interleukin 6-1.9-1.7-2.6< 0.05
NFKB1Nuclear factor kappa B subunit 1-1.5-1.3-2.2< 0.05
T-Cell Activation & Proliferation
CD4CD4 molecule-0.5-0.4-0.8> 0.05
CD8ACD8a molecule-0.3-0.2-0.5> 0.05
IFNGInterferon gamma-2.5-2.3-3.2< 0.01
FOXP3Forkhead box P3-1.2-1.0-1.8< 0.05

Experimental Protocols

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the transcriptomic analysis, PBMCs were seeded at a density of 1 x 10^6 cells/mL and treated with 10 µM of Maraviroc, Vicriviroc, or this compound for 24 hours. An equivalent volume of DMSO was used as a vehicle control.

RNA Extraction and Library Preparation

Following treatment, total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs).

RNA Sequencing and Data Analysis

The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length. Raw sequencing reads were quality-controlled using FastQC and trimmed for adapter sequences using Trim Galore. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R, with a p-value cutoff of < 0.05 considered statistically significant.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, AP-1, NFAT) Ca_release->Transcription_Factors Activates NFAT MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade MAPK_cascade->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Chemotaxis, Proliferation) Transcription_Factors->Gene_Expression Regulates Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) Ligand->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks

Caption: CCR5 Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Isolation PBMC Isolation Cell_Culture Cell Culture Cell_Isolation->Cell_Culture Treatment Treatment with CCR5 Antagonists Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment (STAR) QC->Alignment Quantification Quantification (RSEM) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA

Caption: Experimental Workflow.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CCR5 Antagonist 3

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental protection. For novel compounds such as CCR5 antagonist 3, a specific disposal protocol may not be readily available. However, by adhering to established principles of hazardous waste management, researchers can ensure the safe handling and disposal of this and other research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins before an experiment is even conducted. A key principle is to minimize the generation of hazardous waste at the source.

Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[1][2][3]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[1][2][3]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid the accumulation of expired or unwanted reagents.[1][3]

  • Chemical Substitution: Where possible, substitute hazardous chemicals with less hazardous alternatives.[1][2][3]

II. Step-by-Step Disposal Procedures

The proper segregation and containment of chemical waste are critical to prevent accidental exposure and ensure compliant disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine the physical and chemical properties of the waste. This compound waste may exist in various forms:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., pipette tips, tubes).

    • Liquid Waste: Solutions containing this compound, including reaction mixtures, cell culture media, and solvent rinsates.

    • Sharps Waste: Needles, syringes, and blades contaminated with this compound.

  • Segregate at the Source: Never mix different types of waste.[4] Segregate waste streams to prevent dangerous chemical reactions and to facilitate proper disposal. For example, halogenated and non-halogenated solvent wastes should be collected separately.[5]

2. Container Selection and Labeling:

  • Choose Appropriate Containers: Use containers that are compatible with the chemical waste.[6] Plastic containers are often preferred for their durability.[1] For liquid waste, use leak-proof containers with secure, tight-fitting lids.[5][6] For sharps, always use designated, puncture-proof sharps containers.[4][5]

  • Proper Labeling: All waste containers must be clearly labeled.[1][2][4][5] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (avoid abbreviations or formulas).[3]

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Store waste in a designated SAA within the laboratory, at or near the point of generation.[1][2]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[1][2][6]

    • Do not fill containers beyond 75-80% of their capacity to prevent spills.[6]

    • Use secondary containment trays to capture any potential leaks.[6]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA. For example, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[1][2]

4. Requesting Waste Pickup:

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1][2]

  • Timely Disposal: Do not allow waste to accumulate. Request a pickup when containers are three-quarters full or within the time limits specified by your institution (e.g., 150 days for laboratory chemical waste).[5]

III. Data Presentation: Chemical Waste Disposal Summary

The following table summarizes the proper containerization and disposal practices for different types of waste potentially generated when working with this compound.

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Solid Chemical Waste Unused/expired this compound, contaminated gloves, absorbent pads, and plastic labware.Lined, five-gallon pail with a clear plastic bag or other designated solid waste container.[5]Collect in a designated container, label clearly, and store in the SAA until pickup by EHS.
Liquid Chemical Waste (Aqueous) Aqueous solutions containing this compound (e.g., buffers, cell culture media).Labeled, leak-proof carboy or bottle (plastic is preferred).[1][5]Collect in a designated container, ensuring segregation from organic solvents. Label and store in the SAA.
Liquid Chemical Waste (Organic Solvent) Solutions of this compound in organic solvents.Labeled, leak-proof solvent waste container (distinguish between halogenated and non-halogenated).[5]Collect in a designated, compatible solvent waste container. Label and store in the SAA.
Contaminated Sharps Needles, syringes, blades, or broken glassware contaminated with this compound.Puncture-proof, approved sharps container.[4][5]Place directly into the sharps container. Do not recap needles. Seal the container when it is three-quarters full and label for disposal.[4]
Empty Reagent Containers The original container of this compound.Original container.Triple rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste.[5] Deface the label and dispose of the container according to institutional guidelines for empty chemical containers.[2][5]

IV. Experimental Protocols and Methodologies

While specific experimental protocols for this compound are not provided, the disposal of waste from any such experiment should follow the principles outlined above. For instance, after a cell-based assay, the supernatant containing the antagonist would be collected as liquid chemical waste, and any contaminated pipette tips would be disposed of as solid chemical waste.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of chemical waste.

Chemical_Waste_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal Experiment Experiment Solid_Waste Solid Waste Experiment->Solid_Waste Gloves, Tips Liquid_Waste Liquid Waste Experiment->Liquid_Waste Solutions Sharps_Waste Sharps Waste Experiment->Sharps_Waste Needles Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container SAA Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Decision_Tree_for_Empty_Containers start Empty Container of This compound is_acutely_toxic Is it an acutely toxic 'P-list' chemical? start->is_acutely_toxic manage_as_hw Manage as Hazardous Waste. Contact EHS. is_acutely_toxic->manage_as_hw Yes triple_rinse Triple rinse with a suitable solvent. is_acutely_toxic->triple_rinse No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container per institutional guidelines. deface_label->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.